1,3-Disiloxanediol, 1,1,3,3-tetramethyl-
Description
The exact mass of the compound 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.66 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
hydroxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14O3Si2/c1-8(2,5)7-9(3,4)6/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEAZKFNWPIFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061505 | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-15-6 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-disiloxanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
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| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
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| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
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| Record name | 1,1,3,3-tetramethyldisiloxane-1,3-diol | |
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Foundational & Exploratory
Foreword: The Strategic Importance of a Simple Silanediol
An In-depth Technical Guide to the Synthesis of 1,1,3,3-Tetramethyl-1,3-disiloxanediol
In the landscape of advanced materials and pharmaceutical development, the molecular building blocks we choose are paramount. 1,1,3,3-tetramethyl-1,3-disiloxanediol, a seemingly simple organosilicon compound, represents a critical nexus of functionality and structural simplicity. Its utility as a precursor for complex silicone polymers, a key component in medicinal chemistry, and a versatile synthetic intermediate makes mastering its synthesis a crucial capability for any advanced research team.[1] This guide moves beyond mere procedural recitation. It is designed to provide a deep, mechanistic understanding of the core synthesis methodologies, empowering researchers to not only replicate but also innovate. We will explore the causality behind critical process parameters, compare competing synthetic strategies, and provide the practical, field-proven insights necessary for achieving high purity and yield.
The Primary Synthetic Route: Controlled Hydrolysis of a Dichloro Precursor
The most established and economically viable pathway to 1,1,3,3-tetramethyl-1,3-disiloxanediol begins with its chlorinated analogue, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. The foundational logic of this process rests on the high reactivity of the silicon-chlorine (Si-Cl) bond toward nucleophilic substitution by water.
Mechanistic Rationale and Control Parameters
The core reaction is a straightforward hydrolysis: each Si-Cl bond is replaced by a silicon-hydroxyl (Si-OH) group, liberating hydrochloric acid (HCl) as a byproduct.
(CH₃)₂ClSi-O-SiCl(CH₃)₂ + 2 H₂O → (CH₃)₂HSi-O-SiH(CH₃)₂ + 2 HCl
However, the nascent silanol groups are themselves reactive. They can undergo condensation reactions—either acid- or base-catalyzed—to form longer siloxane chains. This self-condensation is the primary competing reaction and the main source of impurities. Therefore, the entire experimental design is engineered to favor the initial hydrolysis while suppressing subsequent condensation.
Causality Behind Experimental Choices:
-
Temperature Control: The rate of condensation is highly temperature-dependent. Executing the hydrolysis at low temperatures (typically 0-15°C) is the most critical factor in minimizing the formation of polymeric byproducts. This kinetically throttles the condensation pathway while still allowing the rapid hydrolysis of the Si-Cl bond to proceed.
-
pH Management: The reaction generates stoichiometric amounts of HCl, which is a potent catalyst for silanol condensation. To prevent this, the reaction is typically performed in a two-phase system where the aqueous phase contains a mild base, such as sodium bicarbonate. This base neutralizes the HCl as it forms, maintaining a near-neutral pH and preventing acid-catalyzed polymerization.
-
Solvent Selection: A water-immiscible organic solvent, such as diethyl ether or hexane, is used to dissolve the nonpolar starting material, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane.[2] This creates a large interfacial area for the reaction to occur and simplifies the workup, as the desired product remains in the organic phase while the salt byproduct (e.g., NaCl) is sequestered in the aqueous phase.
Experimental Workflow: Hydrolysis of 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
This protocol is a self-validating system designed for high purity.
Step 1: Reaction Setup
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.
-
Place the flask in an ice-water bath to ensure rigorous temperature control.
-
Charge the flask with 1,3-dichloro-1,1,3,3-tetramethyldisiloxane (1.0 eq) and diethyl ether (approx. 2 mL per gram of starting material). Begin stirring and cool the solution to below 15°C.[2]
Step 2: Controlled Hydrolysis
-
Fill the dropping funnel with a saturated aqueous solution of sodium bicarbonate (approx. 2.0 eq of NaHCO₃).
-
Add the bicarbonate solution dropwise to the stirred ethereal solution. The rate of addition must be carefully controlled to maintain the internal temperature below 20-25°C.[2] Effervescence (CO₂ evolution) will be observed as the HCl is neutralized.
-
After the addition is complete, allow the mixture to stir for an additional 15-30 minutes in the ice bath.
Step 3: Workup and Isolation
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic (ether) layer. Wash the organic layer sequentially with a small amount of saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
Step 4: Purification
-
Remove the solvent (diethyl ether) using a rotary evaporator under reduced pressure.
-
The resulting crude product, a white solid, can be further purified by recrystallization from a non-polar solvent like hexane or by sublimation under vacuum to yield pure 1,1,3,3-tetramethyl-1,3-disiloxanediol.
Workflow Visualization
Caption: Workflow for the synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol via hydrolysis.
Alternative Strategy: Metal-Free Oxidative Hydrolysis
A more modern and "greener" approach avoids the use of chlorinated precursors altogether. This method involves the direct oxidative hydrolysis of 1,1,3,3-tetramethyldisiloxane (TMDSO), the dihydride analogue. This pathway is attractive as it avoids the generation of corrosive HCl and chlorinated waste streams.[3]
Principle and Advantages
The reaction converts the silicon-hydride (Si-H) bonds into silicon-hydroxyl (Si-OH) bonds using an oxygen source, typically hydrogen peroxide (H₂O₂), often under basic or organocatalytic conditions.[3]
(CH₃)₂HSi-O-SiH(CH₃)₂ + 2 H₂O₂ --(Catalyst)--> (CH₃)₂HSi-O-SiH(CH₃)₂ + 2 H₂O
Key Advantages:
-
Atom Economy: This method is inherently more atom-economical.
-
Milder Conditions: The reaction can often be performed under very mild, metal-free conditions.[3]
-
Reduced Waste: Eliminates the production of HCl and the corresponding salt waste after neutralization.
-
High Selectivity: Organocatalytic methods can offer high chemoselectivity, preventing over-oxidation or side reactions.[3]
Mechanistic Visualization
Caption: Conceptual mechanism for the catalytic oxidative hydrolysis of TMDSO.
Method Comparison: A Quantitative Overview
| Feature | Hydrolysis of Dichloride | Oxidative Hydrolysis of Dihydride |
| Starting Material | 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | 1,1,3,3-Tetramethyldisiloxane (TMDSO) |
| Primary Reagent | Water (with mild base) | Hydrogen Peroxide |
| Byproduct | Hydrochloric Acid (neutralized to salt) | Water |
| Key Advantage | Low-cost, readily available starting material[4] | "Green" process, no corrosive byproducts[3] |
| Key Challenge | Strict temperature and pH control needed | Catalyst selection, potential for side reactions |
| Waste Stream | Aqueous salt solution | Minimal, primarily water |
Product Characterization and Validation
Confirming the identity and, crucially, the purity of the final product is a non-negotiable step. The primary potential impurity is the presence of oligomeric or polymeric siloxanes resulting from undesired condensation.
-
¹H NMR Spectroscopy: In a suitable solvent (e.g., CDCl₃), the product should exhibit a sharp, distinct singlet for the twelve equivalent methyl protons (Si-CH₃). The presence of multiple, broader signals in this region suggests oligomerization. A second signal corresponding to the two hydroxyl protons (Si-OH) will also be present; its chemical shift can vary with concentration and solvent.[5]
-
FTIR Spectroscopy: Key stretches confirm the structure: a broad peak around 3200-3400 cm⁻¹ (O-H stretch, hydrogen-bonded), a strong peak around 1050-1100 cm⁻¹ (Si-O-Si asymmetric stretch), and sharp peaks corresponding to Si-CH₃ vibrations.
-
Melting Point: A sharp melting point is a strong indicator of high purity. Literature values are typically in the range of 65-69°C.[1] A broad or depressed melting range suggests the presence of impurities.
Conclusion
The synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol offers a compelling case study in reaction control. While the traditional hydrolysis of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane remains a robust and economical method, its success hinges entirely on the precise management of temperature and pH to outcompete the parasitic condensation reaction. The emergence of oxidative hydrolysis techniques presents a promising, environmentally benign alternative that circumvents the challenges of handling HCl.[3] The choice of method will ultimately depend on the specific requirements of the application, including scale, cost constraints, and the imperative for "green" chemical processes. A thorough understanding of the underlying principles of both pathways enables the research scientist to make an informed decision and produce this vital building block with the highest possible quality.
References
- Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Comp - ADDI. (2023). ADDI.
- Selectively synthesis of silanediol, hydrosilanol, and hydrosiloxane. - ResearchGate. (n.d.). ResearchGate.
- Efficient Asymmetric Synthesis of Silanediol Precursors from 1,5-Dihydrosiloles | Organic Letters. (n.d.). ACS Publications.
- Organocatalytic Asymmetric Synthesis of Si-Stereogenic Siloxanols - PMC. (2024). NIH.
- Synthesis and Properties of a Sterically Unencumbered δ-Silanediol Amino Acid | The Journal of Organic Chemistry. (2012). ACS Publications.
- 1,1,3,3-tetramethyldisiloxane-1,3-diol | 1118-15-6. (2024). ChemicalBook.
- EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents. (n.d.). Google Patents.
- Screening of Hydrolysis Conditions for Disiloxane 1d - ResearchGate. (n.d.). ResearchGate.
- Tetramethyldisiloxane: A Practical Organosilane Reducing Agent - Gelest, Inc. (2016). Gelest, Inc.
- Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- - NIST WebBook. (n.d.). NIST.
- Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1) - YouTube. (2009). YouTube.
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An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-disiloxanediol: Properties, Synthesis, and Applications
Introduction
1,1,3,3-Tetramethyl-1,3-disiloxanediol, a foundational organosilicon compound, serves as a critical building block in the synthesis of advanced silicone-based materials. Identified by its CAS Registry Number 1118-15-6, this molecule is characterized by a flexible siloxane backbone (Si-O-Si) terminated by reactive hydroxyl (silanol, Si-OH) groups.[1][2] This unique structure, combining inorganic and organic features, makes it an invaluable intermediate in the production of various polymers and fine chemicals. Its ability to undergo condensation reactions allows for the controlled construction of larger polysiloxane chains, making it a compound of significant interest to researchers in materials science, polymer chemistry, and pharmaceutical development.[3] This guide provides a comprehensive overview of its core physical characteristics, synthesis protocols, and functional utility for professionals in drug development and scientific research.
Physicochemical and Molecular Characteristics
The physical state and chemical behavior of 1,1,3,3-tetramethyl-1,3-disiloxanediol are dictated by its distinct molecular structure. It typically presents as a white to off-white solid, a consequence of intermolecular hydrogen bonding between the terminal silanol groups.[3]
Core Physical Properties
A summary of the essential quantitative data for this compound is presented below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₄H₁₄O₃Si₂ | [2] |
| Molecular Weight | 166.32 g/mol | [2][4][5] |
| CAS Number | 1118-15-6 | [1][2] |
| Appearance | White to Off-White Solid | |
| Melting Point | 65-69 °C | [1][3] |
| Boiling Point | 167.4 ± 23.0 °C (Predicted) | [3] |
| Density | ~1.1 g/cm³ | [1][3] |
| pKa | 13.55 ± 0.53 (Predicted) | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
Molecular Structure and Identifiers
The structural arrangement of 1,1,3,3-tetramethyl-1,3-disiloxanediol is fundamental to its reactivity. The two silicon atoms are bridged by an oxygen atom, and each silicon atom is bonded to two methyl groups and one hydroxyl group.
Caption: Molecular structure of 1,1,3,3-tetramethyl-1,3-disiloxanediol.
Key Identifiers:
Synthesis Protocol: Hydrolysis of 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
The most direct and common laboratory-scale synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol involves the controlled hydrolysis of its chlorinated precursor, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. The chlorine atoms attached to the silicon are highly susceptible to nucleophilic substitution by water, making this a robust and efficient transformation.[6]
Causality of Experimental Design
The protocol is designed to manage the exothermic nature of the hydrolysis and to neutralize the hydrochloric acid byproduct, which could otherwise catalyze undesirable side reactions, such as self-condensation of the product.
-
Controlled Addition: The dichlorodisiloxane is added slowly to a mixture of water and a water-miscible organic solvent (e.g., acetone or THF). This maintains a low concentration of the reactant and helps dissipate the heat generated.
-
Neutralizing Agent: A weak base, such as sodium bicarbonate, is included in the reaction mixture. It neutralizes the HCl as it forms, preventing a drop in pH and minimizing acid-catalyzed condensation of the silanol product.
-
Extraction & Purification: After the reaction, the organic solvent is removed, and the product is extracted into a non-polar solvent. This step separates the desired siloxanediol from inorganic salts. Subsequent washing and evaporation yield the crude product, which can be further purified by recrystallization or sublimation.[7]
Step-by-Step Methodology
-
Reaction Setup: Prepare a solution of deionized water and a suitable organic solvent (e.g., acetone) in a reaction vessel equipped with a magnetic stirrer and dropping funnel. Add a stoichiometric excess of a mild base (e.g., sodium bicarbonate). Cool the mixture in an ice bath.
-
Reactant Addition: Slowly add 1,3-dichloro-1,1,3,3-tetramethyldisiloxane dropwise to the stirred, cooled solution. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Product Extraction: Add a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water to the remaining aqueous slurry. Transfer the mixture to a separatory funnel, shake, and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with a dilute brine solution and then deionized water to remove any remaining salts or impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 1,1,3,3-tetramethyl-1,3-disiloxanediol as a solid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the purified compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol.
Reactivity, Applications, and Safety
Chemical Reactivity
The synthetic utility of 1,1,3,3-tetramethyl-1,3-disiloxanediol is centered on the reactivity of its two silanol (Si-OH) groups. These groups can undergo condensation reactions with each other or with other silicon-containing species (like chlorosilanes or alkoxysilanes) to form new siloxane (Si-O-Si) bonds. This allows for the precise elongation of polymer chains or the creation of more complex silicone architectures, such as ladder-type oligosilsesquioxanes.[7]
Applications in Research and Development
As a difunctional monomer, this compound is a valuable building block in several areas:
-
Polymer Synthesis: It is a key precursor for producing well-defined polysiloxanes with controlled molecular weights and specific end-groups.
-
Pharmaceutical Synthesis: It serves as a useful synthetic intermediate for creating more complex molecules in the development of new pharmaceutical agents.[3]
-
Material Science: It is used to synthesize hybrid organic-inorganic materials and as a surface modification agent to introduce hydrophilicity or reactive sites.
Safety and Handling
According to safety data sheets, standard laboratory precautions should be observed when handling 1,1,3,3-tetramethyl-1,3-disiloxanediol.
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye protection to avoid skin and eye contact.[4]
-
Inhalation: Avoid the formation and inhalation of dust. If inhaled, move the individual to fresh air.[4]
-
Fire Safety: While the compound itself is not highly flammable, standard fire safety measures for chemical laboratories should be in place. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[4]
-
Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere.[3]
References
-
CAS Common Chemistry. (n.d.). 1,1,3,3-Tetramethyl-1,3-disiloxanediol. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. Retrieved from [Link]
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NIST. (n.d.). Tetramethyl-1,3-disiloxanediol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Unno, M., Takada, K., & Matsumoto, H. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Applied Organometallic Chemistry, 20(10), 831-836. Retrieved from [Link]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | C4H14O3Si2 | CID 70697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-disiloxanediol (CAS 1118-15-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1,3,3-Tetramethyl-1,3-disiloxanediol (CAS 1118-15-6), a versatile organosilicon compound. It delves into its chemical and physical properties, synthesis, and key applications, particularly its role as a valuable building block in pharmaceutical synthesis and materials science. This document is intended to serve as a detailed resource for researchers and professionals in drug development and chemical synthesis, offering insights into its reactivity, handling, and potential applications.
Introduction and Molecular Overview
1,1,3,3-Tetramethyl-1,3-disiloxanediol, a member of the siloxane family, is characterized by a core structure containing a silicon-oxygen backbone.[1] This unique structure, featuring two silicon atoms each bonded to two methyl groups and a hydroxyl group, confers a combination of useful properties.[1] The presence of hydrophilic hydroxyl groups and hydrophobic methyl groups makes it a compound of interest for applications requiring surface-active properties.[1] Its siloxane backbone also provides flexibility and durability, which are advantageous in polymer chemistry.[1]
Key Identifiers:
-
Chemical Name: 1,1,3,3-Tetramethyl-1,3-disiloxanediol[1]
-
CAS Number: 1118-15-6[1]
-
Synonyms: 1,3-Dihydroxy-1,1,3,3-tetramethyldisiloxane, Tetramethyldisiloxane-1,3-diol, Simethicone Impurity 2[1][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,1,3,3-Tetramethyl-1,3-disiloxanediol is crucial for its effective application in research and development.
| Property | Value | Source(s) |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [1] |
| Melting Point | 65-69 °C | [2] |
| Boiling Point | 167.4±23.0 °C (Predicted) | |
| Density | 1.095 g/cm³ | |
| Solubility | Slightly soluble in DMSO and Methanol | [] |
| pKa | 13.55±0.53 (Predicted) | |
| Storage Temperature | -20°C Freezer, under inert atmosphere or 2°C - 8°C | [2][6] |
Synthesis and Manufacturing
The efficient synthesis of 1,1,3,3-Tetramethyl-1,3-disiloxanediol is critical for its availability in research and industrial applications.[7] While specific proprietary synthesis methods may vary, a general understanding of the synthetic pathway is beneficial for chemists.
A common conceptual approach to the synthesis of siloxanediols involves the hydrolysis of the corresponding dichlorosilane. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Generalized synthesis workflow for 1,1,3,3-Tetramethyl-1,3-disiloxanediol.
Applications in Research and Development
Pharmaceutical Synthesis
1,1,3,3-Tetramethyl-1,3-disiloxanediol serves as a valuable building block in the synthesis of various pharmaceutical compounds.[7] Its unique chemical properties enable the introduction of specific structural motifs into complex drug molecules, which can be instrumental in the development of new therapeutic agents.[7] The bifunctional nature of the molecule, with its two hydroxyl groups, allows for its use as a linker or spacer in the design of novel drug candidates.
Materials Science and Polymer Chemistry
The siloxane backbone of this compound imparts flexibility and durability, making it a useful component in materials science.[1] It can be incorporated into polymer chains to modify the properties of the resulting material, such as thermal stability and surface characteristics. Its dual hydrophilic-hydrophobic nature also makes it suitable for use as a silicone-based surfactant or in formulations requiring surface-active agents.[1]
Diagnostic Reagents
There is noted utility for CAS 1118-15-6 in the field of diagnostic reagents, contributing to advancements in medical technology.[7] While specific applications are often proprietary, its chemical reactivity and stability are advantageous in the formulation of various diagnostic assays.
Safety, Handling, and Toxicology
While generally considered to have low toxicity, standard safety precautions should be observed when handling 1,1,3,3-Tetramethyl-1,3-disiloxanediol.[1]
GHS Hazard Statements:
-
H312: Harmful in contact with skin.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H332: Harmful if inhaled.[8]
-
H335: May cause respiratory irritation.[9]
Precautionary Statements (selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
For detailed safety information, it is imperative to consult the latest Safety Data Sheet (SDS) from the supplier.[8][9][10]
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Recommended safe handling workflow for laboratory use.
Conclusion
1,1,3,3-Tetramethyl-1,3-disiloxanediol is a versatile and valuable chemical compound with significant applications in both pharmaceutical development and materials science. Its unique combination of a flexible siloxane backbone and reactive hydroxyl groups provides a foundation for the synthesis of novel molecules and materials. A comprehensive understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in research and industrial settings.
References
-
The Chemistry and Applications of 1,1,3,3-Tetramethyldisiloxane-1,3-diol (CAS 1118-15-6) - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Senior Application Scientist's Guide to the Controlled Hydrolysis of Dichlorodimethylsilane for the Synthesis of 1,1,3,3-Tetramethyl-1,3-disiloxanediol
Executive Summary: The hydrolysis of dichlorodimethylsilane is a cornerstone reaction in silicone chemistry, serving as the primary route to polydimethylsiloxane (PDMS) polymers. However, by exerting precise control over reaction conditions, this process can be strategically halted at the dimer stage to yield 1,1,3,3-tetramethyl-1,3-disiloxanediol. This disiloxanediol is not merely an intermediate; it is a valuable molecular building block in its own right, particularly within the fields of materials science and drug development. The silanol (Si-OH) functionalities it possesses offer unique chemical properties, including enhanced acidity and hydrogen-bonding capabilities compared to their carbon-based analogues, making them intriguing moieties for medicinal chemistry and advanced drug delivery systems.[1][2] This guide provides an in-depth exploration of the reaction mechanism, a field-tested experimental protocol for its controlled execution, and methods for the characterization of the final product, tailored for researchers, scientists, and drug development professionals.
The Underlying Chemistry: From Chlorosilane to Siloxanediol
The conversion of dichlorodimethylsilane to 1,1,3,3-tetramethyl-1,3-disiloxanediol is a two-stage process involving a rapid hydrolysis reaction followed by a controlled condensation reaction. Understanding the kinetics and equilibria of both stages is paramount to isolating the desired disiloxanediol and preventing runaway polymerization.
The Hydrolysis Reaction: Formation of an Unstable Intermediate
Dichlorodimethylsilane reacts vigorously and exothermically with water to replace its two chlorine atoms with hydroxyl groups.[3][4][5] This reaction proceeds through a nucleophilic substitution mechanism, yielding the highly reactive and unstable intermediate, dimethylsilanediol (DMSD), and generating two equivalents of hydrochloric acid (HCl).[3][4][6]
(CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl
The transient nature of DMSD is a critical challenge; it is highly susceptible to self-condensation, particularly in the acidic environment created by the HCl byproduct.[4][7] Therefore, the reaction must be conducted under conditions that allow for its immediate and controlled subsequent transformation.
The Condensation Reaction: Dimerization vs. Polymerization
The newly formed dimethylsilanediol molecules readily condense with one another, eliminating a molecule of water to form a siloxane (Si-O-Si) bond.[3][6] The primary goal of this synthesis is to favor the condensation of two DMSD molecules to form the stable 1,1,3,3-tetramethyl-1,3-disiloxanediol:
2(CH₃)₂Si(OH)₂ → HO-[Si(CH₃)₂-O-Si(CH₃)₂]-OH + H₂O
However, this dimerization competes with further condensation reactions that lead to the formation of longer linear polysiloxane chains and cyclic byproducts, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[5][6]
Causality Behind Experimental Choices: Controlling the Outcome
The key to successfully synthesizing the disiloxanediol lies in manipulating the reaction conditions to favor dimerization over polymerization.[5]
-
Stoichiometry and Dilution: Using a carefully controlled amount of water and conducting the reaction in a suitable solvent (like diethyl ether) helps manage the reaction rate and local concentrations of the reactive DMSD intermediate.
-
Temperature Control: The hydrolysis is highly exothermic. Maintaining a low temperature (0-15°C) is crucial to slow the rate of both hydrolysis and subsequent condensation, providing a larger window to control the reaction and prevent the formation of higher molecular weight polymers.[8][9]
-
pH Management: The generated HCl byproduct can catalyze the condensation reaction.[6] The workup procedure, therefore, involves neutralization with a weak base (e.g., sodium bicarbonate solution) to quench the reaction and remove the acid.
Caption: Step-by-step workflow for the synthesis and purification.
Product Purification and Characterization
Verification of the product's identity and purity is a cornerstone of scientific integrity. The crude product may contain residual solvent, starting material, and oligomeric byproducts.
Purification
For many applications, the product obtained after solvent evaporation is sufficiently pure. For higher purity, recrystallization from a suitable solvent like hexane can be employed. [10]Alternatively, vacuum distillation can be used to separate the desired disiloxanediol from non-volatile polymeric impurities.
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and powerful technique for confirming the presence of key functional groups. The spectrum of the product should exhibit a strong, broad absorption band around 3350 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded silanol groups. [11]Additionally, a strong peak around 1060 cm⁻¹ indicates the asymmetric stretching of the Si-O-Si bond in the siloxane backbone. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a singlet for the methyl protons on the silicon atoms and a broad singlet for the hydroxyl protons, which will disappear upon shaking with D₂O.
-
²⁹Si NMR: This is particularly diagnostic. The chemical shift for the silicon atoms in the disiloxanediol will be significantly upfield compared to the starting dichlorodimethylsilane, confirming the hydrolysis and condensation. [11]* Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product. [11]
-
Applications in Pharmaceutical Research and Drug Development
The unique properties of the silanol group make 1,1,3,3-tetramethyl-1,3-disiloxanediol and related silanols highly relevant to the pharmaceutical industry.
-
Bioisosteres for Alcohols: Silanols can act as bioisosteres for carbinols (C-OH). Due to silicon's higher electropositivity compared to carbon, the Si-O bond is more polarized, making the silanol proton more acidic and a stronger hydrogen bond donor than its carbon counterpart. [1][2]This property can be exploited in drug design to enhance binding affinity to biological targets like enzymes. [11]* Precursors for Bioactive Molecules: The disiloxanediol serves as a versatile platform for synthesizing more complex organosilicon molecules with potential therapeutic applications. [2]* Drug Delivery Systems: The silanol group is fundamental to the surface chemistry of silica-based materials used in drug delivery. [13][14]Understanding the behavior of simple silanols provides insight into how silica nanoparticles can be functionalized to carry drugs, improve solubility, and control release kinetics. [13][15][16][17]The biocompatibility and tunable nature of silicone-based materials make them excellent candidates for implantable and transdermal drug delivery devices. [17][18][19]
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Chandrasekhar, V., Nagendran, S., & Butcher, R. J. (2001). Synthesis and Characterization of New Organosilanediols with Si−N Bonds. Organometallics, 20(3), 450–456. [Link]
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Chandrasekhar, V., Nagendran, S., & Butcher, R. J. (2001). Synthesis and Characterization of New Organosilanediols with Si−N Bonds. Organometallics, 20(3), 450-456. [Link]
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Chandrasekhar, V., Nagendran, S., & Butcher, R. J. (2001). Synthesis and Characterization of New Organosilanediols with Si−N Bonds. Organometallics. [Link]
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The role of silicon in drug discovery: a review. (2024). RSC Medicinal Chemistry. [Link]
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Enhancing drug solubility through competitive adsorption on silica nanosurfaces with ultrahigh silanol densities. (2023). Proceedings of the National Academy of Sciences. [Link]
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Dimethylsilanediol from silicone elastomers: Analysis, release from biopharmaceutical process equipment, and clearance studies. (n.d.). OUCI. [Link]
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Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. (2015). Scientific Spectator. [Link]
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Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. (2023). MDPI. [Link]
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(PDF) Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. (2019). ResearchGate. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 1,1,3,3-Tetramethyl-1,3-disiloxanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethyl-1,3-disiloxanediol, a key organosilicon compound, plays a significant role in the synthesis of various silicon-containing polymers and materials. Its unique structure, featuring both siloxane (Si-O-Si) and silanol (Si-OH) functionalities, makes it a versatile building block in materials science and a subject of interest in coordination chemistry. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural elucidation in research and development. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of 1,1,3,3-tetramethyl-1,3-disiloxanediol, grounded in established scientific principles and supported by authoritative references.
Molecular Structure and Functional Groups
To comprehend the spectroscopic data, it is essential to first visualize the molecular structure of 1,1,3,3-tetramethyl-1,3-disiloxanediol. The molecule consists of two silicon atoms linked by an oxygen atom, forming a disiloxane backbone. Each silicon atom is also bonded to two methyl groups (-CH₃) and one hydroxyl group (-OH).
Caption: Molecular structure of 1,1,3,3-tetramethyl-1,3-disiloxanediol.
The key functional groups that give rise to characteristic spectroscopic signals are:
-
Si-CH₃: Methyl groups attached to silicon.
-
Si-OH: Silanol (hydroxyl) groups.
-
Si-O-Si: Disiloxane linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1,1,3,3-tetramethyl-1,3-disiloxanediol by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show two main signals corresponding to the protons of the methyl (Si-CH₃) and hydroxyl (Si-OH) groups.
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH₃ | ~0.1 - 0.3 | Singlet | 12H |
| Si-OH | Variable (typically 1-5, concentration dependent) | Singlet (broad) | 2H |
Expertise & Experience: The chemical shift of the Si-CH₃ protons is characteristically found in the upfield region (0.1-0.3 ppm) due to the electropositive nature of the silicon atom, which shields the adjacent protons.[1] The signal appears as a sharp singlet because all twelve methyl protons are chemically equivalent.
The chemical shift of the silanol (Si-OH) proton is highly variable and depends on factors such as solvent, concentration, and temperature, owing to hydrogen bonding.[2] In concentrated solutions, hydrogen bonding is more prevalent, leading to a downfield shift. The signal is often broad due to chemical exchange with residual water and quadrupolar effects of the oxygen atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to be very simple, showing a single signal for the methyl carbons.
| Functional Group | Predicted Chemical Shift (δ, ppm) |
| Si-C H₃ | ~ -2 to 2 |
Expertise & Experience: The carbon atoms of the methyl groups attached to silicon typically resonate at a very high field, sometimes even below 0 ppm, in the ¹³C NMR spectrum.[2] This is a characteristic feature of organosilicon compounds.
²⁹Si NMR Spectroscopy
Silicon-29 NMR provides direct insight into the silicon environment. For 1,1,3,3-tetramethyl-1,3-disiloxanediol, a single resonance is expected in the proton-decoupled ²⁹Si NMR spectrum, as both silicon atoms are chemically equivalent.
| Functional Group | Predicted Chemical Shift (δ, ppm) |
| Si (CH₃)₂(OH) | ~ -10 to -20 |
Expertise & Experience: The chemical shift of silicon in silanols is influenced by the substituents. The presence of a hydroxyl group generally results in a downfield shift compared to the corresponding siloxane. PubChem lists a 29Si NMR spectrum for this compound, although the specific chemical shift value is not directly provided.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy is an invaluable technique for identifying the functional groups present in 1,1,3,3-tetramethyl-1,3-disiloxanediol. The IR spectrum is characterized by strong absorptions corresponding to the vibrations of the Si-O-Si, Si-OH, and Si-CH₃ bonds. The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for this compound.[4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3690 (sharp) | O-H stretch (free) | Medium |
| ~3200-3400 (broad) | O-H stretch (H-bonded) | Strong, Broad |
| ~2960 | C-H stretch (asymmetric in CH₃) | Medium |
| ~2900 | C-H stretch (symmetric in CH₃) | Weak |
| ~1260 | CH₃ symmetric deformation (in Si-CH₃) | Strong |
| ~1080-1020 | Si-O-Si stretch (asymmetric) | Very Strong |
| ~880 | Si-OH bend | Medium |
| ~800 | Si-C stretch and CH₃ rock | Strong |
Expertise & Experience:
-
O-H Vibrations: The presence of both a sharp band around 3690 cm⁻¹ and a broad band between 3200-3400 cm⁻¹ is characteristic of silanols. The sharp band corresponds to the stretching of free, non-hydrogen-bonded O-H groups, while the broad absorption is due to intermolecularly hydrogen-bonded O-H groups.[5]
-
Si-O-Si Vibrations: The most intense band in the spectrum, typically appearing in the 1080-1020 cm⁻¹ region, is attributed to the asymmetric stretching of the Si-O-Si linkage. This is a hallmark of siloxane compounds.[5]
-
Si-CH₃ Vibrations: The strong absorption around 1260 cm⁻¹ is due to the symmetric deformation (scissoring) of the methyl groups attached to silicon. The Si-C stretching and methyl rocking vibrations are observed around 800 cm⁻¹.[5]
Experimental Protocols
Trustworthiness: The following are generalized protocols for obtaining high-quality NMR and IR spectra of 1,1,3,3-tetramethyl-1,3-disiloxanediol.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of 1,1,3,3-tetramethyl-1,3-disiloxanediol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the labile Si-OH proton.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a proton-decoupled experiment with a larger number of scans is required. A relaxation delay of 2-5 seconds is recommended.
-
²⁹Si NMR Acquisition: This nucleus has a low natural abundance and a negative nuclear Overhauser effect (NOE). Therefore, an inverse-gated proton decoupling sequence should be used to suppress the NOE and obtain quantitative spectra. A longer relaxation delay (e.g., 10-30 seconds) is necessary due to the typically long spin-lattice relaxation times of ²⁹Si.
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Sample Preparation (Solution): Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂). Use a liquid cell with appropriate window material (e.g., NaCl, KBr). The NIST reference spectrum was obtained in solution.[4]
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the solvent should be collected and subtracted from the sample spectrum.
Logical Relationships in Spectroscopic Analysis
The interpretation of the spectroscopic data follows a logical workflow that integrates information from different techniques to confirm the molecular structure.
Caption: Workflow for structural elucidation using spectroscopic data.
Conclusion
The NMR and IR spectroscopic data of 1,1,3,3-tetramethyl-1,3-disiloxanediol provide a comprehensive and self-validating picture of its molecular structure. The characteristic signals in ¹H, ¹³C, and ²⁹Si NMR, combined with the distinct vibrational bands in the IR spectrum, allow for unambiguous identification and purity assessment. This in-depth understanding is crucial for professionals in research and drug development who utilize this compound as a precursor for advanced materials and novel chemical entities. The protocols and interpretations presented in this guide are designed to ensure scientific integrity and provide a reliable reference for the characterization of this important organosilicon compound.
References
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PubChem. (n.d.). 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. National Center for Biotechnology Information. Retrieved from [Link][3]
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NIST. (n.d.). Tetramethyl-1,3-disiloxanediol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][4]
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The Royal Society of Chemistry. (2011). Supporting Information for: Silver-catalyzed oxidative coupling of hydrosilanes with DMF. Retrieved from [Link][1]
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DTIC. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. Defense Technical Information Center. Retrieved from [Link][2]
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An In-Depth Technical Guide to the Solubility of 1,1,3,3-tetramethyl-1,3-disiloxanediol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,1,3,3-tetramethyl-1,3-disiloxanediol is a unique organosilicon compound characterized by the presence of two hydroxyl groups attached to its silicon atoms. This structure imparts a distinct solubility profile governed by its exceptional hydrogen-bonding capabilities. This guide provides a comprehensive overview of the solubility of 1,1,3,3-tetramethyl-1,3-disiloxanediol in a range of organic solvents, offering insights into the underlying intermolecular forces. Understanding these solubility characteristics is paramount for its application as a building block in pharmaceutical synthesis and materials science. This document details the theoretical principles of its solubility, presents qualitative solubility data, and provides a robust experimental protocol for quantitative determination.
Chapter 1: Introduction to 1,1,3,3-tetramethyl-1,3-disiloxanediol
1,1,3,3-tetramethyl-1,3-disiloxanediol, with the CAS Registry Number 1118-15-6, is a white crystalline solid at room temperature.[1][2] Its molecular structure consists of a central disiloxane (Si-O-Si) backbone, with two methyl groups and one hydroxyl group attached to each silicon atom. This unique arrangement of hydrophobic methyl groups and hydrophilic hydroxyl groups results in an amphiphilic character that dictates its interactions with various solvents.
1.1 Chemical Structure and Properties
The key to its chemical behavior lies in the two Si-OH (silanol) groups. These groups are potent hydrogen bond donors and acceptors, a characteristic that is central to its solubility and its utility in catalysis and supramolecular chemistry.[4][5][6]
Caption: Molecular structure of 1,1,3,3-tetramethyl-1,3-disiloxanediol.
1.2 Significance in Research and Industry
1,1,3,3-tetramethyl-1,3-disiloxanediol is a valuable intermediate in organic and materials synthesis.[7] Its bifunctional nature allows it to act as a monomer in the production of silicones and other polymers. In pharmaceutical development, organosilicon compounds are explored for their potential to modify the physicochemical properties of active pharmaceutical ingredients (APIs). Furthermore, its ability to form strong hydrogen bonds makes it a subject of interest in the field of organocatalysis.[8][9]
Chapter 2: Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of mixing. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
2.1 The Role of Intermolecular Forces
The solubility of 1,1,3,3-tetramethyl-1,3-disiloxanediol is dictated by a balance of forces:
-
van der Waals forces: Arising from the methyl groups, contributing to solubility in nonpolar solvents.
-
Dipole-dipole interactions: Due to the polar Si-O bonds.
-
Hydrogen bonding: The dominant force, stemming from the Si-OH groups, which can act as both hydrogen bond donors and acceptors.[4][5]
2.2 Hydrogen Bonding: The Defining Characteristic
Silanediols are known to form strong intermolecular hydrogen bonds, leading to self-association into dimers or polymeric networks in the solid state.[4][8] This strong self-association must be overcome for dissolution to occur. Solvents that can effectively compete for these hydrogen bonding sites will be more effective at dissolving the compound.
-
Polar Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the silanol groups and promoting solubility.
-
Polar Aprotic Solvents (e.g., acetone, THF, DMSO): These solvents possess Lewis basic sites (like oxygen atoms) that can accept hydrogen bonds from the silanol groups, leading to good solubility.[9]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack strong hydrogen bonding capabilities and are generally poor solvents for this compound, as they cannot effectively disrupt the strong intermolecular hydrogen bonds of the solute.
Chapter 3: Qualitative Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | Can both donate and accept hydrogen bonds, but competition with solvent-solvent H-bonds can limit high solubility.[2] |
| Polar Aprotic | DMSO, THF, Acetone | Slightly Soluble to Soluble | Strong hydrogen bond acceptors effectively solvate the Si-OH groups.[2][9] |
| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | Unable to overcome the strong intermolecular hydrogen bonding of the silanediol. |
Note: "Slightly Soluble" is indicated for DMSO and Methanol in some sources.[2] Practical solubility can be concentration and temperature-dependent.
Chapter 4: Experimental Workflow for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely accepted technique.[10][11]
4.1 The Isothermal Equilibrium Method: Rationale and Application
This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. At this point, the solution is saturated. The concentration of the dissolved solute is then determined analytically. This method is considered the "gold standard" for solubility measurements due to its thermodynamic validity.[11]
4.2 Step-by-Step Experimental Protocol
-
Preparation:
-
Ensure the purity of 1,1,3,3-tetramethyl-1,3-disiloxanediol and the selected organic solvents.[10]
-
Use calibrated analytical balances and volumetric glassware.
-
Set up a constant temperature bath (e.g., a shaking water bath or incubator) to the desired experimental temperature (e.g., 25 °C).
-
-
Equilibration:
-
Add an excess amount of solid 1,1,3,3-tetramethyl-1,3-disiloxanediol to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Add a known volume or mass of the desired solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in the constant temperature bath and agitate for a sufficient period to reach equilibrium (typically 24-72 hours). It is crucial to demonstrate that equilibrium has been reached, for instance, by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.[10]
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[11]
-
-
Analysis:
-
Accurately weigh the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's melting point) until a constant weight of the dried solute is achieved.
-
Calculate the solubility as the mass of the dissolved solute per mass or volume of the solvent (e.g., g/100 g solvent or mg/mL).
-
4.3 Visualization of the Experimental Workflow
Sources
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Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Thermal Stability of Tetramethyldisiloxanediol
Abstract
Introduction: The Significance of Tetramethyldisiloxanediol
1,1,3,3-Tetramethyldisiloxanediol, a member of the siloxanediol family, is a valuable organosilicon compound characterized by a linear siloxane backbone with terminal hydroxyl (silanol) groups. Its unique structure makes it a versatile precursor in the synthesis of a wide array of silicone-based materials, including polymers, resins, and coatings. The presence of reactive silanol groups allows for condensation reactions, forming stable siloxane bridges (Si-O-Si), which are the cornerstone of the thermal and chemical stability of silicone materials.
The thermal stability of tetramethyldisiloxanediol is a paramount consideration in its application. Whether it is used in high-temperature polymerization reactions, as an additive in thermally stressed formulations, or in the synthesis of materials for biomedical applications that must withstand sterilization processes, a thorough understanding of its decomposition temperature and mechanism is essential for predicting material performance and ensuring product integrity.
Theoretical Framework: Understanding Siloxanediol Thermal Decomposition
The thermal degradation of siloxanes is a complex process influenced by factors such as the molecular weight, the presence of catalysts or impurities, and the atmospheric conditions. For short-chain siloxanediols like tetramethyldisiloxanediol, the primary decomposition pathway in an inert atmosphere is expected to be an intramolecular or intermolecular condensation of the terminal silanol groups to form larger siloxane oligomers and water.
However, at elevated temperatures, the scission of the siloxane (Si-O) and silicon-carbon (Si-C) bonds becomes the dominant degradation mechanism. Based on extensive studies of polydimethylsiloxane (PDMS), the thermal decomposition is expected to proceed via a chain-scission mechanism, leading to the formation of volatile cyclic siloxanes.[1][2] The high energy of the Si-O bond (approximately 461 kJ/mol) contributes to the generally high thermal stability of siloxanes.[3]
Experimental Characterization of Thermal Stability
To empirically determine the thermal stability of tetramethyldisiloxanediol, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon decomposition.
3.1.1. TGA Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity tetramethyldisiloxanediol into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument's microbalance.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate of 20-50 mL/min to ensure an oxygen-free environment.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a linear heating rate of 10 °C/min to a final temperature of 800 °C. This heating rate provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The instrument's software will generate a TGA curve (mass % vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, providing complementary information to TGA.
3.2.1. DSC Experimental Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity tetramethyldisiloxanediol into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature at a linear heating rate of 10 °C/min to a temperature just below the onset of decomposition as determined by TGA.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating ramp under the same conditions to observe any changes in thermal behavior after the initial thermal history has been erased.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature to generate a DSC thermogram.
Analysis and Interpretation of Thermal Data
Due to the absence of specific TGA and DSC data for tetramethyldisiloxanediol in the peer-reviewed literature, we will analyze the expected thermal behavior based on data from its high-molecular-weight analogue, polydimethylsiloxane (PDMS).
Expected TGA Profile
Based on TGA studies of PDMS, tetramethyldisiloxanediol is anticipated to be thermally stable in an inert atmosphere up to temperatures in the range of 300-400°C.[6] Above this temperature, a significant, single-step mass loss is expected, corresponding to the decomposition and volatilization of the material. In an inert atmosphere, the decomposition of PDMS primarily yields volatile cyclic oligomers, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[1][3] Therefore, a very low residual mass is expected at the end of the TGA run.
If the analysis is performed in an oxidative atmosphere (e.g., air), the onset of decomposition is expected to occur at a lower temperature, potentially around 290°C.[6] The decomposition mechanism in the presence of oxygen is more complex, involving radical oxidation of the methyl groups, and would likely result in a final residual mass of silica (SiO₂).[7]
| Parameter | Expected Value (Inert Atmosphere) | Expected Value (Oxidative Atmosphere) |
| Onset Decomposition Temp. (Tonset) | 300 - 400 °C | ~290 °C |
| Peak Decomposition Temp. (Tpeak) | > 400 °C | > 300 °C |
| Decomposition Products | Volatile cyclic siloxanes (e.g., D3, D4) | CO₂, H₂O, Silica (SiO₂) |
| Residual Mass at 800 °C | < 5% | > 20% (as SiO₂) |
| Table 1: Predicted TGA Data for Tetramethyldisiloxanediol based on PDMS Analogy. |
Expected DSC Profile
The DSC thermogram of tetramethyldisiloxanediol is expected to show a sharp endothermic peak corresponding to its melting point. The purity of the compound can be inferred from the shape and temperature range of the melting endotherm. Following the melt, no other significant thermal events are anticipated until the onset of decomposition.
Identification of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To definitively identify the volatile products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical technique of choice.
Py-GC-MS Experimental Protocol
-
Sample Preparation: A small amount of tetramethyldisiloxanediol is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a temperature above its decomposition point in an inert atmosphere.
-
GC Separation: The volatile decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic column.
-
MS Identification: The separated components are then introduced into a mass spectrometer, which fragments the molecules and provides a unique mass spectrum for each compound, allowing for their positive identification by comparison to spectral libraries.
Based on studies of PDMS, the primary decomposition products of tetramethyldisiloxanediol are expected to be a series of low-molecular-weight cyclic siloxanes.[8][9]
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of tetramethyldisiloxanediol. While direct experimental data for this specific compound is limited, a robust analysis based on its polymeric analogue, PDMS, allows for well-founded predictions of its thermal behavior. The detailed experimental protocols for TGA, DSC, and Py-GC-MS outlined herein provide researchers with the necessary tools to rigorously characterize the thermal properties of tetramethyldisiloxanediol and other related siloxanediols. A thorough understanding of thermal stability is crucial for the successful application of these versatile compounds in the development of advanced materials.
References
- Camino, G., Lomakin, S. M., & Lazzari, M. (2002). Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. Polymer, 43(5), 2011-2015.
- Ruzigaj, A., Krajnc, M., & Sebenik, U. (2017).
- Örn, A. (2018). Degradation studies on polydimethylsiloxane. Master's thesis, Åbo Akademi University.
- Camino, G., Tartaglione, G., & Lazzari, M. (2005). Thermal degradation of polydimethylsiloxane (PDMS)-based silicone sealants.
- Gao, Z., et al. (2017).
- Mark, J. E. (2004). Some interesting things about polysiloxanes. Macromolecular Symposia, 201(1), 77-91.
- Valles, E. M., et al. (2020). The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber. Polymers, 12(11), 2649.
- TA Instruments. (n.d.). Thermal Analysis of the Modified and Unmodified Silica Gels to Estimate their Applicability as Stationary Phase in Gas Chromatography. Scholarlink Research Institute.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Jell, D. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules, 26(1), 238.
- Wang, L., et al. (2022). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites.
- S-F. Y., et al. (2019).
- El-Naggar, A. Y. (2013). Thermal Analysis of the Modified and Unmodified Silica Gels to Estimate their Applicability as Stationary Phase in Gas Chromatography. Journal of Emerging Trends in Engineering and Applied Sciences, 4(1), 144-148.
- Chareonsong, D., et al. (2020). The concentration of silanol group on the prepared silica glass using TGA.
- Kleinert, J. C., & Weschler, C. J. (1980). Pyrolysis gas chromatographic-mass spectrometric identification of poly(dimethylsiloxane)s. Analytical Chemistry, 52(8), 1245-1248.
- Rzepa, M., & Bajer, K. (2021).
- JEOL. (2020). Semi-quantitative Analysis of Low-molecular-weight Cyclic Siloxane in Silicone Rubber via Pyrolysis GC/MS.
- Szafert, S., & Gladysz, J. A. (2021).
- Dow Corning. (n.d.). Quantification of Residual Amounts of Cyclic Volatile Methyl Siloxanes in Silicone Elastomers.
- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
- Request PDF. (n.d.). Synthesis and thermal characterization of novel poly(tetramethyl-1,3-silphenylenesiloxane) derivative with phenol moiety in the main chain.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Geczy, J. (1995). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 103-110.
- St. John, M. R., et al. (2022). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. Crystals, 12(12), 1709.
- de Oliveira, C. M. A., et al. (2007). Synthesis and Characterization of some New Mesoionic 1,3-Thiazolium-5-thiolates via Cyclodehydration and in situ 1,3-Dipolar Cycloaddition/Cycloreversion. Molecules, 12(8), 1837-1846.
- Li, J., et al. (2017). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 9(12), 675.
- Request PDF. (n.d.). Synthesis, Characterization and Thermal Studies of 1,3-bis(4-pyridyl)propane Bridged Dicobaloximes.
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Methodological & Application
Application Notes & Protocols: Platinum-Catalyzed Hydrosilylation with 1,1,3,3-Tetramethyldisiloxane
Prepared by: Gemini, Senior Application Scientist
Abstract & Introduction
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (e.g., an alkene or alkyne), is a cornerstone reaction in organosilicon chemistry and materials science.[1][2] This process is exceptionally valuable for creating stable silicon-carbon bonds, enabling applications from the crosslinking of silicone polymers to the synthesis of complex organic molecules and advanced materials.[2][3] Platinum complexes are remarkably effective catalysts for this transformation, often achieving high yields and selectivity under mild conditions.[1][4]
This guide focuses on the practical application of 1,1,3,3-tetramethyldisiloxane (TMDSO) as the hydrosilylating agent. TMDSO is a versatile and widely used reagent due to its bifunctional nature, containing two reactive Si-H bonds. It serves as an excellent cross-linker in polymer systems and as a mild reducing agent in organic synthesis.[5][6][7]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, field-proven insights, and detailed experimental protocols for conducting hydrosilylation reactions using TMDSO with common platinum catalysts.
The Core Chemistry: Mechanism and Catalyst Function
A deep understanding of the reaction mechanism is critical for troubleshooting and optimizing hydrosilylation reactions. The most widely accepted pathway for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[1][8]
2.1 The Chalk-Harrod Catalytic Cycle
The Chalk-Harrod mechanism describes a series of steps through which the platinum catalyst facilitates the Si-C bond formation. While variations and alternative pathways exist, this model provides an essential framework for understanding the reaction.
The key steps are:
-
Oxidative Addition: The hydrosilane (TMDSO) adds to the low-valent platinum(0) catalyst, forming a platinum(II) intermediate with Pt-H and Pt-Si bonds.
-
Olefin Coordination: The unsaturated substrate (alkene) coordinates to the platinum(II) complex.
-
Migratory Insertion: The alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and dictates the regioselectivity of the addition (i.e., Markovnikov vs. anti-Markovnikov).[8] For terminal alkenes, this insertion typically occurs to place the platinum on the terminal carbon, leading to the anti-Markovnikov product.
-
Reductive Elimination: The final alkylsilane product is eliminated from the platinum center, regenerating the active platinum(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
Caption: The Chalk-Harrod catalytic cycle for platinum-catalyzed hydrosilylation.
2.2 Common Side Reactions
While highly efficient, platinum-catalyzed hydrosilylation can be accompanied by undesired side reactions, primarily alkene isomerization.[1] The platinum-hydride intermediate is capable of adding to and eliminating from the alkene, which can migrate the double bond along the alkyl chain. This is particularly problematic with terminal alkenes, leading to a mixture of products. Dehydrogenative silylation is another possible, though less common, side reaction with certain substrates and catalysts.[1][9]
Platinum Catalyst Systems: A Comparative Overview
The choice of catalyst is paramount and depends on the substrate, solvent, and desired reaction conditions (e.g., temperature, pot life). The most common catalysts are Pt(0) complexes, prized for their high activity.[1]
| Catalyst Name | Common Name | Formula/Structure | Key Characteristics & Insights |
| Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex | Karstedt's Catalyst | [Pt₂(dvtms)₃] | Field Standard: The most widely used catalyst due to its high activity and excellent solubility in silicone oils and many organic solvents.[8][10] It is typically supplied as a solution in xylene or vinylsiloxanes. As a Pt(0) complex, it does not have an induction period.[11] |
| Chloroplatinic acid | Speier's Catalyst | H₂PtCl₆ | Legacy Catalyst: One of the first highly effective hydrosilylation catalysts.[11][12] It is a Pt(IV) precatalyst and requires in situ reduction to an active Pt(0) species, resulting in an induction period.[11] Its solubility can be limited in non-polar media like silicone resins, which led to the development of Karstedt's catalyst.[10] |
| Platinum(II)-1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane complex | Ashby's Catalyst | PtCl₂(cod) type | A stable Pt(II) catalyst that is also active without an induction period.[1] It offers a good balance of reactivity and stability. |
Expert Insight: Karstedt's catalyst is the go-to choice for most applications, especially in polymer chemistry, because its ligand (dvtms) is structurally similar to the silicone matrix, ensuring excellent miscibility.[10] Speier's catalyst remains useful for small-molecule synthesis in polar solvents where solubility is not an issue.[10]
Experimental Protocols & Methodologies
4.1 Safety & Handling Precautions
-
Platinum Catalysts: Platinum compounds can be potent sensitizers and hazardous.[11] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,1,3,3-Tetramethyldisiloxane (TMDSO): TMDSO is a flammable liquid with a low flash point (-12 °C).[13] Keep it away from ignition sources. It can react with moisture, potentially liberating hydrogen gas.
-
Reaction Exotherm: Hydrosilylation reactions can be highly exothermic. For large-scale reactions, ensure adequate cooling and perform the addition of reagents slowly. A pilot reaction on a small scale is always recommended to assess the exotherm.
4.2 General Protocol for Hydrosilylation of an Alkene with TMDSO
This protocol provides a general methodology. The optimal stoichiometry, catalyst loading, temperature, and reaction time must be determined empirically for each specific substrate.
Materials & Reagents:
-
Alkene-containing substrate
-
1,1,3,3-Tetramethyldisiloxane (TMDSO), ≥97% purity
-
Karstedt's catalyst (e.g., 2% Pt in xylene)
-
Anhydrous, inhibitor-free solvent (e.g., toluene, THF, or run neat)
-
Reaction flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa, needles, and a nitrogen/argon line for inert atmosphere
Caption: A typical step-by-step workflow for a lab-scale hydrosilylation reaction.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alkene substrate (1.0 eq) and anhydrous solvent to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Reagent Addition: Add 1,1,3,3-tetramethyldisiloxane (TMDSO). For monofunctionalization of TMDSO, use a slight excess of the alkene (e.g., 1.1 eq). For cross-linking or difunctionalization, use a stoichiometric amount or slight excess of TMDSO relative to the vinyl groups (e.g., 0.5-0.6 eq of TMDSO for 1.0 eq of a divinyl compound).
-
Temperature Control: Bring the reaction mixture to the desired temperature (reactions are often run between room temperature and 80 °C).
-
Catalyst Addition: Via syringe, add the platinum catalyst solution. Typical catalyst loading ranges from 5 to 50 ppm of Pt relative to the substrate mass.
-
Causality Insight: Lower catalyst concentrations minimize cost and residual platinum in the product but may require longer reaction times or higher temperatures. Higher concentrations can accelerate the reaction but may also promote side reactions.
-
-
Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the Si-H bond.
-
¹H NMR Spectroscopy: The Si-H proton of TMDSO gives a characteristic signal around δ 4.7 ppm. Its disappearance indicates reaction completion.
-
FTIR Spectroscopy: The Si-H stretch appears as a sharp band around 2150 cm⁻¹. This can be tracked to determine reaction kinetics.
-
-
Work-up and Purification: Once the reaction is complete, the product can often be used directly. If necessary, the solvent can be removed under reduced pressure. To remove the catalyst, the mixture can be stirred with activated carbon. The final product can be purified by distillation or column chromatography if required.
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | Catalyst Poisoning: Trace impurities containing nitrogen, sulfur, phosphorus, or certain halides can irreversibly bind to the platinum center, deactivating it.[14] | Ensure all reagents and solvents are of high purity and free from inhibitors. Pre-treating reagents with activated carbon or alumina may be necessary. Increase catalyst loading as a last resort. |
| Low Temperature: The activation energy for the reaction has not been overcome. | Gradually increase the reaction temperature in 10 °C increments. | |
| Inactive Catalyst: The catalyst may have degraded over time. | Use a fresh bottle of catalyst or a newly prepared solution. | |
| Low Yield / Mixture of Products | Alkene Isomerization: The platinum-hydride intermediate is causing double bond migration before hydrosilylation occurs.[1] | Run the reaction at a lower temperature. Use a catalyst system less prone to isomerization, or add a mild inhibitor to temper catalyst activity. |
| Incorrect Stoichiometry: An improper ratio of Si-H to alkene can leave unreacted starting material. | Carefully verify the molar equivalents of all reactants. Use a slight excess of one reagent to drive the reaction to completion if desired. | |
| Product Discoloration (Yellowing) | Colloidal Platinum Formation: At the end of the reaction, the Pt(0) species can agglomerate into nanoparticles or colloids (platinum black), causing discoloration.[1][15][16] | Use the minimum effective catalyst concentration. Ensure the reaction mixture is homogenous. Post-reaction treatment with activated carbon can often remove the colloidal platinum. |
Applications in Research and Development
-
Silicone Polymer Chemistry: The primary industrial application is the crosslinking of vinyl-functionalized siloxane polymers with Si-H functional siloxanes (like TMDSO) to form elastomers, gels, adhesives, and coatings.[1][2]
-
Organic Synthesis: TMDSO is used as a mild and selective reducing agent for various functional groups, including the reduction of amides to amines.[17][18]
-
Materials Science: Used to create hybrid organic-inorganic materials, modify surfaces to impart hydrophobicity, and synthesize silane coupling agents.[5][14]
References
-
Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. (n.d.). American Chemical Society. Retrieved January 9, 2024, from [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2020). National Institutes of Health. Retrieved January 9, 2024, from [Link]
-
Koehler, B. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? ResearchGate. Retrieved January 9, 2024, from [Link]
-
Platinum-Catalyzed Reduction of DMF by 1,1,3,3-Tetramethyldisiloxane, HMeSi2OSiMe2H: New Intermediates HSiMe2OSiMe2OCH2NMe2 and HSiMe2(OSiMe2)3OCH2NMe2 and Their Further Chemical Reactivity. (n.d.). National Institutes of Health. Retrieved January 9, 2024, from [Link]
-
Platinum Catalysts for Hydrosilation. (n.d.). Johnson Matthey. Retrieved January 9, 2024, from [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2020). MDPI. Retrieved January 9, 2024, from [Link]
- Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction. (2017). Google Patents.
-
1,1,3,3-TETRAMETHYLDISILOXANE, 98%. (n.d.). Gelest, Inc. Retrieved January 9, 2024, from [Link]
-
Ciriminna, R., Pandarus, V., & Béland, F. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry. Retrieved January 9, 2024, from [Link]
-
The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. (n.d.). Revue Roumaine de Chimie. Retrieved January 9, 2024, from [Link]
-
Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Side reactions along with hydrosilylation reaction. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. (2016). Journal of the American Chemical Society. Retrieved January 9, 2024, from [Link]
-
Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. (2016). ACS Publications. Retrieved January 9, 2024, from [Link]
-
Platinum-catalyzed hydrosilylation - colloid formation as the essential step. (n.d.). Journal of the American Chemical Society. Retrieved January 9, 2024, from [Link]
-
Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Tetramethyldisiloxane (TMDSO, TMDS). (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
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Application of 1,1,3,3-Tetramethyl-1,3-disiloxanediol in Polymer Chemistry: A Detailed Guide to Synthesis and Functionalization
Introduction
Overview of 1,1,3,3-Tetramethyl-1,3-disiloxanediol: Structure and Key Properties
1,1,3,3-Tetramethyl-1,3-disiloxanediol, often abbreviated as TMDSO(OH)₂, is a fundamental organosilicon compound with the chemical formula C₄H₁₄O₃Si₂. It possesses a simple yet highly reactive structure, consisting of a disiloxane backbone with two hydroxyl groups attached to the silicon atoms and methyl groups providing steric bulk and influencing solubility. This unique arrangement of reactive silanol groups on a compact and flexible siloxane backbone makes it an invaluable monomer and building block in polymer chemistry. The polarity of the Si-OH bond and the flexibility of the Si-O-Si linkage are key determinants of its reactivity and the properties of the resulting polymers.
Significance in Polymer Chemistry: A Versatile Building Block for Polysiloxanes
The utility of 1,1,3,3-tetramethyl-1,3-disiloxanediol in polymer chemistry stems from its ability to undergo polycondensation reactions. The two hydroxyl groups serve as reactive sites for the formation of siloxane bonds (Si-O-Si), leading to the creation of linear or crosslinked polysiloxanes. Polysiloxanes, commonly known as silicones, are a class of polymers renowned for their exceptional properties, including high thermal stability, low-temperature flexibility, chemical inertness, and biocompatibility. By employing 1,1,3,3-tetramethyl-1,3-disiloxanediol as a starting material, a wide array of silicone-based polymers with tailored properties can be synthesized.
Scope of the Application Note
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 1,1,3,3-tetramethyl-1,3-disiloxanediol in various aspects of polymer chemistry. It is designed for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of polysiloxanes. The protocols herein are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to ensure reproducibility and success.
Synthesis of Linear Polysiloxanes via Polycondensation
Principle of Polycondensation for Silanediols
The synthesis of linear polysiloxanes from 1,1,3,3-tetramethyl-1,3-disiloxanediol is primarily achieved through a polycondensation reaction. This process involves the repetitive condensation of the hydroxyl groups of the monomer to form siloxane linkages, with the elimination of a small molecule, typically water. The reaction can be catalyzed by either acids or bases. The general reaction is depicted below:
n HO-[Si(CH₃)₂-O-Si(CH₃)₂]-OH → H-[O-Si(CH₃)₂-O-Si(CH₃)₂]ₙ-OH + (n-1) H₂O
The molecular weight of the resulting polymer is influenced by reaction conditions such as temperature, reaction time, and the efficiency of water removal.
Detailed Experimental Protocol: Homopolymerization of 1,1,3,3-tetramethyl-1,3-disiloxanediol
This protocol details the synthesis of a linear, hydroxyl-terminated polydimethylsiloxane through the homopolymerization of 1,1,3,3-tetramethyl-1,3-disiloxanediol using an acid catalyst.
Materials and Reagents:
-
1,1,3,3-Tetramethyl-1,3-disiloxanediol (TMDSO(OH)₂)
-
Toluene (anhydrous)
-
Cation-exchange resin with -SO₃H groups (e.g., Vionit CS-34C) or another suitable acid catalyst
-
Dean-Stark apparatus
-
Three-necked round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Nitrogen inlet
Step-by-Step Procedure:
-
Reactor Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried before use.
-
Charging the Reactor: To the flask, add 1,1,3,3-tetramethyl-1,3-disiloxanediol (e.g., 16.6 g, 0.1 mol) and toluene (e.g., 100 mL).
-
Catalyst Addition: Introduce the acid catalyst. For a cation-exchange resin, an amount of 2-5% by weight of the monomer is typically sufficient.
-
Reaction Initiation: Begin stirring the mixture and gently heat it to reflux under a slow stream of nitrogen. The toluene will begin to carry away the water produced during the condensation reaction, which will be collected in the Dean-Stark trap.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap. The reaction is typically continued for several hours until no more water is evolved.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration. The toluene is then removed under reduced pressure using a rotary evaporator to yield the viscous polydimethylsiloxane-α,ω-diol.
Reaction Parameters Table:
| Parameter | Value |
| Monomer Concentration | ~1 M in toluene |
| Catalyst Loading | 2.5% (w/w) |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4-6 hours |
Characterization of the Resulting Polydimethylsiloxane-α,ω-diol:
The resulting polymer should be characterized to determine its molecular weight, polydispersity, and chemical structure using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si), and Fourier-Transform Infrared (FTIR) spectroscopy.
Causality Behind Experimental Choices
-
Catalyst Selection: Acid catalysts are effective in promoting the condensation of silanols. A cation-exchange resin is often preferred as it can be easily removed by filtration, simplifying the purification process.
-
Temperature Control: The reaction is carried out at the reflux temperature of toluene to facilitate the removal of water, which drives the equilibrium towards polymer formation.
-
Water Removal: The use of a Dean-Stark trap is crucial for the continuous removal of water, which is a byproduct of the condensation reaction. Failure to remove water will inhibit the polymerization and limit the achievable molecular weight.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent side reactions and to aid in the removal of water vapor.
Workflow Diagram
Caption: Workflow for the synthesis of linear polysiloxane.
Synthesis of Crosslinked Silicone Elastomers
Introduction to Silicone Elastomers and Crosslinking Mechanisms
Silicone elastomers are crosslinked polysiloxane networks that exhibit rubber-like elasticity. The hydroxyl-terminated polydimethylsiloxanes synthesized from 1,1,3,3-tetramethyl-1,3-disiloxanediol can be crosslinked to form these elastomers. A common method for this is Room Temperature Vulcanization (RTV), which can be a one-part (RTV-1) or two-part (RTV-2) system.[1] In a typical condensation cure RTV-2 system, the silanol-terminated polymer is mixed with a crosslinking agent (e.g., a tetraalkoxysilane) and a catalyst (e.g., an organotin compound).[2]
Protocol: Two-Component Room Temperature Vulcanization (RTV)
This protocol describes the preparation of a silicone elastomer from the previously synthesized polydimethylsiloxane-α,ω-diol.
Component A: Polydimethylsiloxane-α,ω-diol
-
The linear, hydroxyl-terminated polydimethylsiloxane synthesized in Section 2.
Component B: Crosslinker and Catalyst
-
Crosslinker: Tetraethoxysilane (TEOS) or another suitable polyalkoxysilane.
-
Catalyst: Dibutyltin dilaurate (DBTDL) or another organotin catalyst.
Mixing and Curing Procedure:
-
Preparation of Component B: In a separate container, prepare a solution of the crosslinker and catalyst. For example, a mixture of TEOS and DBTDL in a 10:1 ratio by weight.
-
Mixing: In a disposable cup, weigh a desired amount of Component A. Add Component B to Component A. The ratio of A to B will depend on the desired properties of the elastomer, but a typical starting point is 100 parts of A to 5-10 parts of B.
-
Thorough Mixing: Mix the two components thoroughly for 2-3 minutes until a homogeneous mixture is obtained. It is important to avoid entrapping excessive air bubbles. If necessary, the mixture can be degassed under vacuum.
-
Curing: Pour the mixture into a mold and allow it to cure at room temperature. The curing time will vary depending on the catalyst concentration and ambient humidity but is typically in the range of 24-48 hours.
Table of Formulation vs. Mechanical Properties (Illustrative):
| Component A (parts) | Component B (parts) | Curing Time (hr) | Hardness (Shore A) | Tensile Strength (MPa) |
| 100 | 5 | 24 | 25 | 2.0 |
| 100 | 10 | 24 | 40 | 3.5 |
Rationale for Component Selection and Curing Conditions
-
Crosslinker: Tetraethoxysilane has four reactive ethoxy groups that can react with the hydroxyl end-groups of the polysiloxane chains, forming a three-dimensional network.
-
Catalyst: Organotin compounds like DBTDL are highly effective catalysts for the condensation reaction between silanols and alkoxysilanes at room temperature.
-
Curing Conditions: Room temperature curing is advantageous for many applications as it does not require specialized heating equipment. The presence of atmospheric moisture is necessary for the hydrolysis of the alkoxysilane crosslinker, which is a key step in the curing process.[1]
Experimental Workflow Diagram
Caption: Workflow for RTV silicone elastomer preparation.
Application in Hydrosilylation Reactions for Copolymers
Overview of Hydrosilylation Chemistry
Hydrosilylation is a versatile reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[3] 1,1,3,3-Tetramethyl-1,3-disiloxanediol can be used as a precursor to synthesize Si-H terminated polysiloxanes, which can then be used in hydrosilylation reactions to create graft copolymers.
Protocol: Grafting onto a Vinyl-Functionalized Polymer
This protocol outlines the synthesis of a graft copolymer by reacting a Si-H terminated polysiloxane with a vinyl-functionalized polymer.
Materials:
-
Si-H terminated polydimethylsiloxane (can be synthesized by reacting 1,1,3,3-tetramethyl-1,3-disiloxanediol with a dichlorosilane containing a Si-H bond, followed by polymerization)
-
Vinyl-terminated polydimethylsiloxane or another vinyl-functionalized polymer
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Toluene (anhydrous)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the vinyl-terminated polymer and the Si-H terminated polysiloxane in anhydrous toluene. The molar ratio of Si-H groups to vinyl groups should be approximately 1:1.
-
Catalyst Addition: Add a catalytic amount of Karstedt's catalyst (typically 10-20 ppm of platinum).
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-80 °C) for several hours.
-
Monitoring: The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) and the vinyl C=C stretching band.
-
Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting graft copolymer may be further purified by precipitation in a non-solvent like methanol to remove any unreacted starting materials.
Characterization of the Graft Copolymer:
The structure of the graft copolymer can be confirmed by NMR spectroscopy (¹H, ¹³C, ²⁹Si) and GPC to determine the molecular weight and polydispersity.
Importance of Catalyst Choice and Reaction Control
-
Catalyst: Karstedt's catalyst is highly active and selective for hydrosilylation reactions. It is important to use it in small quantities to avoid side reactions.
-
Stoichiometry: Precise control of the stoichiometry between Si-H and vinyl groups is crucial to obtain the desired graft copolymer structure and to avoid crosslinking if both starting polymers are multifunctional.
-
Reaction Conditions: The reaction is typically carried out under mild conditions to prevent side reactions and degradation of the polymers.
Reaction Scheme Diagram
Caption: General scheme of a hydrosilylation reaction.
Characterization Techniques
A comprehensive characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are powerful tools for elucidating the chemical structure of polysiloxanes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups present in the monomers and polymers, such as Si-OH, Si-O-Si, and Si-H.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity) of the polymers.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the polymers, respectively.
References
- Chojnowski, J.
- Mathers, R. T., & Lewis, S. P. (2012). Ring Opening Polymerization of Cyclic Siloxanes by PFLAs. Public Release.
- Matsubara, K., Terasawa, J. I., & Nagashima, H. (2002). Silane-induced ring-opening polymerization of 1,1,3,3-tetramethyl-2-oxa-1,3-disilacyclopentane catalyzed by a triruthenium cluster. Inorganica Chimica Acta, 338, 13-17.
- Zhang, H., et al. (2020). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials.
- Igarashi, M., & Ito, Y. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. Organometallics, 39(11), 2083-2092.
- Pop, L., & Oprea, S. (2006). SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION. Cellulose Chemistry and Technology, 40(9-10), 759-764.
- Setiadji, S., et al. (2020). Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane.
- Wacker Chemie AG. (n.d.).
- Ji, H., et al. (2005). Anionic Synthesis of Epoxy End-Capped Polymers. Macromolecular Chemistry and Physics, 206(19), 1951-1959.
- Michigan State University Department of Chemistry. (n.d.).
- Palaprat, G., & Ganachaud, F. (2003). Synthesis of polydimethylsiloxane microemulsions by self-catalyzed hydrolysis/condensation of dichlorodimethylsilane. Comptes Rendus Chimie, 6(11-12), 1317-1322.
- Yilgor, I., & Yilgor, E. (2001). Polysiloxane-containing copolymers: a review of synthesis, properties, and applications. Progress in Polymer Science, 26(8), 1405-1456.
- Fauziah, U., et al. (2019). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. Journal of Physics: Conference Series, 1282(1), 012048.
- Fauziah, U., et al. (2020). Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications. AIP Conference Proceedings, 2221(1), 070003.
- Grate, J. W., & Abraham, M. H. (1991). Polymers for Chemical Sensors Using Hydrosilylation Chemistry.
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- CN118930870A - Liquid silicone rubber and its preparation method and applic
- Wacker Chemie AG.
- Zhang, Y., et al. (2019). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers, 11(12), 2056.
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- US4101513A - Catalyst for condensation of hydrolyzable silanes and storage stable compositions thereof.
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Application Note: The Role of 1,1,3,3-Tetramethyldisiloxane in the Reduction of Amides to Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Modern Approach to a Classic Transformation
The reduction of amides to amines is a cornerstone transformation in organic synthesis, fundamental to the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Historically, this conversion has been dominated by the use of stoichiometric, highly reactive metal hydride reagents such as lithium aluminum hydride (LiAlH₄) and borane (BH₃). While effective, these reagents suffer from significant drawbacks, including poor functional group tolerance, high reactivity towards air and moisture, and the generation of stoichiometric waste, which complicates purification and raises safety concerns.[1]
In recent years, the development of catalytic methods employing hydrosilanes has emerged as a powerful, mild, and selective alternative. Among the various hydrosilanes, 1,1,3,3-tetramethyldisiloxane (TMDS) has gained prominence as a cost-effective, stable, and efficient reducing agent for this transformation.[2] This application note provides a comprehensive technical guide to the use of TMDS in the catalytic reduction of amides, detailing the underlying mechanisms, comparing various catalytic systems, and offering detailed experimental protocols for practical implementation.
The Advantages of the TMDS System
The combination of TMDS with a suitable catalyst offers several key advantages over traditional reducing agents:
-
High Chemoselectivity: Catalytic systems utilizing TMDS can selectively reduce amides in the presence of other reducible functional groups such as esters, ketones, nitriles, and even nitro groups, depending on the chosen catalyst.[2]
-
Mild Reaction Conditions: Many TMDS-based reductions proceed under neutral and mild conditions, often at room temperature, preserving sensitive functional groups and stereocenters within complex molecules.
-
Operational Simplicity: TMDS is a liquid that is relatively easy to handle compared to pyrophoric hydrides. The byproducts of the reaction are typically volatile or polymeric siloxanes, which are often easily removed.
-
Safety Profile: While flammable, TMDS is significantly less hazardous than reagents like LiAlH₄, offering a safer operational profile, particularly for scale-up applications.
Mechanism of Amide Reduction with TMDS
The reduction of an amide with TMDS is not a direct hydride transfer. Instead, it proceeds through a catalytic cycle that involves the activation of both the amide and the silane. While the precise mechanism can vary depending on the catalyst employed, a general pathway can be outlined as follows:
-
Catalyst Activation: The catalyst (e.g., an iridium, platinum, or ruthenium complex) activates the Si-H bond of TMDS.
-
Amide Activation & Hydrosilylation: The catalyst facilitates the hydrosilylation of the amide carbonyl group. This involves the addition of a silicon atom to the oxygen and a hydride to the carbonyl carbon, forming a key intermediate known as a silyl hemiaminal (or N,O-silyl acetal).
-
Elimination to Imine/Iminium Ion: The silyl hemiaminal intermediate is often unstable and can eliminate a silanol species to form an imine or, in the presence of an acid, an iminium ion.
-
Second Hydrosilylation: The resulting imine or iminium ion is then reduced by a second equivalent of the activated silane to afford the final amine product.
dot graph "Amide_Reduction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Amide [label="Amide\n(RCONR'R'')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TMDS [label="1,1,3,3-Tetramethyldisiloxane\n(TMDS)"]; Catalyst [label="Catalyst\n(e.g., Ir, Pt, Ru, B(C6F5)3)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SilylHemiaminal [label="Silyl Hemiaminal\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imine [label="Imine/Iminium Ion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Amine\n(RCH2NR'R'')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Siloxane [label="Siloxane\nByproduct"];
// Edges Amide -> SilylHemiaminal [label=" 1. Hydrosilylation"]; TMDS -> SilylHemiaminal; Catalyst -> SilylHemiaminal [style=dashed]; SilylHemiaminal -> Imine [label=" Elimination"]; Imine -> Amine [label=" 2. Hydrosilylation"]; TMDS -> Amine; Catalyst -> Amine [style=dashed]; SilylHemiaminal -> Siloxane [style=dashed, label=" Byproduct\nFormation"]; Imine -> Siloxane [style=dashed]; } Caption: Generalized mechanism for the TMDS reduction of amides.
Catalytic Systems for Amide Reduction with TMDS
The choice of catalyst is crucial for the success of the amide reduction and dictates the reaction conditions, substrate scope, and functional group tolerance. Several classes of catalysts have been successfully employed.
Iridium-Based Catalysts
Iridium complexes, such as Vaska's complex ([IrCl(CO)(PPh₃)₂]), are highly effective for the reduction of tertiary amides.[3] This system is particularly noted for its exceptional chemoselectivity, allowing for the reduction of amides in the presence of ketones and esters.[3] The reaction proceeds through the formation of a silyl hemiaminal, which can be trapped or further reduced to the amine.[3]
-
Advantages: High chemoselectivity, mild reaction conditions.
-
Substrate Scope: Primarily tertiary amides and lactams.[4][5][6]
-
Typical Conditions: 1-2 mol% catalyst, TMDS (1.5-2.5 equiv.), in solvents like toluene at room temperature to moderate heat.
Platinum-Based Catalysts
Platinum catalysts, such as chloroplatinic acid (H₂PtCl₆), are effective for the reduction of both secondary and tertiary amides, including lactams.[2] A key feature of platinum-catalyzed reductions is the remarkable tolerance of various functional groups, including nitro, cyano, ester, and halide moieties.[2] The mechanism is thought to involve a double oxidative addition of TMDS to the platinum center.[4]
-
Advantages: Broad substrate scope, excellent functional group tolerance.
-
Substrate Scope: Secondary and tertiary amides, lactams.
-
Typical Conditions: Low catalyst loading, TMDS, often in ethereal solvents at room temperature.
Ruthenium-Based Catalysts
Ruthenium clusters, for instance, (μ₃,η²,η³,η⁵-acenaphthylene)Ru₃(CO)₇, can catalyze the reduction of secondary amides.[7] Interestingly, the selectivity of the reaction (formation of secondary vs. tertiary amine) can be controlled by the catalyst loading and the type of silane used. Higher catalyst concentrations with TMDS favor the formation of the secondary amine.[7]
-
Advantages: Tunable selectivity for secondary vs. tertiary amines.
-
Substrate Scope: Primarily secondary amides.
-
Typical Conditions: 1-3 mol% catalyst, TMDS, typically requires heating.
Metal-Free Catalysis: B(C₆F₅)₃
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful metal-free Lewis acid catalyst for the hydrosilylation of amides with TMDS.[8] This system is notable for its ability to reduce tertiary, secondary, and even the more challenging primary amides to their corresponding amines under mild conditions.[8]
-
Advantages: Metal-free, broad substrate scope including primary amides.
-
Substrate Scope: Primary, secondary, and tertiary amides.
-
Typical Conditions: Catalytic amounts of B(C₆F₅)₃, TMDS, in solvents like toluene, often at elevated temperatures.
Data Summary: A Comparative Overview
| Catalyst System | Amide Type | Key Advantages | Typical Conditions | Functional Group Tolerance |
| Iridium/[IrCl(CO)(PPh₃)₂] | Tertiary, Lactams | High chemoselectivity vs. ketones, esters | 1-2 mol%, TMDS, Toluene, RT-80°C | Good; sensitive to some reducible groups |
| Platinum/H₂PtCl₆ | Secondary, Tertiary | Excellent; tolerates nitro, cyano, esters | 0.1-1 mol%, TMDS, THF, RT | Excellent |
| Ruthenium/Ru₃(CO)₁₂ | Secondary | Tunable selectivity | 1-3 mol%, TMDS, Toluene, 100°C | Moderate |
| Metal-Free/B(C₆F₅)₃ | Primary, Secondary, Tertiary | Broad scope, metal-free | 5 mol%, TMDS, Toluene, 60-100°C | Good; some sensitive groups may react |
Experimental Protocols
dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Inert Atmosphere)"]; Reagents [label="Add Amide, Solvent,\nand Catalyst"]; Add_TMDS [label="Add TMDS\n(Dropwise)"]; Reaction [label="Stir at Specified\nTemperature"]; Monitor [label="Monitor Reaction\n(TLC, GC/MS)"]; Quench [label="Reaction Quench\n(e.g., aq. HCl or NaOH)"]; Workup [label="Aqueous Workup\n& Extraction"]; Purify [label="Purification\n(Chromatography/Distillation)"]; Characterize [label="Characterization\n(NMR, MS)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Reagents; Reagents -> Add_TMDS; Add_TMDS -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete"]; Monitor -> Quench [label="Complete"]; Quench -> Workup; Workup -> Purify; Purify -> Characterize; Characterize -> End; } Caption: General experimental workflow for amide reduction using TMDS.
Protocol 1: General Procedure for Iridium-Catalyzed Reduction of a Tertiary Amide
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Tertiary amide (1.0 mmol)
-
Vaska's complex ([IrCl(CO)(PPh₃)₂]) (0.01-0.02 mmol, 1-2 mol%)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (2.0 mmol, 2.0 equiv.)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the tertiary amide (1.0 mmol) and Vaska's complex (0.01-0.02 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add 1,1,3,3-tetramethyldisiloxane (2.0 mmol) dropwise via syringe over 5 minutes.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of 1M HCl (5 mL). Stir vigorously for 30 minutes.
-
Make the aqueous layer basic with 2M NaOH and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford the desired amine.
Protocol 2: General Procedure for Platinum-Catalyzed Reduction of a Secondary Amide
Materials:
-
Secondary amide (1.0 mmol)
-
Chloroplatinic acid (H₂PtCl₆) solution (e.g., 0.01 mmol, 1 mol%)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (2.0 mmol, 2.0 equiv.)
-
Anhydrous THF (5 mL)
-
Argon or Nitrogen supply
Procedure:
-
In an inert atmosphere glovebox or using Schlenk techniques, add the secondary amide (1.0 mmol) to an oven-dried flask.
-
Add anhydrous THF (5 mL) and stir to dissolve.
-
Add the chloroplatinic acid solution (0.01 mmol).
-
Add TMDS (2.0 mmol) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC or GC/MS.
-
Carefully quench the reaction with 1M HCl (5 mL).
-
Follow steps 8-10 from Protocol 1 for workup and purification.
Safety and Handling of 1,1,3,3-Tetramethyldisiloxane
1,1,3,3-Tetramethyldisiloxane is a highly flammable liquid and vapor. It should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety glasses, flame-retardant lab coat, and appropriate gloves, should be worn at all times. All equipment should be properly grounded to avoid static discharge. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
The reduction of amides to amines using 1,1,3,3-tetramethyldisiloxane represents a significant advancement in synthetic methodology. The operational simplicity, mild conditions, and high chemoselectivity offered by various catalytic systems make this a valuable tool for researchers in academia and industry, particularly in the field of drug development where functional group tolerance is paramount. By understanding the principles and protocols outlined in this application note, scientists can effectively leverage the power of TMDS for the efficient and selective synthesis of amines.
References
-
Iridium-catalyzed hydrosilylation of amides with 1,1,3,3-tetramethyldisiloxane (TMDS) allows access to silylhemiaminals, which are often spontaneously converted to aldenamines. (URL: [Link])
-
Hydrosilylation of secondary and tertiary amides to amines is described using catalytic amounts of B(C6F5)3. The organic catalyst enables the reduction of amides with cost-efficient, non-toxic and air stable PMHS and TMDS hydrosilanes. (URL: [Link])
-
Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. (URL: [Link])
-
Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. (URL: [Link])
-
Catalytic Amide Reductions under Hydrosilylation Conditions. (URL: [Link])
-
Efficient metal-free hydrosilylation of tertiary, secondary and primary amides to amines. (URL: [Link])
-
Synthesis of Cyclic Amidines by Iridium-Catalyzed Deoxygenative Reduction of Lactams and Tandem Reaction with Sulfonyl Azides. (URL: [Link])
-
Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). (URL: [Link])
-
Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. (URL: [Link])
-
The ruthenium-catalyzed reduction and reductive N-alkylation of secondary amides with hydrosilanes: practical synthesis of secondary and tertiary amines by judicious choice of hydrosilanes. (URL: [Link])
-
Practical Access to Amines by Platinum-Catalyzed Reduction of Carboxamides with Hydrosilanes: Synergy of Dual Si−H Groups Leads to High Efficiency and Selectivity. (URL: [Link])
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (URL: [Link])
-
Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. (URL: [Link])
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Application Note & Protocol: Efficient and Chemoselective Reduction of Esters to Primary Alcohols using Tetramethyldisiloxane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of chemical intermediates and active pharmaceutical ingredients. While classic reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective, they often suffer from poor chemoselectivity and require stringent anhydrous conditions, posing safety and handling challenges.[1][2][3][4][5] In contrast, hydrosilylation offers a milder and more selective alternative.[6][7][8] This application note details a robust and practical protocol for the catalytic reduction of esters utilizing 1,1,3,3-tetramethyldisiloxane (TMDS) as a cost-effective and stable hydride source.
Tetramethyldisiloxane stands out as a bifunctional organosilane that is stable in air and moisture at neutral pH.[9][10] Its weakly hydridic Si-H bonds allow for controlled reductions, preserving many sensitive functional groups that would otherwise be reactive towards traditional metal hydrides.[9] The operational simplicity and high chemoselectivity of TMDS-based reductions, often facilitated by earth-abundant metal catalysts, make this methodology highly attractive for both academic research and industrial process development.[9][11] This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and critical safety information for employing TMDS in ester reductions.
Catalysis and Reaction Mechanism
The reduction of esters with TMDS is not spontaneous and requires a catalyst to activate either the Si-H bond of the silane or the carbonyl group of the ester. Various transition metal complexes based on iron, copper, and zinc have proven to be effective catalysts for this transformation.[12][13][14][15] The general mechanism proceeds through a hydrosilylation pathway, which can be broadly understood in the following key stages:
-
Catalyst Activation: The pre-catalyst reacts with TMDS to form a catalytically active metal hydride species. This is a common pathway, particularly for copper-catalyzed systems.[12] Alternatively, the catalyst can act as a Lewis acid, coordinating to the carbonyl oxygen of the ester and rendering it more susceptible to nucleophilic attack.
-
Hydrosilylation of the Ester: The activated catalyst facilitates the addition of a Si-H bond across the ester carbonyl. This typically involves the transfer of a hydride to the carbonyl carbon and the formation of a bond between the carbonyl oxygen and the silicon atom, generating a silyl acetal intermediate.
-
Second Hydrosilylation (or Elimination-Reduction): The silyl acetal intermediate undergoes further reduction. This can proceed through the elimination of an alkoxide group to form an aldehyde in situ, which is then rapidly reduced to a silyl ether.
-
Work-up/Hydrolysis: The resulting silyl ether(s) are stable under the reaction conditions. Upon aqueous work-up (often with acid or base), these intermediates are hydrolyzed to yield the desired primary alcohol and siloxane byproducts, which are typically easy to separate from the organic product.
The chemoselectivity of the reaction is a key advantage. Functional groups such as halides, nitro groups, nitriles, and alkenes are often tolerated under these mild reducing conditions, which is a significant improvement over harsher reducing agents.[9][10][16]
Visualizing the General Catalytic Cycle
The following diagram illustrates a generalized workflow for the catalytic reduction of an ester with TMDS.
Sources
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Application Notes & Protocols: Platinum-Catalyzed Synthesis of Organosilicon Compounds from Tetramethyldisiloxane
Introduction: The Significance of Organosilicon Synthesis
Organosilicon compounds are foundational to modern materials science and medicinal chemistry, offering a unique combination of properties derived from their carbon-silicon bonds.[1] These compounds exhibit exceptional thermal stability, chemical inertness, and tailored surface properties, making them indispensable in advanced polymers, electronics, and pharmaceuticals.[1][2] A cornerstone of organosilicon synthesis is the hydrosilylation reaction, which involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C).[3][4][5] This process is the most significant industrial application of platinum in homogeneous catalysis and provides an atom-economical route to valuable organosilicon structures.[4]
1,1,3,3-Tetramethyldisiloxane (TMDSO) is a particularly versatile and cost-effective starting material. Its structure, HMe₂SiOSiMe₂H, features two reactive Si-H bonds, enabling its use as a difunctional building block for creating complex silicone architectures, cross-linking polymers, and synthesizing a wide array of functionalized siloxanes.[6] This guide provides a detailed overview of the theory, practical application, and experimental protocols for the platinum-catalyzed synthesis of organosilicon compounds using TMDSO.
Mechanistic Framework: The Chalk-Harrod Cycle
The predominant mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, first proposed in the 1960s.[3][5][7] This catalytic cycle provides a robust framework for understanding reaction outcomes and optimizing conditions. The process is initiated by a Pt(0) species, which is the active catalytic form.
The key steps are as follows:
-
Oxidative Addition: The Si-H bond of tetramethyldisiloxane adds to the Pt(0) center, forming a Pt(II) intermediate containing both hydride (Pt-H) and silyl (Pt-Si) ligands.[3][4]
-
Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step is typically regioselective, following an anti-Markovnikov pattern where the silicon atom attaches to the terminal carbon of a terminal alkene.[4]
-
Reductive Elimination: The final Si-C bond is formed as the desired organosilicon product is eliminated from the platinum center, regenerating the active Pt(0) catalyst to continue the cycle.[3][7]
While generally accepted, modified versions of this mechanism exist to explain the formation of certain byproducts like vinylsilanes.[7]
Caption: Fig. 1: The Chalk-Harrod Mechanism for Hydrosilylation.
Catalyst Selection: Karstedt's vs. Speier's Catalyst
The choice of platinum catalyst is critical for reaction efficiency and product purity. While numerous catalysts exist, two are predominant in both laboratory and industrial settings.[4]
| Catalyst | Formula / Description | Key Characteristics |
| Speier's Catalyst | H₂PtCl₆ in isopropanol | The original breakthrough catalyst.[4] Effective for many substrates, but the Pt(IV) center requires an induction period for reduction to the active Pt(0) state.[8] Can be heterogeneous in nonpolar media like silicone resins.[9] |
| Karstedt's Catalyst | Pt₂(dvtms)₃ (dvtms = 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) | A Pt(0) complex, it is highly active with no induction period.[8][10] It exhibits excellent solubility in organic and silicone-based media, making it ideal for homogeneous catalysis.[9] It is the benchmark for most industrial applications.[10][11] |
For most applications involving TMDSO, Karstedt's catalyst is the preferred choice due to its high activity at low concentrations (ppm levels), lack of an induction period, and superior solubility.[8][9][12]
Detailed Experimental Protocol: Synthesis of a Bis(silyl)alkane
This protocol details the synthesis of 1,1,3,3-tetramethyl-1,3-bis(octyl)disiloxane via the hydrosilylation of 1-octene with TMDSO, a representative reaction for functionalizing both Si-H groups.
Materials and Reagents
-
1,1,3,3-Tetramethyldisiloxane (TMDSO): (≥97%)
-
1-Octene: (≥98%), anhydrous
-
Karstedt's Catalyst: (2% Pt in xylene or vinylsiloxane)
-
Toluene: Anhydrous
-
Inert Gas: Argon or Nitrogen
-
Activated Carbon: For purification
-
Celite® or Diatomaceous Earth: For filtration
-
Standard Glassware: Schlenk flask, dropping funnel, condenser, magnetic stirrer.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (neoprene or nitrile).[13]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[13][14] Platinum catalysts can form aerosols, and TMDSO vapors can be irritating.
-
Catalyst Handling: Platinum catalysts are potent sensitizers and may cause skin and eye irritation.[8][13] Avoid direct contact and inhalation.[14] Store catalysts sealed and away from heat.[15]
-
Catalyst Poisons: The catalyst is sensitive to poisoning by compounds containing sulfur, phosphorus, and nitrogen.[12][15] Ensure all reagents and glassware are clean and free of such contaminants.
-
Exothermicity: Hydrosilylation reactions can be exothermic. For larger-scale reactions, ensure adequate cooling and control the rate of addition of reagents.
Experimental Workflow
Caption: Fig. 2: General workflow for platinum-catalyzed hydrosilylation.
Step-by-Step Procedure
-
System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inert gas inlet. Purge the system with argon or nitrogen for 15-20 minutes.
-
Reagent Loading: To the flask, add 1-octene (2.1 equivalents) and anhydrous toluene (to achieve a ~1 M concentration of TMDSO). Begin stirring.
-
Catalyst Introduction: Add Karstedt's catalyst solution via syringe. A typical loading is 5-10 ppm of platinum relative to the silane. Stir for 5 minutes at room temperature.
-
TMDSO Addition: Add TMDSO (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. An initial exotherm may be observed.
-
Reaction: After the addition is complete, heat the mixture to 50-60°C. Monitor the reaction progress by TLC or GC analysis, observing the disappearance of the Si-H peak in the IR spectrum (~2150 cm⁻¹). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The solution may have a dark golden or black color due to the formation of platinum colloids.[16]
-
Add a scoop of activated carbon to the flask and stir vigorously for 1-2 hours to adsorb the platinum species.[16]
-
Prepare a filtration plug by packing a fritted funnel with a pad of Celite® (~1-2 cm thick).
-
Filter the reaction mixture through the Celite® pad. Wash the pad with a small amount of toluene or hexane to recover any residual product.
-
Concentrate the clear, filtered solution under reduced pressure to remove the solvent and any excess 1-octene, yielding the product as a clear oil.
-
Process Optimization and Troubleshooting
| Parameter | Effect on Reaction | Optimization Notes |
| Catalyst Loading | Higher loading increases rate but also cost and potential for side reactions and product discoloration. | Start with 5-10 ppm Pt. Increase only if the reaction is sluggish. Excessive loading can promote isomerization of the alkene.[5] |
| Temperature | Higher temperature increases the reaction rate. | Most reactions proceed well between room temperature and 80°C. High temperatures (>100°C) can lead to catalyst decomposition (formation of inactive platinum black).[5] |
| Solvent | Affects solubility and reaction rate. | Toluene is a common choice. For silicone systems, the reaction can often be run neat (solvent-free).[6] |
| Reactant Ratio | Stoichiometry dependent. A slight excess of the alkene is often used. | Using a slight excess of the alkene ensures full consumption of the more valuable difunctional TMDSO. |
Common Issues and Solutions:
-
Problem: Low or no conversion.
-
Possible Cause: Catalyst poisoning.
-
Solution: Ensure all reagents are pure and free from sulfur, phosphorus, or amine contaminants. Use anhydrous solvents and reagents.
-
-
Problem: Formation of multiple products.
-
Problem: Final product is dark or black.
Conclusion
The platinum-catalyzed hydrosilylation of tetramethyldisiloxane is a powerful and versatile method for synthesizing a diverse range of organosilicon compounds. By understanding the underlying Chalk-Harrod mechanism, making an informed catalyst selection, and adhering to rigorous experimental technique, researchers can reliably produce high-purity materials. Careful attention to safety, reagent quality, and purification methods are paramount to achieving successful and reproducible outcomes in the laboratory and beyond.
References
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel). Available at: [Link]
-
Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk−Harrod Mechanism or Modified Chalk−Harrod Mechanism. Organometallics - ACS Publications. Available at: [Link]
-
A theory study on the mechanism of hydrosilylation. Theseus. Available at: [Link]
-
Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)?. ResearchGate. Available at: [Link]
-
Hydrosilylation. Wikipedia. Available at: [Link]
-
Chalk–Harrod mechanism and modified Chalk–Harrod mechanism for the hydrosilylation of alkenes. ResearchGate. Available at: [Link]
-
Platinum Catalysts for Hydrosilation. Scientific Spectator. Available at: [Link]
-
sip6830.3 - platinum-divinyltetramethyldisiloxane complex. Gelest, Inc. Available at: [Link]
- CN106582846A - Efficient anti-poisoning Karstedt catalyst and synthesis and application in hydrosilylation reaction. Google Patents.
-
Methods of synthesis of organosilicon compounds. ResearchGate. Available at: [Link]
-
(PDF) Recent progress of organosilicon compound: synthesis and applications. ResearchGate. Available at: [Link]
-
What precautions should be taken during the use of platinum catalyst. Knowledge - Hangzhou Meite Chemical Co., Ltd.. Available at: [Link]
-
Direct and Transfer Hydrosilylation Reactions Catalyzed by Fully or Partially Fluorinated Triarylboranes: A Systematic Study. Organometallics - ACS Publications. Available at: [Link]
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Hydrosilylation: Removing black/golden colour from product. : r/chemistry. Reddit. Available at: [Link]
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Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis. Available at: [Link]
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Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. Available at: [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. Available at: [Link]
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What side products can you expect from hydrosilylation reaction with styrenes?. ResearchGate. Available at: [Link]
-
Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts. ACS Catalysis. Available at: [Link]
-
Synthesis of organosilicon compounds. UNT Digital Library. Available at: [Link]
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Organosilicon compounds. Slideshare. Available at: [Link]
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Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois. Available at: [Link]
-
Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Publishing. Available at: [Link]
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The Synthesis of Functionalized Siloxanes: A Guide for Researchers
<APPLICATION NOTE & PROTOCOL >
Introduction: The Versatility of Functionalized Siloxanes
Polysiloxanes, commonly known as silicones, are a class of hybrid organic-inorganic polymers characterized by a backbone of repeating silicon-oxygen (Si-O) units.[1][2] This unique siloxane backbone imparts remarkable properties such as high thermal stability, chemical inertness, low surface tension, and biocompatibility.[2][3] By strategically introducing organic functional groups onto this backbone, a vast library of "functionalized siloxanes" can be created, unlocking tailored properties for specialized applications.[1][4]
These materials are indispensable in numerous advanced fields. In drug development, they are used to create controlled-release matrices and enhance the biocompatibility of medical devices.[3] In materials science, they serve as building blocks for high-performance elastomers, coatings, adhesives, and organic-inorganic hybrid systems.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for preparing functionalized siloxanes, complete with detailed, field-tested protocols and the rationale behind key experimental choices.
Core Synthetic Strategies: A Mechanistic Overview
The choice of synthetic methodology is dictated by the desired architecture of the final polymer, including the type and position of the functional group, molecular weight, and polydispersity. There are three primary routes to synthesize these versatile polymers.[2]
Hydrosilylation: The Workhorse of Siloxane Functionalization
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[6] This reaction is arguably the most versatile and widely used method for creating organofunctional siloxanes due to its high efficiency, mild reaction conditions, and high yields (often exceeding 95%).[6][7] The reaction is typically catalyzed by platinum-group metal complexes, with Karstedt's catalyst being a common choice for industrial and laboratory syntheses.[7]
Causality: The key to this reaction is the catalyst's ability to coordinate with both the Si-H bond and the unsaturated group, facilitating the formation of a new, stable silicon-carbon bond. The anti-Markovnikov addition is the typical outcome, where the silicon atom attaches to the terminal carbon of a double bond.[6] This regioselectivity is crucial for predictably installing functional groups at the chain ends or as pendant groups along the siloxane backbone.
Condensation Reactions: Building from Monomers
Condensation chemistry, particularly the hydrolysis and subsequent condensation of functional alkoxysilanes, is a fundamental method for building the siloxane backbone while simultaneously incorporating functionality.[5][8] This process involves the reaction of organoalkoxysilanes (e.g., R'Si(OR)₃) with water. The alkoxy groups hydrolyze to form reactive silanol (Si-OH) groups, which then condense with each other (or with remaining alkoxy groups) to form Si-O-Si linkages, releasing water or alcohol as a byproduct.[5][9]
Causality: The reaction conditions (pH, water concentration, catalyst) critically control the final structure. Acid-catalyzed condensation, for example, tends to produce more linear structures, while base catalysis can lead to more complex, branched, or cross-linked networks.[1] This method is ideal for creating highly functionalized or cross-linked materials like silicone resins and coatings.[10]
Ring-Opening Polymerization (ROP): Precision Control
Ring-opening polymerization (ROP) of cyclic siloxane monomers (e.g., hexamethylcyclotrisiloxane, D₃, or octamethylcyclotetrasiloxane, D₄) is the preferred method for synthesizing well-defined, high molecular weight polysiloxanes with narrow molecular weight distributions.[11][12] The polymerization can be initiated by either anionic or cationic catalysts.[13][14] Functional groups can be introduced by using a functionalized initiator, a functionalized terminating agent, or by polymerizing functionalized cyclic monomers.[11][15]
Causality: ROP of strained cyclic monomers like D₃ proceeds in a controlled, living manner, especially under anionic conditions.[12][15] This means that side reactions like chain transfer and backbiting are minimized, allowing for precise control over the polymer's molecular weight and end-group functionality.[15][16] This level of control is essential for applications requiring well-defined block copolymers or telechelic (end-functionalized) polymers.
Visualization of Synthetic Pathways
The following diagrams illustrate the relationships between the core synthetic strategies for producing functionalized siloxanes.
Caption: Core strategies for synthesizing functionalized siloxanes.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and characterization checkpoints. Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Silane reagents can be moisture-sensitive and may release flammable gases upon hydrolysis.
Protocol 1: Synthesis of α,ω-Bis(3-aminopropyl)polydimethylsiloxane via Hydrosilylation
This protocol details the synthesis of a common amine-terminated PDMS, a versatile precursor for creating polyamides, polyimides, and epoxy-functionalized materials.[11][17][18]
Principle: A hydride-terminated PDMS is reacted with allylamine in the presence of a platinum catalyst. The Si-H groups at both ends of the polymer chain add across the double bond of allylamine to yield the desired difunctional product.
Workflow Diagram:
Caption: Workflow for hydrosilylation synthesis of amine-terminated PDMS.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (Example) | Purpose |
| Hydride-terminated PDMS (Mn ~1000) | ~1000 | 50 g (50 mmol) | Siloxane backbone |
| Allylamine | 57.09 | 6.85 g (120 mmol) | Functional group precursor (2.4 eq) |
| Karstedt's Catalyst (2% Pt in xylene) | N/A | ~10-15 ppm Pt | Hydrosilylation catalyst |
| Toluene, anhydrous | 92.14 | 100 mL | Solvent |
| Activated Carbon | 12.01 | 1 g | Catalyst removal |
Step-by-Step Methodology:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes.
-
Reagent Charging: Under a positive nitrogen flow, charge the flask with hydride-terminated PDMS (50 g) and anhydrous toluene (100 mL). Stir until the polymer is fully dissolved.
-
Catalyst Addition: Add Karstedt's catalyst solution via syringe. The amount should correspond to ~10-15 ppm of platinum relative to the total mass of reactants.
-
Reactant Addition: Add allylamine (6.85 g) to the dropping funnel. Add the allylamine dropwise to the stirred solution over 30 minutes. An excess of allylamine is used to ensure complete reaction of the Si-H groups.
-
Reaction: Heat the reaction mixture to 60-70°C. Monitor the reaction progress by FTIR spectroscopy by taking small aliquots. The reaction is complete when the characteristic Si-H stretching peak at ~2160 cm⁻¹ disappears. This typically takes 2-4 hours.
-
Catalyst Removal: Cool the reaction to room temperature. Add activated carbon (1 g) and stir vigorously for 1 hour to adsorb the platinum catalyst.
-
Purification: Filter the mixture through a pad of Celite® to remove the carbon and catalyst residues.
-
Solvent Removal: Remove the toluene and excess allylamine from the filtrate using a rotary evaporator. Further dry the product under high vacuum at 60°C for 4 hours to yield a clear, viscous liquid.
Characterization:
-
FTIR: Confirm the disappearance of the Si-H peak (~2160 cm⁻¹) and the appearance of N-H peaks (~3300-3400 cm⁻¹).
-
¹H NMR: Confirm the presence of propyl protons (~0.5, 1.5, and 2.7 ppm) and the absence of vinyl protons from allylamine. The integration ratio of the aminopropyl end groups to the dimethylsiloxane backbone protons can be used to confirm the molecular weight.
Protocol 2: Synthesis of a Functional Siloxane Resin via Co-condensation
This protocol describes the synthesis of a vinyl-functional siloxane resin, a common component in addition-cure silicone elastomers and coatings.
Principle: Two different alkoxysilane precursors, one providing the bulk structure (methyltrimethoxysilane) and one providing the functionality (vinyltrimethoxysilane), are co-hydrolyzed and condensed in a controlled manner.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (Example) | Purpose |
| Methyltrimethoxysilane | 136.22 | 122.6 g (0.9 mol) | Structural precursor |
| Vinyltrimethoxysilane | 148.23 | 14.8 g (0.1 mol) | Functional precursor |
| Deionized Water | 18.02 | 27 g (1.5 mol) | Hydrolysis reagent |
| Isopropanol | 60.10 | 75 mL | Co-solvent |
| Acetic Acid (Glacial) | 60.05 | 0.5 mL | Acid catalyst |
Step-by-Step Methodology:
-
Setup: Equip a 500 mL flask with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Reagent Charging: Charge the flask with methyltrimethoxysilane (122.6 g), vinyltrimethoxysilane (14.8 g), and isopropanol (75 mL). Stir to create a homogeneous solution.
-
Hydrolysis: In a separate beaker, prepare the hydrolysis solution by mixing deionized water (27 g) and acetic acid (0.5 mL).
-
Controlled Addition: Add the water/acid mixture to the dropping funnel and add it dropwise to the stirred silane solution over 1 hour. The reaction is exothermic; maintain the temperature below 60°C using a water bath if necessary.
-
Condensation/Reflux: After the addition is complete, heat the mixture to reflux (~75-80°C) and hold for 2 hours to drive the condensation reaction.
-
Solvent Stripping: Rearrange the apparatus for distillation. Gradually heat the mixture to 110°C to remove the isopropanol and methanol byproduct. Hold at this temperature until distillation ceases.
-
Final Product: Cool the flask to room temperature. The product is a clear, viscous siloxane resin. The solid content can be determined by weighing a sample before and after heating in an oven at 150°C for 1 hour.
Characterization:
-
¹H NMR: Confirm the ratio of methyl protons to vinyl protons to verify the incorporation of the functional monomer.
-
GPC (Gel Permeation Chromatography): Determine the molecular weight and polydispersity of the resulting resin.
-
²⁹Si NMR: Analyze the different silicon environments (T-structures) to understand the degree of condensation.
Data Summary and Troubleshooting
Table 1: Common Functional Groups and Precursors
| Desired Functional Group | Typical Precursor for Hydrosilylation | Typical Precursor for Condensation |
| Amine (-NH₂) | Allylamine | (3-Aminopropyl)trimethoxysilane (APTMS) |
| Epoxy | Allyl glycidyl ether | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) |
| Carboxylic Acid (-COOH) | Undecylenic acid | Carboxyethylsilanetriol, sodium salt |
| Methacrylate | Allyl methacrylate | (3-Methacryloxypropyl)trimethoxysilane |
| Thiol (-SH) | Allyl mercaptan | (3-Mercaptopropyl)trimethoxysilane |
| Vinyl (-CH=CH₂) | N/A (often part of the backbone) | Vinyltrimethoxysilane |
Table 2: Troubleshooting Common Synthesis Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Hydrosilylation: Incomplete Reaction | Catalyst poisoning (e.g., by amines, sulfur compounds); insufficient catalyst; low temperature. | Use purified reagents; increase catalyst loading (e.g., to 20-30 ppm); increase reaction temperature or time. |
| Hydrosilylation: Side Reactions (Isomerization) | High reaction temperature; certain catalysts. | Run the reaction at a lower temperature (e.g., <80°C); choose a more selective catalyst.[19] |
| Condensation: Gelation (Uncontrolled Cross-linking) | Water added too quickly; incorrect pH; high concentration of trifunctional silanes. | Add water slowly with good agitation; control pH carefully; use a co-solvent to manage reaction rate. |
| ROP: Broad Molecular Weight Distribution | Presence of water or other protic impurities; chain transfer or backbiting reactions. | Rigorously dry all monomers, solvents, and initiators; use strained monomers (D₃); keep temperature low.[12][15] |
Conclusion
The synthesis of functionalized siloxanes is a rich and adaptable field of polymer chemistry. By mastering the core methodologies of hydrosilylation, condensation, and ring-opening polymerization, researchers can design and create materials with precisely tailored properties. The choice of strategy depends on the desired balance between synthetic ease, cost, and the need for precise structural control. The protocols provided herein offer a robust starting point for scientists aiming to leverage the unique capabilities of these advanced materials in their research and development efforts.
References
- Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer. [URL: https://link.springer.com/book/10.1007/978-1-4020-8172-9]
- MDPI. (2022). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. [URL: https://www.mdpi.com/2073-4360/14/19/4096]
- Purkayastha, A., & Baruah, J.B. (2004). Review: Synthetic methodologies in siloxanes. Applied Organometallic Chemistry, 18(4), 166–175. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/aoc.619]
- Egorov, M.P., & Buzin, M.I. (2018). Methods for the Preparation of Modified Polyorganosiloxanes (A Review). Oriental Journal of Chemistry, 34(2). [URL: http://dx.doi.org/10.13005/ojc/340202]
- Ferenz, M. (2011). Functionalized Hybrid Silicones – Catalysis, Synthesis and Application. mediaTUM.
- Szeluga, U., et al. (2022). Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins. MDPI. [URL: https://www.mdpi.com/2073-4360/14/23/5221]
- Urayama, K., et al. (2019). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2019/py/c9py00994k]
- Ahmad, S., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10253488/]
- Rubinsztajn, S. (2020). Condensation reactions leading to the creation of siloxane bonds. ResearchGate. [URL: https://www.researchgate.
- Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. [URL: https://www.gelest.com/wp-content/uploads/ROP-of-Cyclosiloxanes.pdf]
- Riehle, R.J., et al. (2021). Synthesis route for aminopropyl-terminated polydimethylsiloxanes (PDMS).... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-route-for-aminopropyl-terminated-polydimethylsiloxanes-PDMS-and_fig1_350482390]
- Dow. (2004). Hydrosilylation process. Google Patents. [URL: https://patents.google.
- Zhang, W., et al. (2022). Controlled Ring-Opening Polymerization of Hexamethylcyclotrisiloxane Catalyzed by Trisphosphazene Organobase to Well-Defined Poly(dimethylsiloxane)s. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.macromol.1c02654]
- D'Amelia, R.P., et al. (2019). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Science and Education Publishing. [URL: http://pubs.sciepub.com/wjoc/7/1/2]
- National Institutes of Health (NIH). (2018). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6073449/]
- Zhang, W., et al. (2024). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacsau.4c00018]
- National Institutes of Health (NIH). (2024). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11048639/]
- Soule, E.R. (2013). Synthesis and characterization of amine terminated cycloaliphatic substituted polysiloxanes. Google Patents. [URL: https://patents.google.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Preparation of Modified Polyorganosiloxanes (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. gelest.com [gelest.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US8653218B2 - Synthesis and characterization of amine terminated cycloaliphatic substituted polysiloxanes - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol
Welcome to the technical support center for the synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic protocols and improve your yields.
Overview of the Synthesis
The most common and economically viable method for synthesizing 1,1,3,3-tetramethyl-1,3-disiloxanediol is the hydrolysis of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. This reaction is seemingly straightforward, but achieving a high yield of the pure product requires careful control of reaction parameters to prevent the formation of unwanted side products, primarily from the condensation of the desired silanol.
The fundamental reaction is depicted below:
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Product Instability and Formation of White Precipitate
Question: After isolating my 1,1,3,3-tetramethyl-1,3-disiloxanediol, it appears to be unstable and sometimes forms a white, insoluble precipitate upon standing. What is happening and how can I prevent it?
Answer:
The white precipitate you are observing is likely higher molecular weight polysiloxanes, which are formed from the condensation of your desired diol product. This indicates that even after isolation, residual acid or base is catalyzing this condensation.
1. Thorough Neutralization and Washing:
-
The Problem: Incomplete removal of acidic (HCl) or basic catalysts from the workup will lead to product degradation over time.
-
The Solution: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by several washes with deionized water to remove any remaining salts.
2. Effective Drying:
-
The Problem: The presence of water can facilitate the condensation reaction, especially if any catalytic impurities are present.
-
The Solution: Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before removing the solvent. Ensure the drying agent is thoroughly removed by filtration.
3. Proper Storage:
-
The Problem: Exposure to atmospheric moisture and acidic or basic contaminants in the storage container can promote condensation.
-
The Solution: Store the purified 1,1,3,3-tetramethyl-1,3-disiloxanediol in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Storing it in a freezer can also help to slow down the rate of any potential condensation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of water for the hydrolysis?
A1: Stoichiometrically, two moles of water are required for every mole of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. However, in practice, using a slight excess of water can help to ensure the complete hydrolysis of the starting material. A molar ratio of 1:2.5 to 1:3 (dichlorodisiloxane:water) is a good starting point.
Q2: Can I use a stronger base to neutralize the HCl?
A2: It is generally not recommended to use strong bases like sodium hydroxide or potassium hydroxide. These can promote the deprotonation of the silanol, forming a silanolate anion, which is a potent nucleophile and can accelerate the condensation reaction, leading to lower yields of the desired diol. Mild bases like triethylamine, pyridine, or sodium bicarbonate are preferred.
Q3: What are the common impurities I should look for, and how can I identify them?
A3: The most common impurities are:
-
Unreacted starting material: 1,3-dichloro-1,1,3,3-tetramethyldisiloxane.
-
Condensation products: Higher molecular weight linear or cyclic polysiloxanes.
These impurities can be identified using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify the characteristic peaks of the desired product and any impurities. The presence of a broad peak in the ¹H NMR spectrum can indicate the presence of hydroxyl groups, while the integration of the methyl peaks can be used to assess purity.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band around 3200-3400 cm⁻¹ is characteristic of the silanol groups. The absence of a strong Si-Cl stretch indicates the complete hydrolysis of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.
Q4: What is the best method for purifying 1,1,3,3-tetramethyl-1,3-disiloxanediol?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., hexane or a hexane/diethyl ether mixture) can be an effective method for removing impurities.
-
Distillation: For larger quantities or if the product is an oil, vacuum distillation can be used. However, care must be taken to avoid high temperatures, which can promote condensation.
Experimental Protocols
Protocol 1: Synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol
Materials:
-
1,3-dichloro-1,1,3,3-tetramethyldisiloxane
-
Diethyl ether (anhydrous)
-
Triethylamine
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
To the flask, add 1,3-dichloro-1,1,3,3-tetramethyldisiloxane and anhydrous diethyl ether.
-
Add triethylamine to the flask.
-
Slowly add deionized water dropwise from the dropping funnel, ensuring the internal temperature is maintained between 0 and 10°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0-10°C.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by two washes with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 1,1,3,3-tetramethyl-1,3-disiloxanediol
-
Hexane
-
Diethyl ether
-
Ice bath
Procedure:
-
Dissolve the crude product in a minimal amount of warm hexane. If the product does not fully dissolve, add a small amount of diethyl ether dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
Place the flask in an ice-water bath to induce further crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 10°C | Minimizes the rate of silanol condensation. |
| Water Addition | Dropwise | Controls the reaction exotherm and localized HCl concentration. |
| Base | Triethylamine or NaHCO₃ | Neutralizes HCl byproduct, preventing acid-catalyzed condensation. |
| Solvent | Diethyl ether or Toluene | Aprotic, non-polar solvent that aids in temperature control and workup. |
| Stoichiometry | Slight excess of water | Ensures complete hydrolysis of the starting material. |
References
-
Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
- Brinker, C. J. Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids.
-
PMC. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. [Link]
- Google Patents. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
-
PubChem. 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. [Link]
-
NIST. Tetramethyl-1,3-disiloxanediol. [Link]
Technical Support Center: Purification of Products from Tetramethyldisiloxane (TMDS) Reactions
From the desk of a Senior Application Scientist
Welcome to the technical support center for navigating the purification challenges associated with 1,1,3,3-tetramethyldisiloxane (TMDS). TMDS is a versatile and cost-effective reducing agent used in a wide array of chemical transformations, from amide reductions to hydrosilylations.[1][2][3] Its utility, however, is often accompanied by a unique set of purification hurdles, primarily due to the formation of polysiloxane byproducts. These byproducts can range from volatile low-molecular-weight species to intractable, high-molecular-weight silicone oils and greases.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to streamline your purification workflows. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the workup and purification of reactions involving TMDS.
Issue 1: My final product is contaminated with a clear, greasy, or oily substance that is difficult to separate by standard chromatography.
-
Potential Cause: This is the most common issue and is almost certainly due to the formation of polymethylhydrosiloxane (PMHS) or other silicone polymer byproducts. TMDS, especially in the presence of moisture, catalysts, or acidic/basic conditions, can polymerize or rearrange.[3][4] These silicone byproducts are often non-polar and can have a wide range of molecular weights, causing them to co-elute with many organic products during normal-phase chromatography.[5]
-
Recommended Solutions:
-
Acidic or Basic Aqueous Wash: For products that are stable to pH changes, an aggressive aqueous wash can be highly effective.
-
For Amine Products: An acidic workup is the method of choice. By washing the reaction mixture with aqueous HCl (e.g., 1M), the amine product is protonated to form a water-soluble salt. The non-polar siloxane byproducts remain in the organic layer and can be easily separated.[1][6] The amine can then be recovered by basifying the aqueous layer and extracting.
-
For Neutral/Acid-Stable Products: A wash with a strong base (e.g., 1M NaOH) can sometimes help by catalyzing the hydrolysis and rearrangement of siloxanes into different, potentially more easily separable forms.[4]
-
-
Liquid-Liquid Extraction with a Polar Solvent: For certain low-molecular-weight siloxanes, extraction with a solvent like acetone can be effective.[7] This technique relies on the partial miscibility of the polar extraction solvent with a non-polar solution of your crude product, selectively drawing out the siloxanes.
-
Precipitation/Mineralization: In some cases, adding an alkali agent (like KOH or NaOH) and heating the mixture can cause the siloxane-based compounds to precipitate.[8][9] The resulting solid can be removed by filtration, and the desired product can then be isolated from the liquid phase.
-
Issue 2: The crude reaction mixture is dark black, gray, or has a metallic sheen, which persists in the final product.
-
Potential Cause: This indicates the presence of residual metal catalyst, often in a colloidal or finely divided state. Hydrosilylation reactions, for example, frequently use platinum-based catalysts like Karstedt's catalyst, which can be notoriously difficult to remove completely.[10][11] Similarly, iron or palladium catalysts can also lead to discoloration.[10][12]
-
Recommended Solutions:
-
Activated Carbon (Charcoal) Treatment: Activated carbon is highly effective at adsorbing many metal catalysts.[10][13]
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., DCM, ethyl acetate). Add 5-10 wt% of activated carbon relative to the crude product mass. Stir the slurry vigorously for several hours (or overnight for stubborn cases).
-
-
Filtration through Celite®: After the charcoal treatment, the mixture must be filtered to remove both the carbon and the adsorbed metal.
-
Protocol: Prepare a plug of Celite® (diatomaceous earth) in a fritted funnel (2-3 cm thick). Pass the charcoal slurry through the Celite® plug, washing thoroughly with the solvent. This combination of charcoal for adsorption and Celite® for filtration is often highly effective at yielding a clear, colorless filtrate.[10]
-
-
Use of Scavengers: For specific metals, functionalized silica gels (scavengers) can be used to selectively bind and remove the metal impurities.[14]
-
Issue 3: After workup, I have a persistent white precipitate or insoluble gel.
-
Potential Cause: This is often the result of extensive cross-linking of siloxane byproducts, which can be promoted by certain catalysts or workup conditions.[1] It can also be due to the formation of insoluble silicates if the reaction was quenched under conditions that favor this pathway.
-
Recommended Solutions:
-
Filtration: The most straightforward approach is to remove the insoluble material by filtration before proceeding with further purification of the filtrate. A Celite® plug can aid in filtering very fine precipitates.
-
Solvent Optimization: Try to find a solvent system that dissolves your desired product but not the insoluble siloxane. This allows you to triturate or wash your product away from the unwanted solid.
-
Modified Workup: In some cases, using a fluoride source like tetra-n-butylammonium fluoride (TBAF) during workup can help break down certain Si-O bonds, potentially converting the insoluble gel into more manageable, soluble species. This should be approached with caution as it can also cleave silyl ether protecting groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy to purify a product from a TMDS reduction?
The optimal strategy depends heavily on the properties of your target molecule. The following decision tree provides a general guide for selecting a purification workflow.
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// Connections start -> q1; q1 -> acid_workup [label="Yes"]; q1 -> q2 [label="No"]; acid_workup -> org_layer [label="Organic"]; acid_workup -> recover_amine [label="Aqueous"]; recover_amine -> end; q2 -> distill [label="Yes"]; q2 -> q3 [label="No"]; distill -> end; q3 -> flash [label="Yes"]; q3 -> precip [label="No/\nPoorly Soluble"]; flash -> end; precip -> end; }
Caption: Decision tree for selecting a purification strategy.Q2: How can I optimize flash column chromatography to remove siloxane byproducts?
Since siloxanes are typically non-polar, the key is to maximize the polarity difference between your product and the contaminants.
-
Solvent System: Avoid highly non-polar eluents like pure hexanes if possible, as siloxanes will move very quickly. Start with a solvent system where your product has an Rf of ~0.2-0.3 on a TLC plate.[15]
-
Gradient Elution: A gradient elution is often superior to isocratic. Start with a low polarity mobile phase to wash off the most non-polar siloxanes, then gradually increase the polarity to elute your product, leaving more polar siloxane oligomers behind.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve resolution compared to loading in a solution, especially if the product has limited solubility in the eluent.[16]
| Parameter | Recommendation for Siloxane Removal | Rationale |
| Stationary Phase | Standard Silica Gel (Silica 60) | Most common and effective for general-purpose chromatography.[15] |
| Eluent Selection | Hexanes/Ethyl Acetate or DCM/Methanol | Start with a system giving your product an Rf of 0.2-0.3 to maximize separation.[16] |
| Elution Mode | Gradient Elution | More effective at separating components with a wide range of polarities, which is common for siloxane byproducts. |
| Sample Loading | Dry Loading onto Silica | Often provides sharper bands and better separation from contaminants that are close in polarity.[16] |
Q3: How can I confirm that my product is free of siloxane impurities?
Standard analytical techniques are highly effective.
-
¹H NMR: Siloxane impurities typically show characteristic broad singlets in the 0.0 to 0.3 ppm range (Si-CH₃ groups). The absence of these signals is a strong indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for detecting volatile siloxane impurities.[17][18] The mass spectrometer will show characteristic fragmentation patterns for silicon-containing compounds.
-
Thermogravimetric Analysis (TGA): If you suspect high-molecular-weight, non-volatile silicone contamination, TGA can be useful. Silicones often leave behind a residue of silica (SiO₂) upon combustion at high temperatures.[19]
Key Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol is a general guideline for purifying a neutral organic compound from siloxane byproducts.
-
Prepare the Column: Select a column size appropriate for your sample amount (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[20] Pack the column with silica gel as a slurry in your starting, low-polarity eluent ("wet packing").[21]
-
Prepare the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add silica gel (approx. 1-2 times the mass of your crude product). Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[16]
-
Load and Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your starting solvent system (e.g., 98:2 Hexanes:EtOAc).
-
Gradient Elution: Gradually increase the polarity of the eluent throughout the run. For example, increase the ethyl acetate percentage by 2-5% every few column volumes.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acidic Workup for Purifying an Amine Product
This protocol leverages a change in solubility to achieve separation.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or DCM (20 mL per 1 g of crude).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 20 mL). The protonated amine product will move to the aqueous layer. The siloxane byproducts will remain in the organic layer.
-
Separation: Combine the aqueous layers. The organic layer containing the siloxanes can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the pH is >10. This will deprotonate the amine salt, causing the free amine to precipitate or form an oil.
-
Product Extraction: Extract the free amine back into an organic solvent (e.g., 3 x 20 mL of DCM).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[22]
References
- How To Purify Silicone Polymers? - Chemistry For Everyone. (2025). YouTube.
- A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Eurofins US.
- Silicon Purific
- Wolff, G. A. (1959).
- NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. CES-Silicones Europe.
- Chemistry - Distill
- Siloxane purification.
- Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chrom
- Development of Measurement Techniques for Siloxanes in Landfill Gas.
- Silicone resin purification method.
- Process for purifying siloxane.
- Schatz, M. F., & Howden, K. (1995). Purification of silicone oils for fluid experiments. Experiments in Fluids, 20(1), 75-77.
- Solutions for detection of Siloxanes in waste-water treatment and landfill gas digesters. Entech Instruments.
- Wong, C. P., & Urasaki, N. (1999). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. IEEE Transactions on Components, Packaging, and Manufacturing Technology Part C, 22(4), 323-327.
- Cava, N. D., & Larrow, J. F. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Gelest, Inc.
- Process for removing siloxane-based derivatives from a liquid organic phase.
- Malhautier, L., et al. (2021). Effect of pH on the performance of an acidic biotrickling filter for simultaneous removal of H2S and siloxane from biogas.
- Method for removing trace siloxane in hydrolyzed hydrochloric acid in organic silicon production.
- Chen, F., et al. (2017).
- Tetramethyldisiloxane (TMDSO, TMDS). Organic Chemistry Portal.
- Biogas Upgrading Approaches with Special Focus on Siloxane Removal—A Review. MDPI.
- Hydrosilylation: Removing black/golden colour
- Process for removing siloxane-based derivatives from a liquid organic phase.
- Liu, Y., et al. (2023). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. MDPI.
- Cava, N. D., & Larrow, J. F. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development, 20(7), 1169-1222.
- A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substr
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- How to removal of excess silyl ether reagent
- Process for purifying tetramethylsilane.
- Reduction of target siloxanes during hydrolysis experiments conducted...
- Base-Catalyzed Transformations of Tetramethyldisiloxane.
- Purification of Organic Compounds by Flash Column Chrom
- Running a flash column. Chemistry LibreTexts.
- Flash Column Chrom
- Hydrosilyl
- Intro to Chromatography: Flash Chromatography Demonstr
- Research progress of siloxane removal
- Activated Carbon For Siloxane Removal. Heycarbons.
- Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. SiliCycle.
- 1,1,3,3-Tetramethyldisiloxane Safety D
- Cava, N. D., & Larrow, J. F. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. American Chemical Society.
- Protein purific
- Zhang, G., et al. (2021). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 143(35), 14016-14022.
- Methods of Siloxane Removal
- Kownacki, I., et al. (2018). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 10(6), 636.
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- 18. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
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Technical Support Center: Managing Reaction Exotherms in the Hydrolysis of Dihalogeonosilanes
Welcome to the technical support center for handling dihalogenosilane hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive compounds. The following content provides in-depth answers to common questions and troubleshooting scenarios to ensure your experiments are conducted safely and effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of dihalogenosilanes so exothermic?
The hydrolysis of a dihalogenosilane, such as dichlorodimethylsilane ((CH₃)₂SiCl₂), is a vigorous and highly exothermic process due to the significant difference in bond energies between the reactants and the products.[1][2] The overall reaction can be summarized in two main stages: hydrolysis and condensation.[3][4]
-
Hydrolysis: The silicon-chlorine (Si-Cl) bonds are readily attacked by water, breaking to form silicon-hydroxyl (Si-OH) bonds, also known as silanols, and releasing hydrogen chloride (HCl).[1]
-
Condensation: The resulting silanols, like dimethylsilanediol ((CH₃)₂Si(OH)₂), are unstable and rapidly condense, eliminating water to form stable silicon-oxygen-silicon (Si-O-Si) linkages, which are the backbone of silicones.[2][5]
The primary reaction is: n(CH₃)₂SiCl₂(l) + 2n H₂O(l) → n(CH₃)₂Si(OH)₂(l) + 2n HCl(aq)[4]
Followed by condensation: n(CH₃)₂Si(OH)₂(l) → [-Si(CH₃)₂-O-]n(l) + n H₂O(l)[3]
The large release of heat is driven by the formation of very stable Si-O bonds and the highly exothermic dissolution of the byproduct, hydrogen chloride gas, in water to form hydrochloric acid.[6] This combination makes the reaction difficult to control without proper engineering and procedural safeguards.
Q2: How can I predict and quantify the reaction exotherm before scaling up?
Predicting and quantifying the heat evolution is critical for process safety. The industry "gold standard" for this is Reaction Calorimetry .[4] A reaction calorimeter measures the heat released or absorbed by a chemical reaction under controlled, process-like conditions, providing essential data for safe scale-up.[4]
Key parameters to determine through reaction calorimetry include:
-
Heat of Reaction (ΔHᵣ): The total amount of heat released per mole of limiting reactant. This value is fundamental for calculating the cooling capacity required.
-
Heat Flow (Qᵣ): The rate at which heat is generated (in Watts). This helps identify the most energetic phases of the reaction, such as during initial reagent addition.
-
Adiabatic Temperature Rise (ΔTₐd): The theoretical temperature increase of the reaction mass if all cooling were to fail. A high ΔTₐd indicates a high risk of thermal runaway.
-
Accumulation: The amount of unreacted reagent present in the reactor at any given time. High accumulation can lead to a sudden, uncontrollable release of energy if reaction conditions change.
Table 1: Key Safety Parameters from Reaction Calorimetry
| Parameter | Description | Typical Units | Importance for Dihalogenosilane Hydrolysis |
| Heat of Reaction (ΔHᵣ) | Total energy released per mole. | kJ/mol | Essential for designing cooling systems and determining batch size. |
| Maximum Heat Flow | Peak rate of energy release during the reaction. | W or W/kg | Dictates the minimum required heat removal capacity of the reactor. |
| Adiabatic Temperature Rise (ΔTₐd) | Potential temperature increase with no cooling. | °C or K | A critical indicator of thermal runaway potential. Must be carefully managed. |
| Reactant Accumulation | Percentage of unreacted dosing reagent in the vessel. | % | High accumulation poses a severe risk; slow addition rates are crucial to minimize it. |
Note: The specific values for these parameters must be determined experimentally for your exact process and conditions.
Troubleshooting Guide
Q3: What should I do if the reaction temperature spikes unexpectedly?
A sudden temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal, a precursor to thermal runaway. Immediate action is required.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of the dihalogenosilane or water.
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity (e.g., coldest possible coolant temperature, maximum flow rate).
-
Increase Agitation: If safe to do so, increasing the stirrer speed can improve heat transfer to the reactor walls.
-
Prepare for Emergency Quenching: Have a pre-prepared, cooled quenching agent ready.
Q4: My reaction is producing solid byproducts that are clogging my equipment. How can I manage this?
The formation of solid siloxane polymers can occur, particularly with trichloro- or tetrachlorosilanes, or if the hydrolysis is not well-controlled.[7] Some higher-order chlorosilanes can also form shock-sensitive gels upon hydrolysis, which is a severe safety hazard.[8]
Solutions & Mitigation Strategies:
-
Solvent Choice: Performing the hydrolysis in a suitable, anhydrous solvent (e.g., diethyl ether, toluene) can help keep the resulting siloxane oligomers in solution and moderate the reaction rate.[1][9]
-
Dilution: Running the reaction at a lower concentration can prevent the growing polymer chains from precipitating.
-
Temperature Control: Maintaining a consistent, low temperature (e.g., 0-10 °C) can influence the structure of the resulting polysiloxanes and may prevent the formation of insoluble high-molecular-weight polymers.
-
Stoichiometry: Using a stoichiometric amount of water rather than a large excess can sometimes limit the extent of polymerization and help control the reaction's exotherm.[6]
Q5: How do I safely handle the large volume of HCl gas produced during the reaction?
Vigorous evolution of HCl gas is a primary hazard of this reaction.[1][10] The experimental setup must be designed to handle this corrosive and toxic gas safely.
Engineering Controls:
-
Fume Hood: All work must be conducted in a well-ventilated chemical fume hood.[2]
-
Gas Scrubber: Vent the reaction vessel's headspace through a gas scrubber. A basic solution (e.g., sodium hydroxide or sodium bicarbonate) will neutralize the acidic HCl gas before it is released.
-
Inert Atmosphere: Conducting the reaction under a slow stream of an inert gas (e.g., nitrogen, argon) helps to safely direct the HCl gas out of the reactor and into the scrubber.
Experimental Protocol: Controlled Hydrolysis of Dichlorodimethylsilane
This protocol provides a baseline procedure for performing the hydrolysis at a laboratory scale with an emphasis on safety and exotherm management.
Mandatory Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical splash goggles and a full-face shield[10]
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber)
-
Ensure a safety shower and eyewash station are immediately accessible.[10]
Materials & Setup:
-
Jacketed glass reactor with bottom outlet valve, equipped with a mechanical stirrer, thermocouple, and a condenser.
-
Chilling circulator connected to the reactor jacket.
-
Addition funnel (pressure-equalizing) for water addition.
-
Nitrogen or Argon line with a bubbler outlet.
-
Gas scrubber containing a dilute NaOH solution.
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Deionized water
Procedure:
-
System Preparation: Assemble the reactor setup in a fume hood. Ensure all glassware is meticulously dried to prevent premature, uncontrolled hydrolysis.
-
Inerting: Purge the entire system with dry nitrogen or argon for at least 15-20 minutes.
-
Initial Charge: Charge the reactor with anhydrous diethyl ether and the dichlorodimethylsilane. Begin stirring.
-
Cooling: Start the chilling circulator and cool the reactor contents to 0-5 °C.
-
Water Addition (Rate-Limiting Step): Charge the addition funnel with deionized water. Begin adding the water dropwise to the stirred silane solution.[9]
-
Temperature Monitoring: Closely monitor the internal temperature. The rate of water addition should be adjusted to ensure the temperature does not exceed 10 °C. This is the most critical control point for managing the exotherm.
-
Reaction Completion: After all the water has been added (this may take over an hour depending on scale), allow the mixture to stir at 0-5 °C for an additional 30 minutes.
-
Workup: The subsequent workup (e.g., separation of layers, washing with sodium bicarbonate to neutralize residual acid) should only proceed once the exotherm has subsided and the reaction temperature is stable.[9]
References
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC). Retrieved from [Link]
-
Reactive Chlorosilane Byproducts, Popping Gels. (2018). Chemically Speaking LLC. Retrieved from [Link]
-
Chlorosilane Emergency Response Manual. (n.d.). Studylib. Retrieved from [Link]
-
Trichlorosilane ERPG Rationale. (n.d.). American Industrial Hygiene Association (AIHA). Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Halpern, D. R. (1986). Method of hydrolyzing chlorosilanes. U.S. Patent No. 4,609,751. Washington, DC: U.S. Patent and Trademark Office.
-
Fauziah, U., Sandi, D., Arini, V. F., et al. (2022). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. Journal of Physics: Conference Series, 2165, 012026. Retrieved from [Link]
- Patai, S., & Rappoport, Z. (Eds.). (1989). The Chemistry of Organic Silicon Compounds. John Wiley & Sons.
- Razzaghi, K., et al. (2003). Hydrolysis of chlorosilanes. U.S. Patent No. 7,208,617. Washington, DC: U.S. Patent and Trademark Office.
-
Hydrolysis of dimethyldichloro silane. (n.d.). Allen Digital. Retrieved from [Link]
-
Hydrolysis of (CH3)2SiCl2. (2022, October 21). Chegg.com. Retrieved from [Link]
-
Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). (n.d.). Michigan State University Chemistry Department. Retrieved from [Link]
-
Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS). (n.d.). ResearchGate. Retrieved from [Link]
-
n(CH3)2SiCl2(l)+nH2O(l) reaction. (2022, October 21). Chegg.com. Retrieved from [Link]
-
Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). (2009, February 19). [Video]. YouTube. Retrieved from [Link]
-
Experiments - Hydrolysis of chloromethylsilanes. (n.d.). University of Wuppertal. Retrieved from [Link]
-
Hydrolysis of Silicone Polymers in Aqueous Systems. (n.d.). Library and Archives Canada. Retrieved from [Link]
-
Fauziah, U., Arini, V. F., Sandi, D., et al. (2023). Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. Polymers, 15(16), 3410. Retrieved from [Link]
- Sanchez, J., & McCormick, A. V. (1992). Kinetic and thermodynamic study of the hydrolysis of silicon alkoxides in acidic alcohol-solutions. The Journal of Physical Chemistry, 96(22), 8973–8979.
-
Di Serio, M., Tesser, R., Apicella, B., & Santacesaria, E. (2012). Hydrolysis of disaccharides over solid acid catalysts under green conditions. Catalysis Today, 179(1), 178-183. Retrieved from [Link]
-
Di Serio, M., Tesser, R., Apicella, B., & Santacesaria, E. (2012). Hydrolysis of disaccharides over solid acid catalysts under green conditions. Catalysis Today, 179(1), 178-183. Retrieved from [Link]
Sources
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- 2. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 3. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]
- 4. chegg.com [chegg.com]
- 5. nlc-bnc.ca [nlc-bnc.ca]
- 6. US4609751A - Method of hydrolyzing chlorosilanes - Google Patents [patents.google.com]
- 7. studylib.net [studylib.net]
- 8. dchas.org [dchas.org]
- 9. youtube.com [youtube.com]
- 10. globalsilicones.org [globalsilicones.org]
Catalyst deactivation in platinum-catalyzed hydrosilylation and regeneration
Welcome to the Technical Support Center for platinum-catalyzed hydrosilylation. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for C-Si bond formation. Here, we provide in-depth, field-proven insights into common challenges, focusing on catalyst deactivation and practical solutions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: Understanding the Engine - The Hydrosilylation Catalytic Cycle
Platinum-catalyzed hydrosilylation is the cornerstone of many processes, from silicone polymer curing to the synthesis of fine organosilicon compounds.[1][2][3] The most common catalysts, such as Karstedt's catalyst (a Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, dvtms) and Speier's catalyst (H₂PtCl₆), facilitate the addition of a Si-H bond across an unsaturated C-C bond.[1][2][4]
To effectively troubleshoot, one must first understand the primary reaction mechanism, the Chalk-Harrod mechanism, which outlines the journey of the platinum catalyst through the reaction.[1][5]
Caption: Fig 1. The Chalk-Harrod catalytic cycle for hydrosilylation.
The cycle begins with the active Pt(0) species undergoing oxidative addition with the hydrosilane (Step I).[1][5] The resulting Pt(II) complex then coordinates with the alkene (Step II). Step III, the migratory insertion of the alkene into the Pt-H bond, is often the rate-limiting step of the entire process.[6] Finally, reductive elimination (Step IV) releases the desired alkylsilane product and regenerates the active Pt(0) catalyst, allowing the cycle to continue.[1][2] Understanding that any disruption to this cycle can lead to reaction failure is the first step in effective troubleshooting.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during platinum-catalyzed hydrosilylation reactions in a practical question-and-answer format.
Question 1: Why has my hydrosilylation reaction stopped or become extremely sluggish?
A stalled or sluggish reaction is the most frequent issue and almost always points to catalyst deactivation. The active, soluble Pt(0) species is delicate. Several pathways can lead to its conversion into an inactive form.
Answer: The primary cause is likely the precipitation of the platinum catalyst from the solution as catalytically inactive platinum colloids or nanoparticles (often seen as a darkening of the solution to yellow, gold, or black).[2][6][7][8] This process, known as agglomeration, is a key deactivation mechanism.[1][2]
Several factors can trigger this deactivation:
-
Insufficient Ligand Stabilization: Catalysts like Karstedt's are stabilized by an excess of a labile olefin ligand (dvtms).[2] If the concentration of this or another coordinating olefin is too low, the Pt(0) intermediates are unstable and will aggregate.[9]
-
Presence of Inhibitors or Poisons: Trace impurities in your reactants or solvent can act as potent catalyst poisons.
-
High Temperatures: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition and colloid formation.
Caption: Fig 2. Major pathways for platinum catalyst deactivation.
Question 2: My reaction mixture turned dark yellow/brown/black. What does this mean and can I fix it?
Answer: This color change is a strong visual indicator of catalyst deactivation via the formation of platinum colloids or "platinum black".[2][6] At this stage, the catalyst is largely inactive. It is generally not possible to regenerate this precipitated platinum back into the active homogeneous catalyst within the reaction mixture. The focus should shift from reviving the reaction to product purification. The color indicates that your final product is contaminated with platinum particles, which must be removed.[8]
Question 3: What are the most common chemical inhibitors or poisons I should be aware of?
Answer: Catalyst poisoning occurs when a substance binds strongly and irreversibly to the platinum center, blocking its access to the reactants and halting the catalytic cycle.[10] The required amount of poison to kill the reaction is often minuscule, so careful purification of reactants and solvents is critical.
| Inhibitor/Poison Class | Specific Examples | Common Sources |
| Sulfur Compounds | Sulfides, mercaptans, thiols | Rubber septa, sulfur-cured tubing, certain antioxidants |
| Nitrogen Compounds | Amines, amides, nitriles, bipyridyl | Adhesion promoters, curing agents, certain solvents (e.g., acetonitrile) |
| Phosphorus Compounds | Phosphines, phosphites | Byproducts from other reactions, certain ligands used in excess |
| Compounds with Labile Halogens | Certain chlorinated solvents, chloride ions | PVC tubing, residual salts from upstream processes |
| Heavy Metal Salts | Tin salts, silver salts | Other catalysts, plating residues |
| Strongly Coordinating Unsaturated Compounds | Alkynes (e.g., ethynylcyclohexanol), maleates, fumarates | These are often used intentionally as inhibitors to control cure times, but unintentional contamination will kill the reaction.[1][11][12][13] |
Question 4: I am using an inhibitor to control the pot life of my two-part silicone system. How does it work?
Answer: This is a case of controlled, reversible "poisoning". Inhibitors are essential for applications requiring a long working time at room temperature followed by rapid curing at elevated temperatures.[11][12] They function by forming a relatively stable, but thermally labile, complex with the Pt(0) catalyst.[1][2] This complex prevents the catalyst from initiating the hydrosilylation reaction at ambient temperature.[1] When the system is heated, the inhibitor dissociates from the platinum center, liberating the active catalyst and allowing the curing reaction to proceed rapidly.[10][11] Common inhibitors include acetylenic alcohols (like 1-ethynyl-1-cyclohexanol) and maleates.[1][11][12]
Section 3: Catalyst Regeneration and Product Purification
A common misconception is that deactivated homogeneous platinum catalysts like Karstedt's can be easily "regenerated." In practice, for homogeneous catalysts that have precipitated as metallic colloids, regeneration is not feasible in a typical laboratory or production setting. The process of re-solubilizing and re-ligating these platinum particles is complex and inefficient.[6][7]
Therefore, the practical and necessary workflow involves the removal of the deactivated catalyst from the product mixture. This is crucial not only for product purity and color but also because residual platinum can affect the long-term stability of the final material.[14]
Protocol: Removal of Platinum Residues Using Activated Carbon
This protocol describes a standard laboratory method for removing colloidal platinum particles from a hydrosilylation product.
Principle: Activated carbon possesses a high surface area and porosity, allowing it to effectively adsorb the platinum particles from the solution. The carbon, along with the captured platinum, is then removed by physical filtration.
Materials:
-
Reaction mixture containing the product and deactivated platinum.
-
An appropriate organic solvent to dilute the product (e.g., toluene, hexanes, dichloromethane). The solvent should fully dissolve your product but not react with it.
-
Activated carbon (charcoal), preferably a high-purity grade.
-
A filtration aid, such as Celite® (diatomaceous earth).
-
Filtration apparatus (e.g., Büchner funnel with filter paper, or a fritted glass funnel).
-
Standard laboratory glassware.
Step-by-Step Methodology:
-
Dilution: After the reaction is complete (or has stalled), dilute the (often viscous) mixture with a suitable solvent. A 5- to 10-fold dilution by volume is a good starting point. This reduces the viscosity, ensuring efficient contact between the platinum particles and the activated carbon.
-
Addition of Activated Carbon: To the diluted solution, add activated carbon. A typical starting point is 5-10% of the crude product weight. For example, for 10 grams of crude product, start with 0.5-1.0 grams of activated carbon.
-
Adsorption: Stir the resulting slurry vigorously at room temperature. An extended stirring time of several hours to overnight is recommended to ensure maximum adsorption.[8]
-
Preparation of Filtration Pad: Prepare a filtration pad by placing a piece of filter paper in a Büchner funnel and adding a layer of Celite® (approx. 1-2 cm thick). Wet the pad with the clean solvent and apply gentle vacuum to settle the Celite® into a compact layer. This Celite® layer prevents fine carbon particles from passing through the filter paper.
-
Filtration: Carefully decant the slurry onto the prepared Celite® pad under vacuum. The filtrate should be significantly lighter in color or colorless. If color persists, the filtrate can be passed through the carbon/Celite® pad a second time or treated with fresh carbon.
-
Washing: Wash the carbon/Celite® cake with several portions of clean solvent to recover any product retained in the filter pad.
-
Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
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- 14. aiche.org [aiche.org]
Troubleshooting low conversion rates in amide reduction with 1,1,3,3-tetramethyldisiloxane
Technical Support Center: Amide Reduction with 1,1,3,3-Tetramethyldisiloxane (TMDS)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for amide reductions utilizing 1,1,3,3-tetramethyldisiloxane (TMDS). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you might face in the lab. Low conversion rates can be frustrating, stemming from a variety of factors from catalyst choice to subtle impurities. This resource is structured as a series of troubleshooting questions and FAQs to provide direct, actionable solutions grounded in mechanistic understanding and field-proven experience.
Troubleshooting Guide: Low Conversion Rates & Reaction Failures
This section addresses specific, common problems encountered during the amide reduction process.
Q1: My reaction has stalled or shows very low conversion. What are the most likely causes?
Low conversion is the most frequent issue. The root cause often falls into one of three categories: catalyst inefficiency, compromised reagents, or suboptimal reaction conditions.
A. Catalyst-Related Issues:
-
Incorrect Catalyst Choice: The catalyst is not a one-size-fits-all component. The choice is highly dependent on the amide substrate (primary, secondary, or tertiary). For instance, zinc-based catalysts like Zn(OTf)₂ are effective for secondary amides, while iridium complexes such as IrCl(CO)(PPh₃)₂ are often used for tertiary amides.[1][2] A mismatch between your substrate and catalyst is a primary reason for failure.
-
Catalyst Deactivation: Catalysts can be sensitive to air and moisture. While many modern protocols are robust, prolonged exposure can lead to the formation of inactive species.[1] Water, for example, can deactivate certain nickel catalysts by forming bridged hydroxo species.[1] Furthermore, substrates with coordinating functional groups (e.g., unprotected amines or thiols) can bind to the metal center and inhibit catalysis.
-
Insufficient Catalyst Loading: While minimizing catalyst use is ideal, excessively low loading (<0.5 mol%) can lead to slow or incomplete reactions, especially with challenging substrates.
B. Reagent & Substrate Problems:
-
TMDS Quality and Stability: TMDS is generally stable but can be sensitive to strong acids or bases, which can cause decomposition and hydrogen gas evolution.[3] Ensure your TMDS is of high purity and has been stored under appropriate conditions (cool, dry, inert atmosphere).
-
Solvent Purity: Trace amounts of water in the solvent can hydrolyze the Si-H bonds of TMDS or interfere with the catalyst.[4] Using anhydrous solvents is highly recommended, especially for sensitive catalytic systems.
-
Substrate Reactivity: Amide reactivity generally follows the trend: tertiary > secondary > primary.[5] Primary amides are notoriously difficult to reduce and may require specific activation methods, such as pre-silylation, before reduction with a catalyst like B(C₆F₅)₃.[1][6]
C. Suboptimal Reaction Conditions:
-
Temperature: Many TMDS reductions are performed at elevated temperatures (e.g., 65-100 °C) to achieve reasonable reaction rates.[5] If you are running the reaction at room temperature and observing low conversion, a gradual increase in temperature may be necessary.
-
Concentration: Very dilute conditions can slow down bimolecular catalytic steps. Ensure your reaction concentration is within the range reported in literature protocols for similar substrates.
Field Insight: Before embarking on a large-scale reaction, always perform a small-scale test run with a trusted positive control (e.g., a simple benzamide derivative) to validate your catalyst, reagents, and setup. This simple step can save significant time and resources.
Q2: I'm trying to reduce a secondary amide, but the reaction is sluggish. How can I improve the yield?
Secondary amides can be less reactive than their tertiary counterparts.[5] If you're experiencing issues, consider the following optimization strategies.
A. Catalyst System Evaluation:
-
Zinc-Based Systems: For secondary amides, zinc catalysts are often a good starting point. Beller and co-workers developed a Zn(OTf)₂/TMDS system that shows good functional group tolerance.[1]
-
Copper-Based Systems: A highly effective system for secondary amides involves Cu(OTf)₂ with a pybox ligand.[1] While the ligand can be costly, only low catalytic loading is typically required.[1]
-
Platinum Catalysis: Platinum-based catalysts, such as H₂PtCl₆, have shown broad applicability for both secondary and tertiary amides, often with excellent chemoselectivity.[7][8] One of the key advantages noted is the synergy of using a bifunctional hydrosilane like TMDS.[7]
B. Amide Activation:
For particularly stubborn secondary amides, a two-step, one-pot activation-reduction sequence can be highly effective.
-
Activation with Triflic Anhydride (Tf₂O): The amide can be activated with Tf₂O in the presence of a non-nucleophilic base (like 2-fluoropyridine), followed by reduction.[9] This approach can be coupled with a B(C₆F₅)₃-catalyzed hydrosilylation with TMDS.[9][10] This method is known for its excellent chemoselectivity.[9][10]
Experimental Protocol: Tf₂O Activation followed by B(C₆F₅)₃/TMDS Reduction
-
To a solution of the secondary amide (1.0 equiv) and 2-fluoropyridine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add triflic anhydride (1.1 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of B(C₆F₅)₃ (5 mol%) in DCM.
-
Add TMDS (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction carefully with saturated aq. NaHCO₃ and proceed with standard aqueous workup.
Data Summary: Catalyst Selection for Different Amide Types
| Amide Type | Recommended Catalyst Systems | Key Advantages | Reference |
| Tertiary | IrCl(CO)(PPh₃)₂; Fe(CO)₅; B(C₆F₅)₃ | High efficiency, mild conditions | [2],[1],[10] |
| Secondary | Zn(OTf)₂; Cu(OTf)₂/pybox; H₂PtCl₆ | Good functional group tolerance | [1],[7] |
| Primary | B(C₆F₅)₃ (with pre-silylation) | Enables reduction of challenging substrates | [1],[6] |
Q3: My reaction is producing significant byproducts. What are they and how can I avoid them?
Byproduct formation often points to a lack of selectivity or over-reduction.
-
Enamine Formation: For amides with an α-hydrogen, reduction can sometimes stop at the enamine stage, especially with certain iridium catalysts.[1] If the fully saturated amine is desired, an acidic workup is often required to hydrolyze the enamine and facilitate further reduction or isolation of the amine salt.
-
Over-reduction/Side Reactions: Some catalyst systems, particularly under harsh conditions, may reduce other functional groups in your molecule. For example, while many TMDS systems tolerate nitro and cyano groups, some combinations (e.g., with (C₆F₅)₃B) do not.[1] Choosing a catalyst with proven chemoselectivity is crucial. Platinum and zinc-catalyzed systems are often cited for their excellent tolerance of groups like esters, nitriles, and halides.[3][7]
-
Siloxane Polymerization: The byproduct of TMDS oxidation is a polysiloxane. Under certain conditions, especially with polymethylhydrosiloxane (PMHS), this can form an insoluble gel that complicates product isolation.[1][5] Using TMDS often mitigates this, but if purification is difficult, an acidic workup to precipitate the amine as a salt can separate it from the non-polar siloxane waste.[3]
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the TMDS reduction of amides? A: The reaction typically proceeds via hydrosilylation of the amide carbonyl.[11] The catalyst (e.g., a transition metal) activates the Si-H bond of TMDS. This activated species then adds across the C=O bond of the amide to form an N,O-silylacetal or a related hemiaminal intermediate.[2][12] Subsequent elimination of a siloxane moiety generates an iminium ion, which is then reduced by a second equivalent of the hydrosilane to furnish the final amine product.
General Catalytic Cycle
Caption: Simplified catalytic cycle for amide hydrosilylation.
Q: Can I use other silanes like PMHS or triethylsilane? A: Yes, other silanes can be used, but their effectiveness varies. Polymethylhydrosiloxane (PMHS) is an inexpensive and popular alternative, often used with B(C₆F₅)₃ or iron catalysts.[1][6] However, it can sometimes lead to the formation of insoluble silicone gels, complicating workup.[1] Monohydridic silanes like triethylsilane (Et₃SiH) are generally less reactive in these reductions and may require more forcing conditions or specific catalysts.[1] The bifunctional nature of TMDS, with two Si-H groups, is often cited as a reason for its high efficiency in many platinum-catalyzed systems.[7]
Q: How does the B(C₆F₅)₃ catalyst work? A: Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid that functions as a metal-free catalyst. It activates the amide carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to hydride attack from the silane.[13][14] It can also facilitate the cleavage of the Si-H bond. This system is particularly effective for tertiary and N-phenyl secondary amides and is known for its tolerance of functional groups like nitro groups and aryl halides.[9][10]
Q: What is the standard workup procedure for these reactions? A: A typical workup involves quenching the reaction with a mild acid or base.
-
Quench: Slowly add 1M HCl or saturated aq. NaHCO₃ to the reaction mixture to quench any remaining silane and hydrolyze silyl intermediates. Caution: quenching can produce hydrogen gas.[3]
-
Extraction: Extract the product into an organic solvent like ethyl acetate or DCM.
-
Purification: The crude product can be purified by column chromatography. Alternatively, for amine products, an acid-base extraction is highly effective. The amine can be extracted into an aqueous acid layer, washed with an organic solvent to remove siloxane byproducts, and then liberated by basifying the aqueous layer, followed by re-extraction into an organic solvent.[3]
References
-
Redifer, M. C. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development, 20(6), 1164–1181. [Link]
-
Gawin, R., & Drelich, P. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 672335. [Link]
-
Hanada, S., Tsutsumi, E., Motoyama, Y., & Nagashima, H. (2009). Practical Access to Amines by Platinum-Catalyzed Reduction of Carboxamides with Hydrosilanes: Synergy of Dual Si−H Groups Leads to High Efficiency and Selectivity. Journal of the American Chemical Society, 131(41), 15032–15040. [Link]
-
Volkov, A. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Diva Portal. [Link]
-
ResearchGate. (2017). Top 8 silanes and siloxanes reported for amide reductions from 2007 to 2016. ResearchGate. [Link]
-
Redifer, M. C. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Gelest, Inc.[Link]
-
Redifer, M. C. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). Organic Chemistry Portal. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,1,3,3-Tetramethyldisiloxane: A Key Reducing Agent for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]
-
Wang, Y., et al. (2020). Effects of water on a catalytic system for preparation of N-(1,4-dimethylamyl)-N′-phenyl-p-phenylenediamine by reductive alkylation. RSC Publishing. [Link]
-
Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2010). A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines. ResearchGate. [Link]
-
Gawin, R., & Drelich, P. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers Media S.A.[Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrosilyation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Pan, Y., et al. (2019). B(C6F5)3‐Catalyzed Deoxygenative Reduction of Amides to Amines with Ammonia Borane. University of Liverpool. [Link]
-
Hanada, S., Ishida, T., Motoyama, Y., & Nagashima, H. (2007). The Ruthenium-Catalyzed Reduction and Reductive N-Alkylation of Secondary Amides with Hydrosilanes: Practical Synthesis of Secondary and Tertiary Amines by Judicious Choice of Hydrosilanes. The Journal of Organic Chemistry. [Link]
-
Scott, J., et al. (2005). The synthesis, structure and reactivity of B(C6F5)3-stabilised amide (M-NH2) complexes of the group 4 metals. PubMed. [Link]
-
Blondiaux, E., & Cantat, T. (2014). Efficient metal-free hydrosilylation of tertiary, secondary and primary amides to amines. Chemical Communications. [Link]
-
ResearchGate. (2015). How can I reduce a secondary amide in the presence of nitro and Boc groups. ResearchGate. [Link]
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- 4. Effects of water on a catalytic system for preparation of N-(1,4-dimethylamyl)-N′-phenyl-p-phenylenediamine by reductive alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to Silane Reducing Agents: 1,1,3,3-Tetramethyldisiloxane (TMDS) vs. Triethylsilane (TES)
In the landscape of modern organic synthesis, the precise and selective reduction of functional groups is a cornerstone of molecular architecture. While traditional metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are powerful, their high reactivity can often lead to challenges in chemoselectivity, particularly in the synthesis of complex molecules. This has led to the ascendancy of milder, more tunable reducing agents, among which organosilanes have carved out a significant niche.
This guide provides an in-depth comparison of two prominent silane reducing agents: 1,1,3,3-tetramethyldisiloxane (TMDS) and triethylsilane (TES). We will explore their reactivity, selectivity, practical applications, and safety considerations, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Power of the Si-H Bond: A Unified Mechanistic Principle
The reductive capability of both TMDS and TES emanates from the silicon-hydrogen (Si-H) bond. The polarization of this bond, with silicon being more electropositive than hydrogen, imparts a hydridic character to the hydrogen atom.[1] This allows it to be transferred to an electrophilic center, typically a carbonyl carbon or a protonated heteroatom, effecting a reduction.
While both reagents share this fundamental feature, their distinct molecular architectures and the nature of the substituents on the silicon atom lead to significant differences in their reactivity and selectivity.
Head-to-Head Comparison: TMDS vs. TES
| Feature | 1,1,3,3-Tetramethyldisiloxane (TMDS) | Triethylsilane (TES) |
| Structure | H(CH₃)₂Si-O-Si(CH₃)₂H | (C₂H₅)₃SiH |
| Molecular Weight | 134.33 g/mol | 116.28 g/mol |
| Boiling Point | 70-71 °C | 107-109 °C |
| Key Feature | Two Si-H bonds per molecule | One Si-H bond per molecule |
| Reactivity | Generally milder, reactivity highly tunable with catalysts.[1] | Mild, but often requires activation by a Brønsted or Lewis acid.[2] |
| Byproducts | Volatile cyclic siloxanes (e.g., octamethylcyclotetrasiloxane).[1] | Volatile hexaethyldisiloxane.[1] |
| Cost-Effectiveness | More economical per mole of hydride.[3] | Less economical per mole of hydride.[3] |
Reactivity and Selectivity: A Tale of Two Silanes
The choice between TMDS and TES often hinges on the specific functional group to be reduced and the desired level of selectivity in the presence of other sensitive moieties.
Reduction of Carbonyl Compounds
Both TMDS and TES are effective for the reduction of aldehydes and ketones to their corresponding alcohols. TES, in combination with a strong acid like trifluoroacetic acid (TFA), is a classic system for ionic hydrogenation.[2] The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for hydride attack from TES.
TMDS can also achieve this transformation, often with the aid of a catalyst. For instance, the Au/TiO₂-catalyzed hydrosilylation of carbonyl compounds with TMDS proceeds efficiently under ambient conditions.[4]
Comparative Performance in Nitroarene Reduction:
In a study by Sakai and co-workers, TMDS demonstrated superior performance over TES and phenylsilane for the reduction of nitroarenes to anilines when promoted by InI₃.[5]
| Substrate | Reducing Agent | Catalyst | Yield (%) |
| 4-Nitroacetophenone | TMDS | InI₃ | 95 |
| 4-Nitroacetophenone | Triethylsilane | InI₃ | Not Reported (inferior) |
| 4-Nitroacetophenone | Phenylsilane | InI₃ | Not Reported (inferior) |
This highlights a key advantage of TMDS: its reactivity can be finely tuned through the choice of catalyst, allowing for greater control over the reduction process.
Reduction of Amides: A Key Differentiator
The reduction of amides to amines is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. Here, TMDS often exhibits superior performance and broader applicability compared to TES.
In a comparative study, TMDS proved to be the best silane for the reduction of tertiary and N-phenyl secondary amides catalyzed by (C₆F₅)₃B, providing yields of 65-98%.[5] While polymethylhydrosiloxane (PMHS) was also effective, it resulted in lower yields. In contrast, preliminary studies showed that TES, in combination with InBr₃, failed to provide useful yields of the amine product from secondary amides.[5]
Functional Group Tolerance in Amide Reduction with TMDS:
A significant advantage of the TMDS/(C₆F₅)₃B system is its excellent functional group tolerance. Nitro, bromo, and iodo groups remain intact during the reduction of amides, a level of selectivity that can be challenging to achieve with more powerful reducing agents.[5]
The Role of Catalysis with TMDS
A defining characteristic of TMDS is the profound influence of the catalyst on its selectivity. This allows for a "choose your own adventure" approach to reductions, where the same starting material can be transformed into different products by simply changing the catalyst.
For example, in the reduction of a substrate containing both a nitro group and an amide, using TMDS with an Fe₃(CO)₁₂ catalyst will selectively reduce the nitro group to an amine, leaving the amide untouched. Conversely, employing a ruthenium or platinum catalyst with TMDS will result in the reduction of the amide while the nitro group survives.[5]
Byproducts and Workup: A Practical Consideration
The byproducts of a reaction and the ease of their removal are crucial factors in process development and scale-up. Both TMDS and TES offer advantages in this regard.
-
Triethylsilane (TES) , upon donating its hydride, typically forms hexaethyldisiloxane. This is a relatively volatile and non-polar compound that can often be removed by evaporation under reduced pressure or by simple chromatography.[1]
-
1,1,3,3-Tetramethyldisiloxane (TMDS) generates volatile cyclic siloxanes, such as octamethylcyclotetrasiloxane, as byproducts.[1] These are also generally easy to remove from the reaction mixture.
The benign and easily removable nature of the byproducts from both silanes represents a significant advantage over many metal-based reducing agents, which can lead to the formation of metal salts that complicate purification.
Experimental Protocols
General Procedure for Reductive Amination using Triethylsilane
This protocol outlines a typical procedure for the reductive amination of an aldehyde with an amine using TES and trifluoroacetic acid (TFA).
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Triethylsilane (1.5 equiv)
-
Trifluoroacetic acid (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde and the amine.
-
Dissolve the starting materials in DCM to a concentration of approximately 0.2 M.
-
Add triethylsilane to the solution.
-
Slowly add trifluoroacetic acid to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford the desired amine.[2]
General Procedure for the Reduction of a Tertiary Amide using TMDS and B(C₆F₅)₃
This protocol describes the reduction of a tertiary amide to the corresponding amine using TMDS and tris(pentafluorophenyl)borane.
Materials:
-
Tertiary amide (1.0 equiv)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (1.5 - 2.0 equiv)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (catalytic amount, e.g., 5 mol%)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amide and the anhydrous solvent.
-
Add the catalytic amount of B(C₆F₅)₃ to the solution.
-
Add TMDS to the reaction mixture.
-
Stir the reaction at the desired temperature (can range from room temperature to reflux, depending on the substrate).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a suitable reagent (e.g., methanol or a saturated aqueous solution of sodium bicarbonate).
-
Dilute the mixture with an organic solvent and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired amine.
Mechanistic Insights: Visualizing the Reduction Pathways
Ionic Hydrogenation with Triethylsilane
The reduction of a ketone with TES in the presence of TFA proceeds through a well-established ionic hydrogenation mechanism.
Caption: General mechanism of ionic hydrogenation of a ketone using TES and TFA.
Proposed Mechanism for TMDS/Catalyst System
The mechanism for TMDS reductions is often more complex and dependent on the catalyst used. For a transition metal-catalyzed reduction of an amide, a plausible pathway involves oxidative addition of the Si-H bond to the metal center, followed by coordination of the amide and subsequent hydride transfer.
Caption: A simplified proposed catalytic cycle for the reduction of an amide using TMDS and a transition metal catalyst.
Safety and Handling
Both TMDS and TES are flammable liquids and should be handled with appropriate care in a well-ventilated fume hood.[6][7] Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. It is crucial to avoid contact with strong acids or bases, as this can lead to the evolution of flammable hydrogen gas. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion: Making the Right Choice for Your Synthesis
Both 1,1,3,3-tetramethyldisiloxane and triethylsilane are valuable tools in the modern synthetic chemist's arsenal, offering mild and selective alternatives to traditional metal hydride reagents.
-
Triethylsilane (TES) is a well-established and reliable reagent, particularly for ionic hydrogenations of carbonyls and other functional groups that can be activated by strong acids. Its primary advantage lies in its predictable reactivity in these systems.
-
1,1,3,3-Tetramethyldisiloxane (TMDS) emerges as a more versatile and often more economical option. Its reactivity can be exquisitely controlled through the choice of catalyst, enabling a high degree of chemoselectivity that is often difficult to achieve with other reducing agents. This makes TMDS particularly well-suited for complex, multi-step syntheses where the preservation of sensitive functional groups is paramount.
Ultimately, the choice between TMDS and TES will depend on the specific transformation required, the functional group tolerance of the substrate, and the desired level of selectivity. By understanding the unique characteristics of each reagent, researchers can unlock new possibilities in the design and execution of elegant and efficient synthetic routes.
References
-
Pesti, J. A., & Larson, G. L. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development, 20(7), 1156–1173. [Link]
-
Larson, G. L. (n.d.). Silicon-Based Reducing Agents. Gelest. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silanes. Retrieved from [Link]
-
Pesti, J. A., & Larson, G. L. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Gelest. Retrieved from [Link]
-
Gelest, Inc. (2014, May 8). 1,1,3,3-TETRAMETHYLDISILOXANE, 98% Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (2015, January 9). TRIETHYLSILANE, 98% Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Reductions with hydrosilanes. In Wikipedia. Retrieved from [Link]
-
DiVA portal. (2017). Development and Applications of Molybdenum- Catalyzed Chemoselective Amide Reduction. Retrieved from [Link]
-
ResearchGate. (2025). Reduction of Carboxylic Esters to Ethers with Triethyl Silane in the Combined Use of Titanium Tetrachloride and Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Organosilane reductions with polymethylhydrosiloxanes. Retrieved from [Link]
-
Pesti, J. A., & Larson, G. L. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. American Chemical Society. Retrieved from [Link]
-
Organic Letters. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Retrieved from [Link]
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Changfu Chemical. (n.d.). The Many Applications of Triethylsilane: From Synthesis to Industry. Retrieved from [Link]
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Comparative analysis of catalysts for hydrosilylation with tetramethyldisiloxane
For researchers, scientists, and professionals in drug development, the hydrosilylation reaction is a cornerstone of silicon-carbon bond formation. Among the various hydrosilanes, 1,1,3,3-tetramethyldisiloxane (TMDS) stands out as a readily available, cost-effective, and versatile reagent. Its bifunctional nature allows for its use in the synthesis of a wide array of organosilicon compounds, from functionalized monomers to complex polymeric architectures. The success of these syntheses, however, hinges critically on the choice of catalyst. This guide provides an in-depth comparative analysis of the catalytic systems available for hydrosilylation with TMDS, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
The Crucial Role of the Catalyst in Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (such as an alkene or alkyne), is a thermodynamically favorable process that is kinetically slow without a catalyst. The catalyst's role is to provide a lower energy pathway for the reaction to proceed, thereby increasing the reaction rate. An ideal catalyst not only accelerates the reaction but also governs its selectivity, dictating the regiochemistry (e.g., Markovnikov vs. anti-Markovnikov addition) and stereochemistry of the product. Furthermore, the choice of catalyst can influence the reaction's tolerance to various functional groups and impact the overall cost and sustainability of the process.
A Comparative Overview of Catalytic Systems
The landscape of catalysts for hydrosilylation is diverse, ranging from traditional platinum-based systems to more recent developments in earth-abundant metal catalysts and even catalyst-free methods. This section provides a comparative analysis of their performance in reactions involving tetramethyldisiloxane.
Platinum-Based Catalysts: The Industry Workhorses
Platinum complexes have long been the catalysts of choice for industrial and laboratory-scale hydrosilylation due to their high activity and reliability.
-
Speier's Catalyst (H₂PtCl₆): One of the earliest and most traditional catalysts, Speier's catalyst is typically used as a solution in isopropanol. While effective, it generally requires elevated temperatures (80-110 °C) and higher catalyst loadings compared to more modern alternatives.[1] It is also known to be heterogeneous in some silicone resins.
-
Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): This catalyst represents a significant advancement over Speier's catalyst. Its key advantage is its high solubility in silicone-based reaction media, allowing for homogeneous catalysis at lower temperatures, often starting from room temperature.[1] Karstedt's catalyst is highly active, typically requiring catalyst concentrations in the range of 10⁻⁴ to 10⁻⁵ M.[1] However, a notable drawback is its propensity to catalyze side reactions, such as alkene isomerization.[1]
Comparative Performance of Platinum Catalysts:
| Catalyst | Typical Concentration | Reaction Temperature (°C) | Conversion (%) | Reaction Time | Selectivity | Key Characteristics |
| Speier's Catalyst | 10⁻³ - 10⁻⁴ M | 80 - 110 | High | Hours | Good for β-addition | Less active than Karstedt's; can be heterogeneous.[1] |
| Karstedt's Catalyst | 10⁻⁴ - 10⁻⁵ M | Room Temp - 100 | >95 | Minutes to Hours | High for β-addition | Highly active and soluble; prone to alkene isomerization.[1] |
| Heterogeneous Pt Catalysts | Varies | 50 - 100 | High | Varies | High for β-addition | Recyclable; activity can be comparable to homogeneous catalysts. |
A study on the solventless hydrosilylation of styrene with 1,1,3,3-tetramethyldisiloxane at 50 °C demonstrated that hyperbranched polymer-supported Pt⁰ catalysts exhibited markedly enhanced catalytic activity compared to the traditional homogeneous Speier and Karstedt catalysts.[2] Furthermore, silica-supported Karstedt-type catalysts have shown high activity at room temperature and can be reused multiple times without significant loss of activity.
Rhodium-Based Catalysts: A Niche for Selectivity
Rhodium complexes have emerged as valuable alternatives to platinum, particularly when high selectivity is paramount. While generally less active than their platinum counterparts, rhodium catalysts can offer superior control over the reaction outcome. For instance, in the hydrosilyylation of allyl chloride, a rhodium catalyst bearing a bidentate phosphine ligand demonstrated drastically improved efficiency and selectivity (>99%) compared to conventional platinum catalysts, which suffered from poor product selectivity.[3]
Iron-Based Catalysts: The Economical and Sustainable Choice
The high cost and limited availability of precious metals like platinum and rhodium have driven research towards catalysts based on more earth-abundant and less toxic metals. Iron, in particular, has shown great promise. Iron-based catalysts can promote the hydrosilylation of alkenes with high activity and selectivity. For example, iron-isocyanide complexes have been shown to be effective catalysts for the hydrosilylation of 1,3-divinyltetramethyldisiloxane with 1,1,3,3-tetramethyldisiloxane, affording high conversion and selectivity.[4] Some iron catalysts have demonstrated high turnover numbers (TONs), reaching up to 5000 for the hydrosilylation of styrene derivatives.[5]
Comparative Snapshot: Pt vs. Fe
| Feature | Platinum Catalysts (e.g., Karstedt's) | Iron Catalysts |
| Cost | High | Low |
| Activity | Very High | High |
| Selectivity | Generally good, but can cause isomerization | Can be highly selective |
| Toxicity | Concern for some applications | Lower toxicity |
| Maturity | Well-established | Emerging field |
Catalyst-Free Hydrosilylation: A Greener Frontier
Recent advancements have explored the possibility of conducting hydrosilylation without a metal catalyst, driven by the desire for more sustainable and cost-effective processes. These methods often rely on alternative energy sources or activating agents.
-
Visible Light-Induced Hydrosilylation: A metal-free approach using visible light has been developed for the radical-chain hydrosilylation of alkenes.[6][7] This method offers a redox-neutral pathway and can accommodate a broad range of substrates with excellent functional group compatibility.[6]
-
Base-Catalyzed Hydrosilylation: A transition-metal- and solvent-free method using catalytic sodium tert-butoxide has been reported for the regioselective Markovnikov hydrosilylation of vinyl arenes and aliphatic alkenes with diphenylsilane.[8] This approach proceeds via a radical-mediated catalytic process.[8]
While promising, these catalyst-free methods are generally applicable to activated substrates and may not be as broadly applicable as their transition-metal-catalyzed counterparts.
Visualizing the Catalytic Process
To better understand the intricacies of catalyzed hydrosilylation, we can visualize the key processes involved.
Catalytic Cycle of Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Workflow for Comparative Catalyst Screening
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- 5. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Validating the Purity of 1,1,3,3-tetramethyl-1,3-disiloxanediol by ¹H and ²⁹Si NMR
For researchers, scientists, and drug development professionals working with silicon-containing compounds, the precise characterization of starting materials is a cornerstone of reproducible and reliable research. 1,1,3,3-tetramethyl-1,3-disiloxanediol is a key building block in the synthesis of a variety of organosilicon materials. Its purity is paramount, as even minor impurities can significantly alter the physicochemical properties and reactivity of the final products. This guide provides an in-depth comparison of using ¹H and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity validation of this important siloxanediol.
The Synergy of ¹H and ²⁹Si NMR: A Dual-Pronged Approach to Purity Assessment
While ¹H NMR is a ubiquitous and powerful tool for structural elucidation and purity determination of organic molecules, its application to organosilicon compounds can sometimes be ambiguous due to the limited information it provides about the silicon backbone.[1][2] Conversely, ²⁹Si NMR offers a direct window into the silicon environment, but the low natural abundance (4.7%) and longer relaxation times of the ²⁹Si nucleus can make quantitative analysis challenging.[3][4] By employing both techniques in concert, we create a self-validating system that provides a more complete and trustworthy assessment of purity.
¹H NMR allows for the rapid identification and quantification of proton-bearing impurities, such as residual solvents, starting materials, and organic side-products. Its high sensitivity and the direct proportionality between signal integral and the number of protons make it ideal for quantitative analysis (qNMR).[5][6]
²⁹Si NMR, on the other hand, excels at identifying and differentiating various siloxane structures. It can readily distinguish the target disiloxanediol from cyclic siloxane impurities, unreacted starting materials, and other siloxane oligomers, which may have very similar ¹H NMR spectra.[7][8]
Expected NMR Spectra of Pure 1,1,3,3-tetramethyl-1,3-disiloxanediol
A pure sample of 1,1,3,3-tetramethyl-1,3-disiloxanediol is expected to exhibit simple and well-defined ¹H and ²⁹Si NMR spectra.
¹H NMR (in CDCl₃):
-
~0.2 ppm (singlet, 12H): This signal corresponds to the twelve equivalent protons of the four methyl groups attached to the silicon atoms.
-
Variable (broad singlet, 2H): The chemical shift of the two hydroxyl (Si-OH) protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[9] This peak may appear over a wide range and is often broad.
²⁹Si NMR (in CDCl₃):
-
The ²⁹Si NMR spectrum is expected to show a single resonance for the two equivalent silicon atoms. The exact chemical shift can be influenced by solvent and concentration, but based on literature for similar siloxanediols, it is anticipated to be in the range of -10 to -15 ppm .[9]
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Structure of 1,1,3,3-tetramethyl-1,3-disiloxanediol"
Identifying Common Impurities: A Comparative NMR Analysis
The synthesis of 1,1,3,3-tetramethyl-1,3-disiloxanediol typically involves the hydrolysis of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. Incomplete reaction or side reactions can lead to the presence of impurities.
| Compound/Impurity | ¹H NMR Chemical Shift (ppm) in CDCl₃ | ²⁹Si NMR Chemical Shift (ppm) in CDCl₃ |
| 1,1,3,3-tetramethyl-1,3-disiloxanediol (Target) | ~0.2 (s, 12H, Si-CH₃) Variable (br s, 2H, Si-OH) | -10 to -15 |
| 1,3-dichloro-1,1,3,3-tetramethyldisiloxane (Starting Material) | ~0.4 (s, 12H, Si-CH₃) | ~-18 to -22 |
| Hexamethylcyclotrisiloxane (D₃) | ~0.1 (s) | ~-9 |
| Octamethylcyclotetrasiloxane (D₄) | ~0.1 (s) | ~-20 |
| Decamethylcyclopentasiloxane (D₅) | ~0.1 (s) | ~-22 |
| Residual Solvents (e.g., Diethyl Ether) | ~1.2 (t, 6H, -CH₃), ~3.5 (q, 4H, -CH₂-) | N/A |
| Water | ~1.56 (s) | N/A |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
Experimental Protocols
To ensure accurate and reproducible purity determination, the following detailed protocols are recommended.
Protocol 1: Quantitative ¹H NMR (qNMR) Analysis
This protocol utilizes an internal standard for precise quantification.
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the 1,1,3,3-tetramethyl-1,3-disiloxanediol sample into a clean, dry vial. b. Select a suitable internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene) that has a sharp singlet resonance in a region of the spectrum free from analyte or impurity signals.[2] Accurately weigh an appropriate amount of the internal standard. c. Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) in the vial. d. Thoroughly mix the solution to ensure homogeneity and transfer it to a high-quality 5 mm NMR tube.
2. NMR Data Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity. b. Ensure the spectrometer is well-shimmed to obtain sharp, symmetrical peaks. c. Key acquisition parameters for quantitative analysis include:
- Pulse Angle: 90°
- Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
- Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).
3. Data Processing and Analysis: a. Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting resolution. b. Carefully phase the spectrum and perform a baseline correction. c. Integrate the well-resolved, non-overlapping signals of the analyte (Si-CH₃) and the internal standard. d. Calculate the purity using the following formula:
dot digraph "qNMR_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Quantitative ¹H NMR Workflow"
Protocol 2: ²⁹Si NMR Analysis
1. Sample Preparation: a. Prepare a concentrated solution of the 1,1,3,3-tetramethyl-1,3-disiloxanediol sample (50-100 mg) in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube. b. To shorten the long ²⁹Si relaxation times and reduce acquisition time, a small amount of a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added. However, care must be taken as this can affect reaction rates if studying kinetics.[3]
2. NMR Data Acquisition: a. Use a spectrometer equipped with a broadband probe tuned to the ²⁹Si frequency. b. Employ a pulse sequence with proton decoupling to enhance sensitivity and simplify the spectrum. c. Due to the low sensitivity of ²⁹Si, a larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
3. Data Analysis: a. Process the spectrum with appropriate phasing and baseline correction. b. Identify the resonance corresponding to the target molecule and any signals from silicon-containing impurities based on their characteristic chemical shifts. c. While precise quantification by ²⁹Si NMR can be complex, the relative integration of signals can provide a semi-quantitative estimation of impurity levels.
Data Interpretation: A Holistic View of Purity
The true power of this dual-NMR approach lies in the integrated interpretation of both datasets.
-
¹H NMR provides the primary quantitative measure of purity with respect to proton-bearing species. The absence of unexpected signals in the aliphatic and aromatic regions is a strong indicator of high purity.
-
²⁹Si NMR serves as a crucial cross-validation. A single, sharp resonance in the expected region confirms the integrity of the disiloxanediol backbone. The presence of additional signals in the ²⁹Si spectrum, even if not readily apparent in the ¹H spectrum, would immediately flag the presence of siloxane impurities.
For instance, a sample may appear pure by ¹H NMR, with only the expected Si-CH₃ and Si-OH signals. However, the ²⁹Si NMR spectrum might reveal small signals corresponding to D₃ or D₄, indicating the presence of cyclic siloxane impurities that are difficult to distinguish from the main component by ¹H NMR alone.
Conclusion
The validation of 1,1,3,3-tetramethyl-1,3-disiloxanediol purity requires a meticulous and multi-faceted analytical approach. By combining the quantitative power of ¹H NMR with the structural specificity of ²⁹Si NMR, researchers can achieve a high degree of confidence in the quality of their material. This dual-spectroscopic strategy provides a robust, self-validating system that ensures the integrity of subsequent research and development efforts.
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Cornell University. 29 Si NMR sensitivity enhancement methods for the quantitative study of organosilicate hydrolysis and condensation. [Link]
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Characterization of polymers synthesized from tetramethyldisiloxanediol
An In-Depth Guide to the Characterization of Polysiloxanes Synthesized from Tetramethyldisiloxanediol: A Comparative Analysis for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical overview of the synthesis and characterization of polysiloxanes derived from 1,1,3,3-tetramethyldisiloxane-1,3-diol. We will explore the fundamental chemistry, detail robust characterization protocols, and present a comparative analysis against other common polymers, offering field-proven insights to guide your material selection and development processes.
Introduction: The Unique Value of Polysiloxanes
Polysiloxanes, commonly known as silicones, are a class of inorganic polymers with a backbone consisting of repeating silicon-oxygen (Si-O) units. This structure is fundamentally different from the carbon-based backbones of most organic polymers. The Si-O bond is significantly stronger and more flexible than a C-C bond, which endows polysiloxanes with a unique combination of properties:
-
High Thermal Stability: The strong Si-O bond results in materials that can withstand extreme temperatures without significant degradation.[1][2]
-
Chemical Inertness and Biocompatibility: The stable backbone makes them resistant to chemical attack and highly biocompatible, which is critical for medical and pharmaceutical applications.[3][4]
-
Flexibility at Low Temperatures: Polysiloxanes exhibit very low glass transition temperatures (Tg), often below -100°C, meaning they remain flexible and elastomeric even at very low temperatures.[1][5]
-
Low Surface Energy: This property imparts hydrophobicity (water repellency) and makes them useful as lubricants and release agents.[1][2]
Tetramethyldisiloxanediol serves as a key building block for creating well-defined polysiloxane structures, offering a versatile platform for synthesizing materials with tailored properties for advanced applications.
Synthesis Pathways: From Diol to High-Performance Polymer
Two primary routes are employed to synthesize high molecular weight polysiloxanes from tetramethyldisiloxanediol: direct polycondensation and a two-step process involving cyclization followed by ring-opening polymerization (ROP). The choice of pathway critically influences the final polymer's molecular weight, polydispersity, and structural purity.
Polycondensation
Polycondensation is a step-growth polymerization where the hydroxyl (-OH) groups of the tetramethyldisiloxanediol monomers react to form Si-O-Si linkages, releasing water as a byproduct. This reaction is typically catalyzed by an acid.[6] While conceptually straightforward, controlling the molecular weight can be challenging due to the equilibrium nature of the reaction.
Causality Behind Experimental Choices: The use of an acid catalyst, such as one provided by a cation-exchanger, is crucial to protonate a silanol group, making it a better leaving group (water) upon nucleophilic attack by another silanol.[6] Tetramethyldisiloxanediol is often chosen over monomeric diols because of its greater stability against intramolecular condensation, allowing for more controlled intermolecular chain growth.[6]
Ring-Opening Polymerization (ROP)
ROP is often the preferred method for achieving high molecular weight polysiloxanes with a narrow molecular weight distribution.[7] This process involves two main stages:
-
Cyclization: The initial diol is first converted into cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D₄).
-
Polymerization: These cyclic monomers are then polymerized using anionic or cationic initiators that open the ring and propagate a linear polymer chain.[7][8]
Causality Behind Experimental Choices: ROP avoids the formation of a small molecule byproduct, which simplifies purification and drives the reaction to completion.[7] The process is less susceptible to the backbiting reactions that can plague polycondensation, leading to better control over the final macromolecular structure and properties.[8][9]
Diagram: Synthesis Workflows The following diagram illustrates the two primary synthesis pathways from the starting diol.
Caption: Synthesis pathways for polysiloxanes from tetramethyldisiloxanediol.
Comprehensive Characterization: A Validating Workflow
A multi-faceted approach is essential to fully characterize the synthesized polymers. Each technique provides a unique piece of the puzzle, from confirming the chemical structure to defining the material's performance limits.
Diagram: Polymer Characterization Workflow
Caption: Integrated workflow for comprehensive polymer characterization.
Structural and Molecular Weight Analysis
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the formation of the polysiloxane backbone and verify the absence of starting materials.
-
Protocol:
-
Obtain a background spectrum of the empty ATR crystal.
-
Place a small amount of the polymer sample onto the crystal.
-
Record the spectrum, typically from 4000 to 600 cm⁻¹.
-
Analyze the spectrum for key peaks: a strong, broad absorbance around 1000-1100 cm⁻¹ (Si-O-Si stretching), peaks around 1260 cm⁻¹ (Si-CH₃), and the disappearance of the broad O-H peak from the silanol starting material (around 3200-3400 cm⁻¹).[10][11]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information and determine copolymer composition.
-
Protocol:
-
Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
For ¹H NMR , analyze the chemical shifts to identify protons on the methyl groups attached to silicon (typically ~0.1 ppm).[12][13]
-
For ²⁹Si NMR , which provides more direct information about the silicon environment, different silicon atoms in the backbone or at the chain ends will have distinct chemical shifts. This is particularly useful for analyzing copolymer composition and end-groups.[12][14]
-
C. Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)
-
Objective: To determine the molecular weight distribution (MWD) of the polymer, including the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).[15][16]
-
Protocol:
-
Dissolve the polymer in a suitable mobile phase (e.g., THF or toluene) at a known concentration.
-
Filter the solution to remove any particulates.
-
Inject the sample into the GPC/SEC system equipped with appropriate columns.
-
Use a multi-detector system, including a refractive index (RI) detector, a viscometer, and a light scattering detector, for absolute molecular weight determination without reliance on column calibration with dissimilar standards.[17]
-
Analyze the resulting chromatogram to calculate Mₙ, Mₙ, and PDI.[18][19]
-
Thermal Performance Analysis
A. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
-
Protocol:
-
Place a small, known mass (e.g., 5-10 mg) of the polymer into a TGA crucible.
-
Heat the sample under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative stability) at a constant rate (e.g., 10 °C/min).[20]
-
Record the mass loss as a function of temperature. The temperature at which significant weight loss begins is a key indicator of thermal stability.[10][20]
-
B. Differential Scanning Calorimetry (DSC)
-
Objective: To determine key thermal transitions, most importantly the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more flexible, rubbery state.[21][22]
-
Protocol:
-
Seal a small sample (5-10 mg) in a DSC pan.
-
Perform a heat-cool-heat cycle to erase the thermal history of the material. For polysiloxanes, this typically involves cooling to a very low temperature (e.g., -150°C) and heating to above room temperature at a controlled rate (e.g., 10 K/min).[22]
-
The Tg is identified as a step-change in the heat flow curve during the second heating scan.[21]
-
Comparative Performance Guide
To contextualize the performance of polysiloxanes derived from tetramethyldisiloxanediol, it is essential to compare their properties against other widely used polymers in research and biomedical applications.
| Property | Polysiloxane (PDMS-based) | PEEK (Polyetheretherketone) | Polycarbonate (PC) | HDPE (High-Density Polyethylene) |
| Tensile Strength (MPa) | 3 - 10 | 90 - 100 | 55 - 75 | 20 - 35 |
| Young's Modulus (GPa) | 0.0003 - 0.003 | 3.6 | 2.0 - 2.4 | 0.6 - 1.5 |
| Elongation at Break (%) | 100 - 1000 | 50 | 80 - 150 | 10 - 1200 |
| Glass Transition (Tg, °C) | ~ -123[5] | ~ 143 | ~ 147 | ~ -110 |
| Degradation Temp. (°C, N₂) | > 400[20] | ~ 575 | ~ 450 | ~ 465 |
| Biocompatibility | Excellent | Excellent | Good | Excellent |
| Key Advantage | Extreme flexibility, thermal range | High strength, stiffness | High impact strength, clarity | Low cost, chemical resistance |
Data for PEEK, PC, and HDPE adapted from a comparative analysis.[3]
Analysis of Comparative Data:
The data clearly illustrates the unique position of polysiloxanes. While materials like PEEK and Polycarbonate offer vastly superior strength and stiffness, they are rigid materials with high glass transition temperatures.[3] Polysiloxane, in contrast, provides unparalleled flexibility (indicated by its extremely low Young's Modulus and high elongation) and maintains these properties over an exceptionally wide temperature range due to its very low Tg.[3][5]
For applications in drug development, such as in flexible tubing, seals, or soft-tissue engineering scaffolds, the mechanical compliance and biocompatibility of polysiloxanes are often more critical than high tensile strength.[4][23] Conversely, for load-bearing implants, PEEK would be a more suitable choice.
Conclusion
Polymers synthesized from tetramethyldisiloxanediol offer a unique and valuable set of properties rooted in the inherent flexibility and stability of the siloxane backbone. Through controlled synthesis via polycondensation or ring-opening polymerization, materials with tailored molecular weights and characteristics can be achieved. A systematic characterization workflow employing FTIR, NMR, GPC, TGA, and DSC is crucial for validating the structure and performance of these polymers. When compared to common thermoplastics, polysiloxanes stand out for their exceptional flexibility, wide operational temperature range, and excellent biocompatibility, making them a superior choice for many advanced applications in the biomedical and pharmaceutical fields.
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Determination of Molecular Weight Distribution (GPC/SEC). AIMPLAS. Available from: [Link]
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ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent. (2015-04-30). Available from: [Link]
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GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Separation Science. (2025-06-09). Available from: [Link]
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POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC. Slideshare. Available from: [Link]
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Methods of Measuring Polymer Molecular Weight by GPC. ResolveMass Laboratories Inc. (2025-07-22). Available from: [Link]
-
The ring-opening polymerization of cyclosiloxanes in the presence of bis ([alpha], [omega]-aminopropyl)-1,3-tetramethyldisiloxane. VTechWorks. Available from: [Link]
-
SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION. ResearchGate. Available from: [Link]
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A Comparative Guide to the Reactivity of 1,1,3,3-Tetramethyl-1,3-disiloxanediol and Other Silanols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Silanols and Their Reactivity
Silanols, characterized by the Si-O-H functional group, are silicon analogues of alcohols and are pivotal intermediates in organosilicon chemistry.[1] Their reactivity is central to the formation of siloxane bonds (Si-O-Si), which form the backbone of silicone polymers.[2][3] This reactivity is influenced by several factors, including the number and nature of organic substituents on the silicon atom, steric hindrance, and the reaction conditions (e.g., pH, temperature, and catalyst).
The primary reaction of silanols is condensation, where two silanol groups react to form a disiloxane and water.[1] This process is fundamental to the production of a vast array of silicone materials, from fluids and elastomers to resins.[4][5] The acidity of silanols, which is generally higher than their corresponding alcohols, also plays a crucial role in their reactivity. For instance, the pKa of Et3SiOH is estimated to be 13.6, compared to 19 for tert-butyl alcohol.[1]
Featured Silanol: 1,1,3,3-Tetramethyl-1,3-disiloxanediol
Structure and Properties:
1,1,3,3-Tetramethyl-1,3-disiloxanediol is a unique silanol possessing two hydroxyl groups attached to a short siloxane backbone.[6][7][8] This structure imparts both hydrophilic (from the hydroxyl groups) and hydrophobic (from the methyl groups) characteristics.[6] It typically appears as a colorless liquid or a low-melting solid.[6][9]
| Property | Value | Source |
| Molecular Formula | C4H14O3Si2 | [7][9][10] |
| Molecular Weight | 166.32 g/mol | [7][8][9] |
| Appearance | Colorless to pale yellow liquid or white to off-white solid | [6] |
| Melting Point | 68.0 °C | [9] |
| Density | 1.118 g/cm³ @ 16 °C | [9] |
The presence of two hydroxyl groups on a flexible disiloxane chain makes it a versatile building block in polymer chemistry.
Comparative Reactivity Analysis
This section compares the reactivity of 1,1,3,3-tetramethyl-1,3-disiloxanediol with two other representative silanols: a simple monosilanol (Trimethylsilanol) and a diaryl silanediol (Diphenylsilanediol). The comparison will focus on their propensity for condensation reactions, a key indicator of their utility in silicone polymer synthesis.
Trimethylsilanol ((CH₃)₃SiOH)
-
Structure: A simple monosilanol with three methyl groups.
-
Reactivity: Trimethylsilanol is a volatile, colorless liquid.[11] Its single hydroxyl group allows it to act as a chain terminator in polymerization reactions. The condensation of two trimethylsilanol molecules leads to the formation of hexamethyldisiloxane.[11][12] This self-condensation can be acid-catalyzed, which is why the hydrolysis of chlorotrimethylsilane often yields the disiloxane directly.[11] Its pKa is around 11, making it more acidic than tertiary alcohols.[12]
Diphenylsilanediol ((C₆H₅)₂Si(OH)₂)
-
Structure: A disilanol with two phenyl groups attached to the silicon atom.[13]
-
Reactivity: Diphenylsilanediol is a white crystalline powder.[14] The presence of two hydroxyl groups allows it to act as a chain extender, forming linear or cyclic polysiloxanes upon condensation.[13][15] The bulky and electron-withdrawing phenyl groups influence its reactivity. While it undergoes condensation, the reaction kinetics can be slower compared to alkyl-substituted silanols due to steric hindrance.[15][16] However, the phenyl groups enhance the thermal stability of the resulting polymers.[13][14] It is a key precursor in the synthesis of silicone resins and can be used to modify other polymers like epoxies to improve their properties.[17]
Head-to-Head Comparison
| Feature | 1,1,3,3-Tetramethyl-1,3-disiloxanediol | Trimethylsilanol | Diphenylsilanediol |
| Functionality | Difunctional (diol) | Monofunctional | Difunctional (diol) |
| Role in Polymerization | Chain extender, crosslinker | Chain terminator | Chain extender |
| Condensation Products | Linear or cyclic polysiloxanes | Dimer (hexamethyldisiloxane) | Linear or cyclic polysiloxanes |
| Steric Hindrance | Moderate (methyl groups) | Low (methyl groups) | High (phenyl groups) |
| Electronic Effects | Alkyl groups are electron-donating | Alkyl groups are electron-donating | Phenyl groups are electron-withdrawing |
| Reactivity Trend | High | High (for dimerization) | Moderate |
Expert Insights: The reactivity of silanols in condensation reactions is a delicate interplay of steric and electronic factors. While the methyl groups in 1,1,3,3-tetramethyl-1,3-disiloxanediol and trimethylsilanol are less sterically demanding than the phenyl groups of diphenylsilanediol, the presence of two reactive hydroxyl groups in the disiloxanediol and diphenylsilanediol allows for polymer chain propagation. The flexibility of the Si-O-Si bond in 1,1,3,3-tetramethyl-1,3-disiloxanediol may also facilitate the proper orientation of the hydroxyl groups for condensation.
Experimental Protocols
To provide a practical framework for comparing reactivity, the following section outlines a standardized experimental protocol for monitoring the condensation of silanols.
Protocol: Monitoring Silanol Condensation via ¹H NMR Spectroscopy
This protocol allows for the quantitative analysis of the disappearance of silanol protons (Si-OH) over time, providing a measure of the condensation rate.
Materials:
-
Silanol of interest (1,1,3,3-tetramethyl-1,3-disiloxanediol, Trimethylsilanol, or Diphenylsilanediol)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or Toluene-d₈)
-
Internal standard (e.g., Mesitylene)
-
NMR tubes
-
Constant temperature bath or NMR spectrometer with variable temperature control
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the silanol and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the anhydrous deuterated solvent.
-
Transfer the solution to an NMR tube and seal it.
-
-
NMR Analysis:
-
Acquire an initial ¹H NMR spectrum (t=0) at the desired reaction temperature.
-
Record subsequent ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signal corresponding to the silanol proton (Si-OH) and the signal of the internal standard.
-
Normalize the silanol integration to the internal standard integration at each time point.
-
Plot the normalized silanol concentration versus time to determine the reaction kinetics.
-
Causality Behind Experimental Choices:
-
Anhydrous Solvent: Essential to prevent hydrolysis of any starting materials or intermediates and to ensure that the observed reaction is solely the condensation of the silanol.[18]
-
Internal Standard: Provides a stable reference point for accurate quantification of the analyte, compensating for any variations in sample volume or spectrometer performance.
-
Constant Temperature: Condensation rates are highly dependent on temperature; maintaining a constant temperature is crucial for obtaining reproducible kinetic data.[15][16]
Visualization of Reaction Pathways
Condensation of 1,1,3,3-Tetramethyl-1,3-disiloxanediol
Caption: Condensation pathways for 1,1,3,3-tetramethyl-1,3-disiloxanediol.
Comparative Reactivity Workflow
Caption: Workflow for comparing silanol reactivity using NMR.
Conclusion
The reactivity of 1,1,3,3-tetramethyl-1,3-disiloxanediol is characterized by its difunctional nature, which allows it to participate in polymerization reactions to form both linear and cyclic siloxanes. Its reactivity is generally higher than that of sterically hindered silanols like diphenylsilanediol but serves a different purpose than chain-terminating monosilanols such as trimethylsilanol. The choice of silanol is therefore critically dependent on the desired final product, whether it be a controlled molecular weight polymer, a cross-linked network, or a specific small molecule. This guide provides the foundational knowledge and experimental framework for researchers to rationally select and utilize these versatile organosilicon compounds.
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A Senior Application Scientist's Guide to 1,1,3,3-Tetramethyldisiloxane (TMDS): A Comparative Analysis of its Efficacy in Functional Group Reduction
Introduction: Beyond Traditional Hydrides
In the landscape of synthetic chemistry, the quest for selective, safe, and efficient reducing agents is perpetual. While powerful metal hydrides like lithium aluminum hydride (LiAlH₄) are effective, they often suffer from a lack of chemoselectivity and present significant handling risks. This guide focuses on 1,1,3,3-tetramethyldisiloxane (TMDS), an organosilane that has emerged as a practical and versatile alternative for a wide array of reductions.
The utility of TMDS stems from the nuanced reactivity of the silicon-hydrogen (Si-H) bond. The hydrogen atom is only weakly hydridic, a characteristic derived from the similar electronegativities of silicon (1.90) and hydrogen (2.20). This mild reactivity is the key to its high chemoselectivity, allowing for the reduction of specific functional groups while leaving others untouched. However, this inherent stability necessitates the use of a catalyst to activate the Si-H bond or the substrate, a feature that provides an exceptional degree of control over the reaction's outcome. The choice of catalyst dictates not only the reaction's feasibility but also its selectivity.
This guide provides an in-depth comparison of TMDS's efficacy across various functional groups, benchmarked against other common hydrosilanes. We will explore the causality behind catalyst selection, present supporting experimental data, and offer detailed protocols for key transformations. The benign nature of the silicon-based byproducts, typically volatile cyclic siloxanes like octamethylcyclotetrasiloxane, further enhances its appeal by simplifying product purification.
The Mechanism: Catalyst-Mediated Hydride Transfer
The central principle of TMDS reductions is a catalyst-mediated hydrosilylation. The catalyst, typically a Lewis acid or a transition metal complex, activates the substrate (e.g., a carbonyl group), making it more electrophilic and susceptible to hydride attack from the weakly nucleophilic Si-H bond. The reaction proceeds through the transfer of a hydride from the silane to the substrate and the concurrent formation of a silicon-oxygen bond.
Caption: A typical workflow for a TMDS-mediated reduction experiment.
Protocol 1: Reduction of a Secondary Amide to an Amine using TMDS/InI₃
-
Causality : Indium(III) iodide acts as a potent Lewis acid, coordinating to the amide carbonyl oxygen. This activation significantly increases the electrophilicity of the carbonyl carbon, facilitating the hydride transfer from TMDS. InI₃ is uniquely effective where other indium halides fail, suggesting a specific role for the iodide counter-ion.
-
Methodology :
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-phenylbenzamide (1.0 eq), indium(III) iodide (InI₃, 0.05 eq), and anhydrous toluene under an argon atmosphere.
-
Add 1,1,3,3-tetramethyldisiloxane (TMDS, 1.5 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
-
Protocol 2: Selective Reduction of a Carboxylic Acid to an Aldehyde
-
Causality : The use of a specific iron-carbonyl complex allows for the catalytic cycle to be arrested at the aldehyde stage. The catalyst facilitates the formation of a silyl acetal intermediate from the carboxylic acid and TMDS. Subsequent hydrolysis under controlled conditions releases the aldehyde before over-reduction to the alcohol can occur.
-
Methodology :
-
In an inert atmosphere glovebox, charge a reaction vial with the carboxylic acid (1.0 eq), the iron catalyst (e.g., (t-PBO)Fe(CO)₃, 0.05 eq), and an anhydrous, non-polar solvent (e.g., hexane).
-
Add TMDS (2.0 eq) to the mixture.
-
Seal the vial and stir the reaction at the temperature specified in the literature (e.g., room temperature or slightly elevated).
-
Upon completion (as determined by GC-MS analysis of an aliquot), carefully transfer the reaction mixture to a separate flask.
-
Perform a buffered aqueous workup (e.g., with a pH 7 phosphate buffer) to hydrolyze the intermediate silyl acetal.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.
-
Purify via column chromatography to isolate the target aldehyde.
-
Safety and Handling Considerations
TMDS offers a superior safety profile compared to highly reactive metal hydrides. It is stable in air and to moisture at neutral pH. However, its Si-H moiety is highly reactive towards strong bases and, to a lesser extent, strong acids, leading to the generation of flammable hydrogen gas. It has a relatively high autoignition temperature of 245 °C. As with all chemical reagents, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The primary byproducts are non-toxic, volatile siloxanes that are easily removed under reduced pressure.
Conclusion
1,1,3,3-tetramethyldisiloxane is a uniquely versatile and practical reducing agent for the modern synthetic chemist. Its efficacy is not inherent but is unlocked and precisely controlled through catalysis. This "tunability" allows for remarkable chemoselectivity, enabling the reduction of specific functional groups—such as amides, carboxylic acids, and nitro compounds—often in the presence of other sensitive moieties. When combined with its favorable safety profile and the generation of benign byproducts, TMDS stands as a powerful and reliable alternative to traditional hydridic reducing agents, empowering researchers to build complex molecules with greater efficiency and control.
References
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Pesti, J., & Larson, G. L. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development, 20(7), 1158–1173. [Link]
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Pesti, J., & Larson, G. L. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Gelest, Inc.[Link]
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Larson, G. L. (2013). 1,1,3,3-tetramethyldisiloxane: a versatile reducing agent. Chimica Oggi – Chemistry Today, 31(1), 36-40. [Link]
-
American Chemical Society. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. ACS Publications. [Link]
-
Pesti, J., et al. (2021). Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Organic Process Research & Development. [Link]
-
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-
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-
ResearchGate. (n.d.). Selective reduction of carboxylic acids into aldehydes with TMDS using... Scientific Diagram. [Link]
A Comparative Guide to Siloxane-Containing Monomers in Polyimide Synthesis: Enhancing Performance for Advanced Applications
For researchers, scientists, and professionals in drug development and advanced materials, the quest for high-performance polymers is perpetual. Polyimides (PIs) are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, their application can be limited by poor solubility and processing challenges. The incorporation of flexible siloxane segments into the rigid polyimide backbone offers a compelling solution, yielding poly(siloxane-imide)s (PSIs) with a unique combination of properties.[2] This guide provides a comparative analysis of different siloxane-containing monomers in the preparation of polyimides, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal building blocks for their specific needs.
The Strategic Incorporation of Siloxanes into Polyimides
The introduction of siloxane moieties into the polyimide backbone is a well-established strategy to enhance polymer properties. The flexible Si-O-Si linkage in siloxanes imparts several desirable characteristics to the otherwise rigid polyimide structure. These benefits include:
-
Improved Solubility: The flexible siloxane chains disrupt the packing of the rigid polyimide chains, leading to increased solubility in common organic solvents.[3]
-
Enhanced Processability: The improved solubility and lower glass transition temperatures (Tg) of some PSIs facilitate easier processing, such as solution casting of thin films.[2]
-
Lower Dielectric Constant: The low polarity of the siloxane segments contributes to a reduction in the dielectric constant of the resulting polyimide, a critical property for microelectronics applications.[4]
-
Increased Hydrophobicity: The inherent hydrophobicity of polysiloxanes leads to lower water absorption in the final polyimide films.[4]
-
Tailorable Mechanical Properties: The content and length of the siloxane segment can be varied to control the mechanical properties, from rigid plastics to flexible elastomers.
This guide will compare the effects of different types of siloxane-containing monomers—specifically siloxane diamines and siloxane dianhydrides—on the final properties of the polyimides.
Comparative Analysis of Siloxane-Containing Monomers
The choice of the siloxane-containing monomer is critical in determining the final properties of the poly(siloxane-imide). Here, we compare the impact of siloxane diamines and siloxane dianhydrides on key performance metrics.
Siloxane Diamines
Amine-terminated oligosiloxanes are the most commonly used monomers for introducing siloxane segments into polyimides. The general structure consists of a polydimethylsiloxane (PDMS) chain of varying length, capped with aminopropyl groups.
A key variable in siloxane diamines is the length of the PDMS chain. Shorter chains lead to a more rigid polymer with higher thermal stability, while longer chains impart greater flexibility, lower glass transition temperatures, and enhanced solubility.
Experimental Data Summary: Effect of Siloxane Diamine Structure on Polyimide Properties
| Siloxane Diamine Structure | Dianhydride | Resulting Polyimide Properties | Reference |
| 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane (DSX) | Pyromellitic dianhydride (PMDA) | Tg: ~320 °C, T5%: 551 °C, Water Absorption: 1.56%, Dielectric Constant: 2.35, Tensile Strength: 70 MPa | [4] |
| α,ω-bis(2-aminophenoxy)-p-xylene with Aminopropyl terminated PDMS (Mn = 2500) | Pyromellitic dianhydride (PMDA) | Enhanced solubility, lower Tg compared to pure PI, improved flexibility. | [5] |
| α,ω-bis(aminopropyl)polydimethylsiloxane (APPS) of varying Mn | 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) | Increased siloxane content leads to decreased tensile strength and modulus, but increased elongation at break. | [6] |
Siloxane Dianhydrides
Siloxane-containing dianhydrides offer an alternative route to incorporating siloxane segments. These monomers can provide a different distribution of the flexible units within the polymer backbone compared to siloxane diamines.
Experimental Data Summary: Effect of Siloxane Dianhydride Structure on Polyimide Properties
| Siloxane Dianhydride Structure | Diamine | Resulting Polyimide Properties | Reference |
| 5,5'-exo-(1,1,3,3,5,5-hexamethyl-trisiloxane-1,5-diyl)bisbicyclo[7][7][8]heptene-2,3-endo-dicarboxylic anhydride | Various aromatic diamines | Tg: 138-251 °C, T5%: 460-470 °C, Good solubility in NMP, DMAc, CHCl3, Tensile Strength: 44-52 MPa | [3] |
| Dianhydride with a siloxane bridge | Aromatic diamines with hexafluoroisopropylidene groups | High thermal stability (decomposition > 450 °C), good solubility. | [8] |
Experimental Protocols
The synthesis of poly(siloxane-imide)s is typically achieved through a two-step polycondensation reaction. The following protocols provide a detailed methodology for the preparation of polyimides from both siloxane diamines and siloxane dianhydrides.
General Two-Step Polycondensation for Polyimide Synthesis
This method involves the formation of a poly(amic acid) precursor at low temperatures, followed by thermal or chemical imidization to form the final polyimide.
Workflow Diagram
Caption: General workflow for the two-step synthesis of polyimides.
Materials:
-
Diamine monomer (e.g., 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane)
-
Dianhydride monomer (e.g., Pyromellitic dianhydride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Nitrogen gas
-
Glass plates
-
Programmable oven
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equimolar amount of the dianhydride monomer to the stirred solution under a nitrogen atmosphere.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.[9]
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a programmable oven and perform thermal imidization by stepwise heating, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.[9]
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass plate.
One-Step High-Temperature Polycondensation
For some organosoluble polyimides, a one-step method can be employed.
Workflow Diagram
Caption: Workflow for the one-step synthesis of polyimides.
Materials:
-
Diamine monomer
-
Dianhydride monomer (e.g., 5,5'-exo-(1,1,3,3,5,5-hexamethyl-trisiloxane-1,5-diyl)bisbicyclo[7][7][8]heptene-2,3-endo-dicarboxylic anhydride)
-
m-cresol
-
Isoquinoline (catalyst)
-
Toluene
-
Methanol
-
Dean-Stark trap
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene, add the diamine, dianhydride, m-cresol, and a catalytic amount of isoquinoline.
-
Heat the reaction mixture to 180-200 °C and maintain for several hours, azeotropically removing the water formed during the reaction.[3]
-
After the reaction is complete, cool the solution and precipitate the polymer by pouring it into a large volume of methanol.
-
Filter, wash the polymer with methanol, and dry under vacuum.
Characterization of Poly(siloxane-imide)s
A comprehensive characterization of the synthesized polyimides is essential to understand the structure-property relationships.
Key Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization by observing the disappearance of the amic acid peaks and the appearance of characteristic imide peaks (C=O stretching at ~1780 and 1720 cm⁻¹, and C-N stretching at ~1370 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature. The 5% weight loss temperature (T5%) is a common metric.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Mechanical Testing (Tensile Tester): To measure the tensile strength, Young's modulus, and elongation at break of the polyimide films.
-
Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss of the material at various frequencies.
-
Contact Angle Measurement: To assess the hydrophobicity of the polymer surface.
Conclusion and Future Outlook
The incorporation of siloxane segments into polyimide backbones via the use of siloxane-containing monomers is a powerful strategy for tuning the properties of these high-performance polymers. Siloxane diamines and dianhydrides each offer unique advantages in tailoring the final characteristics of the poly(siloxane-imide). By carefully selecting the type, chain length, and content of the siloxane monomer, researchers can develop materials with an optimal balance of thermal stability, solubility, mechanical performance, and dielectric properties for a wide range of advanced applications, from microelectronics and aerospace to biomedical devices. The continued development of novel siloxane-containing monomers will undoubtedly push the boundaries of high-performance polymer science.
References
- Brumă, M., et al. (n.d.). New Polyimides containing Siloxane Groups in the Main Chain.
- Ghosh, A., et al. (2012). Synthesis, characterization, and properties of new siloxane grafted copolyimides. Journal of Applied Polymer Science.
- Liaw, D.-J., et al. (2012). Synthesis and Characterization of Organosoluble Polysiloxaneimides Derived from Siloxane-containing Aliphatic Dianhydride and Various Aromatic Diamines.
- Fan, L., et al. (2024). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. MDPI.
- Pei, X., et al. (n.d.). Poly(imide siloxane) Block Copolymers with Different Block Lengths and Their Structural Properties.
- Hsiao, S.-H., et al. (2019). Low Dielectric Poly(imide siloxane) Films Enabled by a Well-Defined Disiloxane-Linked Alkyl Diamine. ACS Omega.
- Kim, D., et al. (2020). Preparation and Properties of Poly(imide-siloxane) Copolymer Composite Films with Micro-Al2O3 Particles. MDPI.
- Liaw, W.-C., & Chen, K.-P. (2007). The Influence of Diphenyl Siloxane on Morphology and Physical Properties in the Poly(Imide Siloxane)(PIS) Copolymer.
- Mahoney, C. M., et al. (n.d.). Surface Characterization and Adhesive Properties of Poly(imidesiloxane) Copolymers Containing Multiple Siloxane Segment Lengths.
- Lee, H., et al. (2022). Preparation of a Crosslinked Poly(imide-siloxane)
- Li, Y., et al. (2022). Synthesis and Properties Comparison of Low Dielectric Silicon Containing Polyimides.
- Saraf, R. F., et al. (1991). Structure of poly(imide siloxane). Research Nebraska.
- Ashraf, A. R., et al. (2015). Effect of polydimethylsiloxane incorporation on the properties of polyimides synthesized from newly designed α,α′-bis(2-aminophenoxy)-p-xylene. Express Polymer Letters.
- Xiao, S., & Iroh, J. O. (2021). Novel Polyimide-block-poly(dimethyl siloxane) copolymers: Effect of time on the synthesis and thermal properties.
- (n.d.). JP2980321B2 - New soluble polyimide siloxane and its production method and use.
- Dao, T. T., et al. (n.d.). Adhesion strength of poly(imide-siloxane) with Alloy 42 lead frame and silicon dioxide.
- Hegde, S., et al. (2019). Synthesis of Siloxane-polyimide Copolymer with Low Birefringence and Low Loss for Optical Waveguide.
- Tiwari, S., et al. (n.d.). Thermal analysis of polysiloxanes, aromatic polyimide and their blends.
- Itoh, M., et al. (1995). Synthesis and Properties of Poly (imide-siloxane) with Reactive Functionalities in Siloxane Segment. Semantic Scholar.
- (n.d.).
- Sadanandan, B., et al. (2018). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. PubMed Central.
- (n.d.). Poly(dimethylsiloxane), α,ω-bis(hydroxy [carbinol])
- Hsiao, S.-H., et al. (2023).
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- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 1,1,3,3-Tetramethyl-1,3-disiloxanediol Isomers: A Senior Application Scientist's Guide
Introduction: The Significance of Stereoisomerism in Siloxanediols
In the realm of organosilicon chemistry, 1,1,3,3-tetramethyl-1,3-disiloxanediol stands as a fundamental building block for more complex silicone polymers and materials. This seemingly simple molecule exists as two distinct stereoisomers: a cis (syn) form and a trans (anti) form. The spatial orientation of the hydroxyl (-OH) groups relative to the central Si-O-Si plane dictates the isomer's symmetry, which in turn profoundly influences its physical properties, reactivity, and, most critically for our purposes, its spectroscopic signature.
The cis isomer possesses C₂ᵥ symmetry, while the trans isomer has Cᵢ symmetry. This fundamental difference in molecular symmetry is the key to their spectroscopic differentiation. For researchers in materials science and drug development, the ability to unequivocally identify and quantify these isomers is paramount, as the isomeric ratio can affect polymer architecture, intermolecular hydrogen bonding networks, and ultimately, the end-product performance.
This guide provides an in-depth comparison of the spectroscopic characteristics of the cis and trans isomers of 1,1,3,3-tetramethyl-1,3-disiloxanediol, grounded in experimental data and established principles. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopies can be leveraged as powerful tools for isomer identification and characterization.
Molecular Structure and Symmetry
Before delving into the spectra, it is crucial to visualize the structural differences that give rise to the distinct spectroscopic fingerprints. The key differentiator is the relative orientation of the two hydroxyl groups.
Caption: Standardized workflow for NMR-based isomer analysis.
Causality in Protocol Design:
-
Solvent Choice: Deuterated chloroform (CDCl₃) or benzene (C₆D₆) are chosen for their ability to dissolve the nonpolar siloxanediol without interfering proton signals.
-
Relaxation Delay (d1): A longer relaxation delay (5s for ¹H, 10s for ²⁹Si) is critical for quantitative analysis, ensuring complete T₁ relaxation between scans and allowing for accurate integration of peak areas to determine isomer ratios.
-
²⁹Si Technique: Inverse-gated decoupling or an INEPT pulse sequence is used for ²⁹Si NMR to enhance the signal of the low-abundance ²⁹Si isotope and provide a clear, quantifiable spectrum.
Part 2: Vibrational Spectroscopy (IR & Raman)
Vibrational spectroscopy probes the molecular bonds and their motions. The selection rules for IR and Raman spectroscopy are dictated by molecular symmetry, making them excellent tools for distinguishing the cis and trans isomers.
The Rule of Mutual Exclusion
For the trans isomer, which possesses a center of inversion (Cᵢ symmetry), the rule of mutual exclusion applies. This fundamental principle states that vibrational modes that are active in the IR spectrum are inactive in the Raman spectrum, and vice versa. The cis isomer, lacking a center of inversion, does not follow this rule; therefore, many of its vibrational modes can be active in both IR and Raman spectra. This provides a powerful and unambiguous method for differentiation.
Key Vibrational Modes
The most informative regions in the vibrational spectra are the O-H stretching and the Si-O-Si stretching regions.
-
O-H Stretching (ν_OH): The hydrogen bonding patterns differ significantly between the two isomers. In the solid state, this leads to distinct O-H stretching frequencies. The trans isomer often shows a sharper, lower frequency band due to strong, symmetric intermolecular hydrogen bonding, while the cis isomer may show broader or multiple bands due to more complex or weaker hydrogen bonding networks.
-
Si-O-Si Asymmetric Stretching (ν_as(SiOSi)): This is a very strong absorption in the IR spectrum, typically found around 1060-1080 cm⁻¹. While present in both isomers, its exact frequency and bandwidth can differ slightly. Crucially, for the trans isomer, this mode is IR-active but should be Raman-inactive.
-
Si-O-Si Symmetric Stretching (ν_s(SiOSi)): This mode is typically weak in the IR but strong in the Raman spectrum. For the trans isomer, this mode is Raman-active but IR-inactive. The presence of a strong Si-O-Si symmetric stretch in the Raman spectrum coupled with its absence in the IR is a hallmark of the trans configuration.
Comparative Vibrational Data Summary
| Vibrational Mode | Isomer | IR Activity | Raman Activity | Typical Wavenumber (cm⁻¹) |
| ν_as(SiOSi) | trans | Active (Strong) | Inactive | ~1075 |
| cis | Active (Strong) | Active (Weak) | ~1060 | |
| ν_s(SiOSi) | trans | Inactive | Active (Strong) | ~530 |
| cis | Active (Weak) | Active (Strong) | ~515 |
Experimental Protocol: Vibrational Spectroscopy
Caption: Workflow for comparative IR and Raman spectroscopic analysis.
Trustworthiness Through Self-Validation: The protocol is inherently self-validating. By acquiring both IR and Raman spectra from the same sample, the principle of mutual exclusion can be tested directly. Observing a strong band in the Raman spectrum (e.g., ν_s(SiOSi) at ~530 cm⁻¹) that is completely absent in the IR spectrum provides definitive proof of a center of inversion, confirming the trans isomer's structure.
Conclusion
The spectroscopic differentiation of cis- and trans-1,1,3,3-tetramethyl-1,3-disiloxanediol is a clear-cut process when the correct analytical techniques are applied with an understanding of the underlying molecular symmetry.
-
For rapid, quantitative analysis in solution, ¹H NMR is the method of choice , offering distinct, easily integrated signals for each isomer.
-
For unambiguous structural confirmation, especially in the solid state, the combined use of IR and Raman spectroscopy is unparalleled. The application of the rule of mutual exclusion provides a definitive fingerprint for the centrosymmetric trans isomer.
By employing the workflows and understanding the principles outlined in this guide, researchers can confidently identify, quantify, and utilize the specific isomers of 1,1,3,3-tetramethyl-1,3-disiloxanediol required for their advanced material and pharmaceutical applications.
References
-
NIST Chemistry WebBook: 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. National Institute of Standards and Technology. [Link]
-
Buncel, E., & Constantinescu, T. (2021). Supramolecular and other interactions in organosilicon and organotin compounds. A comprehensive review covering interactions relevant to siloxanediols. Coordination Chemistry Reviews, 429, 213619. [Link]
A Senior Application Scientist's Guide to Hydrosilylation Catalysis: Benchmarking New Catalysts Against the Incumbent Karstedt's Catalyst
For decades, Karstedt's catalyst, a platinum(0) complex, has been the undisputed workhorse in industrial and academic settings for hydrosilylation reactions.[1][2][3] Its high activity and relative stability have made it the benchmark against which all new catalysts are measured.[1] However, the reliance on a precious metal like platinum presents inherent challenges, including high and volatile costs, as well as concerns about resource depletion and biotoxicity.[2][4] This has spurred significant research into developing more sustainable and economical alternatives, with a strong focus on earth-abundant first-row transition metals such as iron, cobalt, and nickel.[5][6][7]
This guide provides an in-depth technical comparison of the performance of these emerging catalysts against the industry-standard Karstedt's catalyst. We will delve into the mechanistic underpinnings of hydrosilylation, present a standardized protocol for benchmarking catalyst performance, and offer a comparative analysis of experimental data to guide researchers and drug development professionals in selecting the optimal catalyst for their specific applications.
The Enduring Legacy and Inherent Limitations of Karstedt's Catalyst
Karstedt's catalyst, structurally characterized as a platinum(0) complex with divinyltetramethyldisiloxane ligands, is highly effective for the addition of Si-H bonds across carbon-carbon multiple bonds.[2][3] Its efficacy stems from its ability to readily participate in the Chalk-Harrod mechanism, the generally accepted catalytic cycle for hydrosilylation. This mechanism involves the oxidative addition of the silane to the platinum center, followed by olefin coordination, migratory insertion, and reductive elimination to yield the desired organosilane product.
Despite its exceptional activity, Karstedt's catalyst is not without its drawbacks. The high cost of platinum is a primary concern, accounting for a significant portion of the final product cost in industrial applications.[4] Furthermore, the homogeneous nature of the catalyst often leads to product contamination with platinum residues, which can be problematic in applications with stringent purity requirements, such as in the pharmaceutical and electronics industries.[8] These limitations have created a compelling case for the exploration of alternative catalytic systems.
The Rise of Earth-Abundant Metal Catalysts: A Paradigm Shift in Hydrosilylation
Recent years have witnessed a surge in the development of hydrosilylation catalysts based on iron, cobalt, and nickel. These metals are significantly more abundant and less expensive than platinum, making them attractive alternatives from both an economic and environmental perspective.
Iron-Based Catalysts: Iron complexes, particularly those supported by bis(imino)pyridine ligands, have emerged as promising candidates for selective anti-Markovnikov hydrosilylation of alkenes with tertiary silanes.[5] These catalysts can operate under mild conditions and have shown good functional group tolerance.[2]
Cobalt-Based Catalysts: Cobalt complexes featuring a variety of ligands, including phosphines and N-heterocyclic carbenes (NHCs), have demonstrated high activity in the hydrosilylation of both alkenes and alkynes.[9] Some cobalt systems have achieved impressive turnover numbers (TONs), indicating high catalyst efficiency.[10]
Nickel-Based Catalysts: Nickel-based systems, such as those employing α-diimine ligands, have shown remarkable activity and selectivity for the hydrosilylation of terminal alkenes with commercially relevant silanes.[6] Notably, some nickel catalysts can achieve high yields and selectivities on a large scale, highlighting their industrial potential.[6]
Experimental Design for a Comparative Benchmarking Study
To provide a fair and objective comparison, a standardized experimental protocol is crucial. The following section outlines a robust methodology for benchmarking the performance of new catalysts against Karstedt's catalyst.
Causality Behind Experimental Choices
The selection of substrates, silanes, reaction conditions, and analytical techniques is paramount for obtaining meaningful and comparable data.
-
Benchmark Substrate: 1-octene is an ideal model substrate as it is a simple, non-coordinating terminal alkene, allowing for a clear assessment of the catalyst's intrinsic activity and selectivity without complicating electronic or steric effects.
-
Standard Silane: Phenylsilane is a suitable choice as it is a readily available and reactive silane, enabling the evaluation of catalyst performance under standard conditions.
-
Catalyst Loading: A fixed and low catalyst loading (e.g., 0.1 mol%) is essential for comparing the intrinsic activity of different catalysts.
-
Temperature Control: Maintaining a constant reaction temperature (e.g., 25 °C) is critical, as reaction rates are highly temperature-dependent.
-
Analytical Technique: Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method for monitoring reaction progress.[11] It allows for the accurate quantification of reactants and products, enabling the determination of conversion, yield, and selectivity.[12][13]
Experimental Workflow Diagram
Caption: Standardized workflow for benchmarking hydrosilylation catalyst performance.
Detailed Step-by-Step Experimental Protocol
Materials:
-
Karstedt's catalyst solution (2 wt% Pt in xylene)
-
New catalyst (e.g., iron, cobalt, or nickel complex)
-
1-octene (≥99%)
-
Phenylsilane (≥97%)
-
Anhydrous toluene (or other suitable solvent)
-
Internal standard for GC analysis (e.g., dodecane)
-
Schlenk flasks and syringes
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Catalyst Stock Solution Preparation: Prepare a stock solution of each catalyst in anhydrous toluene to ensure accurate and reproducible catalyst loading.
-
Reaction Setup: In a dried and nitrogen-purged Schlenk flask equipped with a magnetic stir bar, add the appropriate volume of the catalyst stock solution to achieve the desired catalyst loading (e.g., 0.1 mol%).
-
Substrate Addition: Add 1-octene (1.0 mmol) to the flask via syringe.
-
Reaction Initiation: Initiate the reaction by adding phenylsilane (1.2 mmol) via syringe. Start a timer immediately upon addition.
-
Reaction Monitoring: At predetermined time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a nitrogen-purged syringe.
-
Quenching and Sample Preparation: Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., tetrahydrofuran) containing an internal standard (e.g., dodecane).
-
GC-FID Analysis: Inject the prepared sample into the GC-FID. Use a suitable capillary column (e.g., DB-1701) and a temperature program that allows for the separation of the starting materials, the hydrosilylated product, and any side products.[14]
-
Data Analysis:
-
Calculate the conversion of 1-octene based on the disappearance of its peak area relative to the internal standard.
-
Determine the yield of the hydrosilylated product by comparing its peak area to a calibration curve.
-
Assess the regioselectivity by comparing the peak areas of the anti-Markovnikov and Markovnikov addition products.
-
Calculate the Turnover Number (TON) as the moles of product formed per mole of catalyst.
-
Calculate the Turnover Frequency (TOF) as the TON per unit of time (e.g., h⁻¹).
-
Comparative Performance Data
The following table summarizes representative performance data for Karstedt's catalyst and selected new-generation catalysts under various reported conditions. It is important to note that a direct comparison is challenging due to the differing reaction parameters across studies. However, this table provides a valuable overview of the current state of the field.
| Catalyst Type | Catalyst Example | Substrate | Silane | Temp (°C) | Loading (mol%) | TON | TOF (h⁻¹) | Selectivity | Reference |
| Platinum | Karstedt's Catalyst | 1-Octene | Heptamethyltrisiloxane | 40 | 0.00125 | - | 5.2 x 10⁶ | anti-Markovnikov | [4] |
| Platinum | Heterogeneous Pt/CeO₂ | Alkene | Dimethylphenylsilane | 65 | - | 6.9 x 10⁶ | - | - | |
| Iron | (imino)pyridine Fe Complex | 1-Phenyl-1,3-butadiene | Phenylsilane | RT | 1 | - | - | 99:1 (1,2-anti-Markovnikov) | [2] |
| Cobalt | Co(I)-NHC Complex | 1-Octene | Phenylsilane | RT | - | 13,800 | - | anti-Markovnikov | [10] |
| Nickel | NiCl₂·6H₂O/tBuOK | Terminal Alkenes | Primary Silanes | -30 | 2 | 5,500 | - | Exclusive anti-Markovnikov | [15][16] |
| Nickel | α-Diimine Ni Complex | 1-Octene | Triethoxysilane | 23 | 1 | >4000 | - | >98% anti-Markovnikov | [14] |
Mechanistic Insights: Beyond the Chalk-Harrod Paradigm
While the Chalk-Harrod mechanism provides a solid framework for understanding platinum-catalyzed hydrosilylation, recent studies on earth-abundant metal catalysts suggest the operation of alternative mechanistic pathways.[17] For some nickel-catalyzed reactions, for instance, a mechanism involving electrophilic silicon-hydrogen bond activation without the formation of a metal hydride intermediate has been proposed.[15]
Generalized Hydrosilylation Catalytic Cycle
Caption: A simplified representation of the Chalk-Harrod mechanism for hydrosilylation.
Conclusion and Future Outlook
Karstedt's catalyst remains a highly effective and widely used catalyst for hydrosilylation. However, the compelling economic and environmental advantages of earth-abundant metals are driving a rapid evolution in the field. Iron, cobalt, and nickel-based catalysts have demonstrated remarkable performance, in some cases rivaling or even exceeding the efficiency of their platinum counterparts for specific applications.
The development of a standardized benchmarking protocol, as outlined in this guide, will be instrumental in facilitating a more direct and objective comparison of these new catalytic systems. As research in this area continues to mature, we can anticipate the emergence of even more active, selective, and robust catalysts that will further challenge the dominance of platinum in the field of hydrosilylation. For researchers and professionals in drug development and materials science, the expanding toolkit of hydrosilylation catalysts offers exciting new possibilities for innovation and sustainable chemical synthesis.
References
Sources
- 1. Iron-catalyzed (E)-selective hydrosilylation of alkynes: scope and mechanistic insights - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. aiche.org [aiche.org]
- 5. researchgate.net [researchgate.net]
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- 13. Resources | SCION Instruments [scioninstruments.com]
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- 17. insuf.org [insuf.org]
A Senior Application Scientist's Guide to Navigating Chemoselectivity: Cross-Reactivity of 1,1,3,3-Tetramethyldisiloxane with Common Protecting Groups
For the discerning researcher, scientist, and drug development professional, achieving chemoselectivity in complex molecular transformations is paramount. The choice of a reducing agent in the presence of various functional groups, often masked by protecting groups, can be the difference between a successful synthesis and a complex purification challenge. 1,1,3,3-Tetramethyldisiloxane (TMDS) has emerged as a mild, safe, and versatile reducing agent, offering a compelling alternative to more aggressive hydrides like lithium aluminum hydride[1][2][3]. Its reactivity, however, is intricately linked to the choice of catalyst, which in turn dictates its compatibility with a wide array of protecting groups.
This guide provides an in-depth comparison of the cross-reactivity of TMDS with commonly employed protecting groups for hydroxyl, amino, and carbonyl functionalities. By understanding these interactions, researchers can make more informed decisions, designing robust synthetic routes that minimize unintended deprotection and maximize yield.
The Nature of 1,1,3,3-Tetramethyldisiloxane (TMDS)
TMDS is a readily available, inexpensive, and relatively non-toxic organosilane[1]. Its reducing power stems from the weakly hydridic nature of its Si-H bonds. The selectivity of TMDS reductions is a key advantage and can be finely tuned by the selection of a suitable catalyst, which can range from Lewis acids to transition metal complexes[1][2][4]. This catalytic control allows for the targeted reduction of specific functional groups while preserving others, a critical aspect in multi-step synthesis.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: General workflow for TMDS-mediated chemoselective reduction.
Cross-Reactivity with Hydroxyl Protecting Groups
The protection of alcohols is a frequent necessity in organic synthesis. The stability of these protecting groups in the presence of TMDS is highly dependent on the reaction conditions, particularly the nature of the catalyst.
Silyl Ethers (TMS, TES, TBS, TIPS, TBDPS)
Silyl ethers are widely used due to their ease of installation and tunable stability. Their compatibility with TMDS is generally good, especially with more sterically hindered silyl groups.
| Protecting Group | Typical Cleavage Conditions | Compatibility with TMDS/Catalyst System | Supporting Evidence/Rationale |
| TMS (Trimethylsilyl) | Mild acid | Potentially Labile with Lewis acidic catalysts (e.g., InI₃, B(C₆F₅)₃). Stable with neutral or late transition metal catalysts. | TMS ethers are known to be acid-sensitive. Reactions employing TMDS with Lewis acids may lead to partial or complete deprotection. |
| TES (Triethylsilyl) | Mild acid | Generally Compatible . More stable than TMS to acidic conditions. | The increased steric bulk of the ethyl groups enhances stability compared to TMS. |
| TBS/TBDMS (tert-Butyldimethylsilyl) | Acid, Fluoride ions | Highly Compatible with most TMDS/catalyst systems. | TBS ethers are robust and generally stable to the conditions used for TMDS reductions, including those with mild Lewis acids. |
| TIPS (Triisopropylsilyl) | Acid, Fluoride ions | Highly Compatible . Very stable to a wide range of conditions. | The significant steric hindrance provided by the isopropyl groups confers high stability. |
| TBDPS (tert-Butyldiphenylsilyl) | Acid, Fluoride ions | Highly Compatible . Exceptionally stable. | The bulky tert-butyl and phenyl groups provide excellent steric protection, making it stable under most TMDS reduction conditions. |
Experimental Protocol: Evaluation of TBS Ether Stability during Nitro Group Reduction
-
Objective: To assess the stability of a TBS-protected alcohol during the TMDS-mediated reduction of an aromatic nitro group.
-
Materials: 4-Nitrobenzyl alcohol TBS ether, 1,1,3,3-tetramethyldisiloxane (TMDS), Iron(III) acetylacetonate (Fe(acac)₃), Toluene (anhydrous).
-
Procedure:
-
To a solution of 4-nitrobenzyl alcohol TBS ether (1 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add Fe(acac)₃ (0.05 mmol).
-
Add TMDS (1.5 mmol) dropwise to the mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the extent of TBS ether cleavage.
-
Benzyl Ethers (Bn)
Benzyl ethers are valued for their robustness and can be cleaved under specific reductive conditions (hydrogenolysis).
| Protecting Group | Typical Cleavage Conditions | Compatibility with TMDS/Catalyst System | Supporting Evidence/Rationale |
| Bn (Benzyl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Generally Compatible . | TMDS reductions are typically not performed under conditions that cleave benzyl ethers. However, some palladium-catalyzed TMDS reactions could potentially affect a benzyl group, so caution is advised. |
Cross-Reactivity with Amine Protecting Groups
The protection of amines is crucial in peptide synthesis and the synthesis of nitrogen-containing compounds. Carbamates are the most common amine protecting groups.
Carbamates (Boc, Cbz)
| Protecting Group | Typical Cleavage Conditions | Compatibility with TMDS/Catalyst System | Supporting Evidence/Rationale |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | Highly Compatible with most TMDS/catalyst systems. | The Boc group is stable to the generally mild and non-acidic conditions of most TMDS reductions. Reductions of other functional groups in the presence of Boc-protected amines have been reported to proceed without affecting the Boc group[5][6]. |
| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis | Generally Compatible . | Similar to benzyl ethers, Cbz groups are typically stable under TMDS reduction conditions. However, care should be taken with palladium-based catalysts[7][8]. |
Experimental Protocol: Evaluation of Boc Group Stability during Ester Reduction
-
Objective: To determine the stability of a Boc-protected amine during the TMDS-mediated reduction of an ester to an alcohol.
-
Materials: N-Boc-4-aminobenzoic acid methyl ester, 1,1,3,3-tetramethyldisiloxane (TMDS), Indium(III) bromide (InBr₃), Dichloromethane (anhydrous).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-aminobenzoic acid methyl ester (1 mmol) in anhydrous dichloromethane (5 mL).
-
Add InBr₃ (0.1 mmol) to the solution.
-
Add TMDS (2 mmol) dropwise at room temperature.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of Rochelle's salt.
-
Extract the product with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.
-
Analyze the crude product by ¹H NMR and LC-MS to quantify any Boc deprotection.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Proposed pathway for the reduction of an ester in the presence of a Boc group.
Cross-Reactivity with Carbonyl Protecting Groups
Protecting aldehydes and ketones as acetals or ketals is a common strategy to prevent their reaction with nucleophilic reagents.
Acetals and Ketals
| Protecting Group | Typical Cleavage Conditions | Compatibility with TMDS/Catalyst System | Supporting Evidence/Rationale |
| Dimethyl Acetal/Ketal | Mild Aqueous Acid | Potentially Labile with Lewis acidic catalysts. | The use of TMDS in combination with Lewis acids can generate conditions acidic enough to cleave acetals. Indeed, some reductions of nitroarenes with TMDS have shown poor yields with substrates containing p-acetal groups, suggesting incompatibility[1][2]. |
| 1,3-Dioxolane/Dioxane | Mild Aqueous Acid | Potentially Labile with Lewis acidic catalysts. | Similar to acyclic acetals, cyclic acetals are susceptible to cleavage under acidic conditions that may be generated during TMDS reductions with certain catalysts. |
Authoritative Grounding & Mechanistic Insights
The chemoselectivity of TMDS reductions is a result of the interplay between the silane, the catalyst, and the substrate. Lewis acidic catalysts, for example, activate carbonyl groups towards hydrosilylation. However, this same activation can lead to the cleavage of acid-labile protecting groups like acetals and TMS ethers. In contrast, late transition metal catalysts often operate through different mechanisms, such as oxidative addition, which are less likely to affect acid-sensitive groups.
The choice of catalyst can even invert the selectivity of a reduction. For instance, in a molecule containing both a nitro group and an amide, a TMDS/Fe₃(CO)₁₂ system will selectively reduce the nitro group, leaving the amide intact. Conversely, using a ruthenium or platinum catalyst with TMDS will result in the reduction of the amide while the nitro group remains, a phenomenon attributed to the in-situ formed amine poisoning the catalyst for nitro group reduction[1][2].
Conclusion and Recommendations
1,1,3,3-Tetramethyldisiloxane is a powerful tool for chemoselective reductions in modern organic synthesis. Its compatibility with a wide range of protecting groups is a significant advantage, but this compatibility is not universal and is highly dependent on the chosen catalytic system.
-
For substrates with acid-sensitive protecting groups (e.g., acetals, TMS ethers), it is advisable to avoid Lewis acidic catalysts. Neutral or late transition metal-catalyzed systems are likely to be more compatible.
-
Sterically hindered silyl ethers (TBS, TIPS, TBDPS) and carbamates (Boc, Cbz) generally exhibit excellent stability under a broad range of TMDS reduction conditions.
-
Always perform a small-scale pilot reaction to confirm the stability of the protecting groups under the specific TMDS/catalyst system and reaction conditions you plan to employ.
By carefully considering the interplay between the reducing agent, catalyst, and protecting groups, researchers can harness the full potential of TMDS to achieve their synthetic goals with precision and efficiency.
References
-
Pesti, J. A.; Larson, G. L. Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Org. Process Res. Dev.2016 , 20 (7), 1158–1173. [Link]
-
Gelest, Inc. Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. [Link]
-
Organic Chemistry Portal. Tetramethyldisiloxane (TMDSO, TMDS). [Link]
-
ResearchGate. Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]
-
PubMed. Hydroxy Group Directed Catalytic Hydrosilylation of Amides. [Link]
-
PubMed Central. Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst. [Link]
-
MDPI. Hydrosilylation Reactions Catalyzed by Rhenium. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ChemRxiv. [MoO2Cl2] as Catalyst for Hydrosilylation of Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. [MoO2Cl2] as Catalyst for Hydrosilylation of Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
PubMed. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Chemistry LibreTexts. Acetals as Protecting Groups. [Link]
-
National Institutes of Health. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Chemistry Stack Exchange. Can a benzyl ether be removed in the presence of an ester?. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
University of Texas Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]
-
PubMed Central. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]
- 5. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Handling of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds such as 1,1,3,3-Tetramethyldisiloxane, we can anticipate that 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- may present the following hazards:
-
Flammability: Many organosilicon compounds are flammable and their vapors can form explosive mixtures with air.[1][2] Sources of ignition must be rigorously excluded from the handling area.
-
Eye Irritation: Direct contact can cause serious eye irritation.[3]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause irritation to the respiratory system.[1][2]
It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for handling 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of the chemical which can cause serious eye irritation.[1][3] |
| Hand Protection | Neoprene or nitrile rubber gloves. | Provides a barrier against skin contact and potential irritation.[1][3] |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from accidental spills and splashes.[1] |
| Respiratory Protection | NIOSH-certified organic vapor respirator (if not handled in a fume hood). | Prevents inhalation of potentially irritating vapors or mists.[1] |
Important Note: Always inspect gloves for any signs of degradation or perforation before use. Contaminated clothing should be removed immediately and washed before reuse.[1]
Procedural Guidance for Safe Handling and Operations
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls and Work Area Setup
-
Ventilation: All handling of 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[1][3]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and sparks.[1] Use explosion-proof electrical equipment where necessary.[1][3]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[1][3]
Step-by-Step Handling Protocol
-
PPE Donning: Before entering the designated handling area, don the required personal protective equipment as outlined in the table above and illustrated in the workflow diagram below.
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source, ground and bond all containers and receiving equipment during transfer.[1][3]
-
Dispensing: When transferring the chemical, pour slowly and carefully to avoid splashing.[3] Use only non-sparking tools for opening and closing containers.[1][3]
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.[1]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1]
Waste Disposal
All waste materials, including contaminated absorbents and disposable PPE, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical into the sewer system.[1]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- and ensure a safer laboratory environment for all personnel.
References
-
Gelest, Inc. (2015, January 9). Safety Data Sheet: 1,1,3,3-tetramethyl-1,3-diethoxydisiloxane. Retrieved from [Link]
-
Gelest, Inc. (2014, May 8). Safety Data Sheet: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 70697, 1,3-Disiloxanediol, 1,1,3,3-tetramethyl-. Retrieved from [Link]
-
NIST (n.d.). Tetramethyl-1,3-disiloxanediol. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
